Cyclopropanecarboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c5-4(6)3-1-2-3/h3H,1-2H2,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMMVWOEOZMVMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064150 | |
| Record name | Cyclopropanecarboxamide | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6228-73-5 | |
| Record name | Cyclopropanecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6228-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Cyclopropanecarboxamide | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopropanecarboxamide | |
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| Record name | Cyclopropanecarboxamide | |
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| Record name | Cyclopropanecarboxamide | |
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| Record name | Cyclopropanecarboxamide | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.757 | |
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| Record name | CYCLOPROPANECARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA7A3S4MUT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Cyclopropanecarboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Cyclopropanecarboxamide, an important building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2][3] The information is presented to support research and development activities, offering detailed data, experimental methodologies, and visual representations of key processes and concepts.
Chemical Identity and Structure
This compound is a simple yet versatile organic compound featuring a cyclopropyl ring attached to a carboxamide functional group.[4][5] This unique strained ring structure imparts specific conformational rigidity and electronic properties that are of significant interest in medicinal chemistry.[2]
-
IUPAC Name: this compound[5]
-
CAS Number: 6228-73-5[4]
-
Molecular Formula: C₄H₇NO[4]
-
SMILES: C1CC1C(=O)N[5]
-
InChI Key: AIMMVWOEOZMVMS-UHFFFAOYSA-N[4]
Tabulated Physicochemical Properties
The following tables summarize the key quantitative physicochemical properties of this compound for easy reference and comparison.
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Weight | 85.10 g/mol | [5][6][7] |
| Appearance | White to light brown crystalline powder | [4][8][9] |
| Melting Point | 120-126 °C | [4][8][9] |
| Boiling Point | 248.5 ± 7.0 °C (Predicted) | [4] |
| Density | 1.187 ± 0.06 g/cm³ (Predicted) | [4] |
Table 2: Solubility and Partitioning Characteristics
| Property | Value | Method/Source |
| Water Solubility | Insoluble | [4] |
| LogP (Octanol/Water Partition Coefficient) | -0.118 | Crippen Calculated Property[6][7] |
| -0.4 | XLogP3 Computed[5] | |
| Log₁₀WS (Water Solubility in mol/L) | -0.36 | Crippen Calculated Property[6] |
| Solubility in Organic Solvents | Soluble in Methanol | [9] |
Table 3: Acid-Base and Spectroscopic Data
| Property | Value | Method/Source |
| pKa | 16.60 ± 0.20 (Predicted) | [4] |
| Topological Polar Surface Area (TPSA) | 43.09 Ų | Computational[7] |
| Hydrogen Bond Donor Count | 1 | Computational[5][7] |
| Hydrogen Bond Acceptor Count | 1 | Computational[5][7] |
| Rotatable Bond Count | 1 | Computational[7] |
Experimental and Computational Methodologies
The properties listed above are determined through a combination of experimental measurements and computational predictions.
A common laboratory-scale synthesis of this compound involves the reaction of cyclopropanecarbonyl chloride with ammonia.[4]
Protocol:
-
Dissolve cyclopropanecarbonyl chloride (1 g, 9.61 mmol) in dichloromethane (10 mL) in a suitable reaction vessel.
-
Pass a continuous stream of ammonia gas into the well-stirred solution at room temperature.
-
Continue the purging for approximately 2 hours to ensure the reaction goes to completion.
-
Remove the solvent by vacuum distillation.
-
Dissolve the resulting residue in ethyl acetate.
-
Filter the solution to remove any insoluble matter (e.g., ammonium chloride).
-
Concentrate the filtrate under vacuum to yield pure this compound as a crystalline solid.[4]
Caption: A workflow diagram illustrating the synthesis of this compound.
-
Melting Point: Experimentally, the melting point is determined using a melting point apparatus where a small sample of the crystalline solid is heated, and the temperature range over which it melts is recorded.[8][9] The reported range of 120-126 °C indicates the typical purity of commercially available samples.[8][9]
-
Boiling Point and Density: The provided values for boiling point and density are predicted, likely using computational methods such as the Joback method, which estimates thermophysical properties from a molecule's structure.[4][6]
-
Solubility: Qualitative solubility is determined by attempting to dissolve a small amount of the substance in a given solvent (e.g., water, methanol) and observing the outcome.[4][9] Quantitative solubility (LogS) can be predicted using algorithms based on the compound's structure, such as the Crippen method.[6]
-
LogP (Octanol-Water Partition Coefficient): This value, critical for predicting a drug's pharmacokinetic behavior, is often calculated using computational models. The provided values are from the Crippen and XLogP3 algorithms, which are widely used in drug discovery.[5][6][7] These models analyze the molecule's structure to estimate its hydrophobicity.
Logical Relationships and Importance in Drug Development
The physicochemical properties of a molecule like this compound are not independent; they are interrelated and collectively influence its behavior, particularly its suitability as a drug candidate.
Caption: Relationship between core physicochemical properties and their biological relevance.
As illustrated, properties like LogP and TPSA are strong predictors of a molecule's ability to cross biological membranes, a key aspect of absorption.[7] Aqueous solubility is fundamental for a compound to be absorbed after oral administration, and the pKa determines its charge state at different physiological pHs, which also impacts absorption and distribution.[4] The rigid cyclopropane structure can enhance metabolic stability, a desirable trait in drug candidates.[2] The values for this compound (LogP < 5, Molecular Weight < 500, H-bond donors/acceptors within limits) suggest it aligns with general rules for drug-likeness, such as Lipinski's Rule of Five, making its derivatives interesting for further investigation.
References
- 1. nbinno.com [nbinno.com]
- 2. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5068428A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 4. This compound | 6228-73-5 [chemicalbook.com]
- 5. This compound | C4H7NO | CID 80376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound (CAS 6228-73-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. chemscene.com [chemscene.com]
- 8. fishersci.com [fishersci.com]
- 9. This compound | 6228-73-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Cyclopropanecarboxamide (CAS 6228-73-5): A Technical Guide for Chemical and Pharmaceutical Development
Introduction: Cyclopropanecarboxamide (CAS No. 6228-73-5) is a versatile organic compound characterized by a strained three-membered cyclopropane ring attached to a carboxamide group. This unique structural arrangement imparts distinct chemical properties, making it a valuable building block in advanced organic synthesis.[1] While not typically a pharmacologically active agent itself, its primary significance lies in its role as a key intermediate in the synthesis of complex molecules, particularly for the pharmaceutical and agrochemical industries.[1][2] Its high purity, often exceeding 99%, ensures reliability and reproducibility in complex synthetic routes.[1] This technical guide provides an in-depth overview of its properties, synthesis, applications, and safety considerations for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Data
This compound is a white to off-white or light brown crystalline solid at room temperature.[3][4] Its key physical and chemical properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 6228-73-5 | [3] |
| Molecular Formula | C₄H₇NO | [3] |
| Molecular Weight | 85.11 g/mol | [1] |
| Appearance | White to orange-yellow powder or crystals | [5] |
| Melting Point | 120-126 °C | [2][5] |
| Boiling Point | 248.5 ± 7.0 °C (Predicted) | [2] |
| Density | 1.187 ± 0.06 g/cm³ (Predicted) | [2] |
| Water Solubility | Insoluble | [2] |
| pKa | 16.60 ± 0.20 (Predicted) | [2] |
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Key Features and Data | Source(s) |
| ¹H NMR | (400 MHz, CDCl₃-d): δ 5.63-5.91 (broad s, 2H, -NH₂), 1.43 (m, 1H, cyclopropane-CH), 0.98 (dd, J=4.42, 2.98 Hz, 2H, cyclopropane-CH₂), 0.79 (dd, J=7.91, 2.95 Hz, 2H, cyclopropane-CH₂) | [2][6] |
| Mass Spectrometry | (Electron Ionization): m/z 85.91 (M+1) | [2][3][6] |
| Infrared (IR) | The spectrum shows characteristic absorptions for the N-H bond stretch (a medium, somewhat broad band around 3200-3600 cm⁻¹) and a strong C=O bond stretch (around 1710 cm⁻¹). | [3][7][8] |
Synthesis and Key Reactions
This compound is primarily synthesized through the amidation of a cyclopropanecarboxylic acid derivative. Its most significant subsequent reaction is the Hofmann degradation to produce cyclopropylamine, a crucial intermediate for many active pharmaceutical ingredients (APIs).[2][9]
Experimental Protocols
1. Synthesis of this compound from Cyclopropanecarbonyl Chloride [2][6]
This protocol describes the amidation of cyclopropanecarbonyl chloride.
-
Materials:
-
Cyclopropanecarbonyl chloride (1 g, 9.61 mmol)
-
Dichloromethane (CH₂Cl₂, 10 mL)
-
Ammonia (gas)
-
Ethyl acetate
-
-
Procedure:
-
Dissolve cyclopropanecarbonyl chloride (1 g, 9.61 mmol) in dichloromethane (10 mL) in a suitable reaction vessel equipped with a stirrer.
-
At room temperature, pass a continuous stream of ammonia gas through the well-stirred solution for 2 hours.
-
After the reaction is complete, remove the dichloromethane solvent by vacuum distillation.
-
Dissolve the resulting residue in ethyl acetate.
-
Filter the solution to remove any insoluble matter (e.g., ammonium chloride byproduct).
-
Concentrate the filtrate under vacuum to yield pure this compound as a crystalline solid.
-
Yield: ~0.81 g (100%).
-
2. Synthesis of Cyclopropylamine via Hofmann Degradation [10][11]
This protocol outlines the conversion of this compound to cyclopropylamine.
-
Materials:
-
This compound (42.5 g, 0.5 mole)
-
Sodium hydroxide (NaOH)
-
Chlorine (gas) or Sodium hypochlorite (NaOCl) solution
-
Water
-
Ice
-
-
Procedure:
-
Prepare a cold sodium hypochlorite solution by adding chlorine (35.5 g, 0.5 mole) to a stirred solution of sodium hydroxide (50.0 g, 1.25 moles) in 250 mL of water, maintaining the temperature at 0-5 °C.
-
Prepare an aqueous solution of this compound (42.5 g, 0.5 mole) in 150 mL of water, and cool the solution using an ice water bath.
-
Add the cold this compound solution dropwise to the sodium hypochlorite solution over approximately 30 minutes, ensuring the reaction temperature is maintained near 0 °C with vigorous stirring.
-
Separately, prepare a solution of sodium hydroxide (40.0 g, 1.0 mole) in 200 mL of water.
-
Add this NaOH solution to the reaction mixture over 15 minutes, keeping the temperature near 0 °C.
-
After the addition is complete, the reaction mixture is typically heated (e.g., to 40-70 °C) for a specified period (e.g., 1-2 hours) to complete the rearrangement.[11]
-
The resulting cyclopropylamine is then isolated from the aqueous solution, typically by distillation.
-
Applications in Drug Development and Research
The primary value of this compound is as a precursor to other key intermediates.[9]
-
Synthesis of Cyclopropylamine: As detailed above, its most common application is in the production of cyclopropylamine.[2][9] This amine is a critical structural motif found in numerous pharmaceuticals and agrochemicals. For instance, cyclopropylamine is a key building block for the antiplatelet drug Prasugrel , which is used to reduce thrombotic cardiovascular events.[12][13]
-
Direct Incorporation: this compound can also be used more directly in the synthesis of larger molecules. It is cited as a reactant in the preparation of 2-(cyclopropanecarbonyl-amino)-but-2-enoic acid by reacting with 2-oxo-butyric acid.[2][5][13]
Biological Activities of this compound Derivatives
While this compound itself is not noted for significant biological activity, the cyclopropane carboxamide scaffold is a privileged structure in medicinal chemistry.[14][15] The rigid, strained cyclopropane ring can enhance metabolic stability, improve binding affinity to biological targets, and provide unique conformational constraints.[15]
Derivatives incorporating this scaffold have demonstrated a wide spectrum of biological activities, including:
-
Antifungal and Antibacterial Activity: Various amide derivatives containing the cyclopropane moiety have shown moderate to excellent activity against pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans.[16][17] Molecular docking studies suggest that some antifungal derivatives may act by inhibiting the CYP51 protein, a key enzyme in fungal sterol biosynthesis.[16]
-
Anticancer Activity: Phenylcyclopropane carboxamide derivatives have been synthesized and shown to possess antiproliferative activity against human leukaemia cell lines.[15]
-
Agrochemical Applications: Derivatives have been developed as fungicides and larvicides, showing activity against various plant pathogens and insect pests.[18]
The development of such bioactive molecules often involves targeting crucial cellular signaling pathways. A representative pathway in drug discovery is the cAMP signaling cascade, which regulates numerous physiological processes. While no direct link to this compound is established, it serves as a classic example of a pathway that could be modulated by novel therapeutics developed from this chemical scaffold.
Safety and Handling
This compound is classified as an irritant and may be harmful if swallowed.[2][19] Standard laboratory safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area or under a fume hood. Avoid dust formation and inhalation.[17]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If swallowed, seek medical help. If inhaled, move the person to fresh air.[19]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 6228-73-5 [chemicalbook.com]
- 3. This compound [webbook.nist.gov]
- 4. Page loading... [guidechem.com]
- 5. This compound, 98% 6228-73-5 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. This compound [webbook.nist.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. US5068428A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 10. US3711549A - Process for manufacturing cyclopropylamine - Google Patents [patents.google.com]
- 11. US5032687A - Process for the preparation of cyclopropylamine - Google Patents [patents.google.com]
- 12. asianpubs.org [asianpubs.org]
- 13. This compound-6228-73-5 [ganeshremedies.com]
- 14. researchgate.net [researchgate.net]
- 15. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. This compound | C4H7NO | CID 80376 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Profile of Cyclopropanecarboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for Cyclopropanecarboxamide (CAS No: 6228-73-5), a valuable building block in pharmaceutical and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₄H₇NO
-
Molecular Weight: 85.10 g/mol
-
Structure:
Spectroscopic Data
The following tables summarize the available spectroscopic data for this compound.
¹H NMR (Proton NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 5.63-5.91 | Broad Singlet | - | 2H | -NH₂ |
| 1.43 | Multiplet | - | 1H | -CH (cyclopropyl) |
| 0.98 | Doublet of Doublets | 4.42, 2.98 | 2H | -CH₂ (cyclopropyl) |
| 0.79 | Doublet of Doublets | 7.91, 2.95 | 2H | -CH₂ (cyclopropyl) |
Solvent: Chloroform-d (CDCl₃), Frequency: 400 MHz
¹³C NMR (Carbon-13 NMR) Spectroscopy
Explicit ¹³C NMR chemical shift data for this compound is available in spectral databases such as SpectraBase.[1] Based on the structure, the spectrum is expected to show three distinct signals: one for the carbonyl carbon (C=O) in the typical amide region (around 170-180 ppm), one for the methine carbon (-CH) of the cyclopropyl ring, and one for the equivalent methylene carbons (-CH₂) of the ring, both in the upfield aliphatic region.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Functional Group | Predicted Chemical Shift (δ) ppm |
| C=O (Amide) | ~175 |
| -CH (Cyclopropyl) | ~15 |
| -CH₂ (Cyclopropyl) | ~8 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is available in the NIST WebBook.[2] The key absorption bands are characteristic of a primary amide.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350, ~3180 | Strong, Broad | N-H Stretch (Amide) |
| ~2950 | Medium | C-H Stretch (Cyclopropyl) |
| ~1640 | Strong | C=O Stretch (Amide I) |
| ~1610 | Medium | N-H Bend (Amide II) |
| ~1420 | Medium | C-N Stretch |
Mass Spectrometry (MS)
The mass spectrum of this compound is available in the NIST Mass Spectrometry Data Center and PubChem.[1][2] The electron ionization (EI) mass spectrum shows a prominent molecular ion peak and characteristic fragmentation patterns.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 85 | Moderate | [M]⁺ (Molecular Ion) |
| 44 | High | [CONH₂]⁺ |
| 41 | High | [C₃H₅]⁺ (Cyclopropyl cation) |
| 39 | Moderate | [C₃H₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented.
NMR Spectroscopy
3.1.1. ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Data Acquisition: Acquire the spectrum using a standard one-pulse sequence. A pulse angle of 45° and a relaxation delay of 1-2 seconds are typically sufficient for qualitative analysis. For a 400 MHz spectrometer, typical spectral width would be from -2 to 12 ppm.
-
Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase the resulting spectrum and reference it using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm. Perform baseline correction.
3.1.2. ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in ~0.7 mL of solvent) is often required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Instrument Setup: Follow the same locking and shimming procedure as for ¹H NMR.
-
Data Acquisition: Use a standard pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments). The number of scans will need to be significantly higher than for ¹H NMR to achieve an adequate signal-to-noise ratio, typically ranging from several hundred to several thousand scans depending on the sample concentration. A relaxation delay of 2 seconds is a common starting point.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Solid): As this compound is a solid, the KBr pellet method is commonly used. Finely grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Background Spectrum: Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Sample Spectrum: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe. The sample is then heated to induce volatilization into the ion source.
-
Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: A detector records the abundance of each ion at a specific m/z value.
-
Data Processing: The instrument's software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of a chemical compound like this compound.
Caption: Workflow for Compound Identification using Spectroscopy.
References
An In-depth Technical Guide to the Crystal Structure of Cyclopropanecarboxamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the crystal structure of cyclopropanecarboxamide, a molecule of interest in medicinal chemistry and materials science. The following sections detail the crystallographic parameters, molecular geometry, and the experimental protocol used in its structural determination, offering a foundational resource for further research and application.
Crystallographic Data
The crystal structure of this compound was first determined by R. E. Long, H. Maddox, and K. N. Trueblood in 1969.[1][2] The compound crystallizes in the monoclinic space group P21/c, with two independent molecules in the asymmetric unit.[1][2] A summary of the key crystallographic data is presented in Table 1.
Table 1: Crystallographic Data for this compound [1][2]
| Parameter | Value |
| Formula | C₄H₇NO |
| Space Group | P21/c |
| a | 6.919(7) Å |
| b | 8.271(8) Å |
| c | 16.313(16) Å |
| β | 90.22(2)° |
| Z | 8 (2 molecules in the asymmetric unit) |
Molecular Structure and Geometry
The asymmetric unit of the this compound crystal contains two crystallographically independent molecules. These two molecules possess nearly identical dimensions and conformations.[1][2] The cyclopropane ring and the amide group are the key structural features. The plane of the amide group is nearly perpendicular to the plane of the cyclopropane ring.[1]
The molecules in the crystal are linked by a three-dimensional network of hydrogen bonds, with each molecule participating in four such bonds.[1][2] This extensive hydrogen bonding network is a crucial factor in the stability of the crystal lattice.
Due to the unavailability of the full crystallographic information file (CIF), a detailed table of bond lengths and angles could not be compiled. However, the original publication indicates that the dimensions of the two independent molecules are comparable to those found in related compounds.[1][2]
Experimental Protocol
The determination of the crystal structure of this compound involved a series of well-defined experimental steps. The methodology employed is a classic example of single-crystal X-ray crystallography.
Crystal Growth and Preparation
Single crystals of this compound were prepared and shaped into approximate cylinders with a diameter of about 0.5 mm for data collection.[1] The process of obtaining high-quality single crystals is a critical first step for a successful X-ray diffraction experiment.
Data Collection
The crystallographic data were collected using visually estimated three-dimensional photographic intensity data.[1][2] Weissenberg photographs were taken using copper Kα radiation.[1] The crystal was mounted and rotated in a beam of X-rays, and the diffraction pattern was recorded on photographic film.
Structure Solution and Refinement
The crystal structure was solved using direct methods.[1][2] This approach involves the use of statistical relationships between the phases of the structure factors to derive an initial model of the electron density. The initial structural model was then refined by full-matrix least-squares methods.[1][2] This iterative process adjusts the atomic positions and thermal parameters to minimize the difference between the observed and calculated structure factors, resulting in a precise and detailed three-dimensional model of the molecule.
Experimental Workflow
The logical flow of the experimental procedure for determining the crystal structure of this compound is illustrated in the following diagram.
References
Solubility Profile of Cyclopropanecarboxamide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of cyclopropanecarboxamide in various organic solvents. Due to a notable lack of extensive, publicly available quantitative data, this document focuses on reported qualitative solubility and presents a detailed, standardized experimental protocol for its precise determination. This guide is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis, enabling accurate and reproducible solubility assessments.
Introduction to this compound
This compound (CAS No. 6228-73-5) is a chemical compound with a molecular formula of C₄H₇NO and a molecular weight of 85.10 g/mol .[1] It serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[2] Understanding its solubility in different organic solvents is critical for process development, formulation design, and purification strategies.
A notable discrepancy exists regarding its water solubility. While some chemical suppliers report it as "insoluble in water,"[2] its computed XLogP3-AA value of -0.4 suggests a degree of aqueous solubility.[1] This highlights the importance of empirical determination of its solubility properties.
Solubility Data
| Solvent | CAS Number | Molecular Formula | Qualitative Solubility | Reference |
| Methanol | 67-56-1 | CH₄O | Soluble | [3] |
| Water | 7732-18-5 | H₂O | Insoluble (conflicting data exists) | [2] |
| Toluene | 108-88-3 | C₇H₈ | Data not available | |
| Dichloromethane | 75-09-2 | CH₂Cl₂ | Data not available | |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | Data not available | |
| Ethanol | 64-17-5 | C₂H₆O | Data not available |
Experimental Protocol for Determining Equilibrium Solubility
The following protocol is a detailed methodology for determining the equilibrium solubility of this compound in an organic solvent, adapted from the widely recognized shake-flask method described in the United States Pharmacopeia (USP) General Chapter <1236>.[4][5][6] This method is considered the gold standard for determining thermodynamic solubility.[7][8]
Materials and Apparatus
-
Solute: this compound (purity ≥98%)
-
Solvents: Selected organic solvents (e.g., Methanol, Ethanol, Dichloromethane, Ethyl Acetate, Toluene), analytical grade or higher.
-
Apparatus:
-
Analytical balance (readable to at least 0.1 mg)
-
Glass vials or flasks with screw caps (e.g., 4 mL or 20 mL)
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.45 µm, compatible with the chosen solvent)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical instrument for concentration measurement.
-
Procedure
-
Preparation of the Test Solution:
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 1 °C) and agitation speed (e.g., 150 rpm). The agitation should be sufficient to keep the solid suspended without forming a vortex.[9]
-
Equilibrate the samples for a predetermined period. A typical equilibration time is 24 to 48 hours to ensure thermodynamic equilibrium is reached.[9] It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Accurately dilute the filtered sample with the same organic solvent to a concentration within the calibrated range of the analytical method.
-
-
Analysis:
-
Analyze the diluted samples using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Calculation:
-
Calculate the concentration of this compound in the original saturated solution by applying the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Workflow for Equilibrium Solubility Determination.
References
- 1. This compound | C4H7NO | CID 80376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 6228-73-5 [chemicalbook.com]
- 3. This compound | 6228-73-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Solubility Measurements | USP-NF [uspnf.com]
- 5. Revision of USP Chapter <1236> Solubility Measurements Published for Comments - ECA Academy [gmp-compliance.org]
- 6. biorelevant.com [biorelevant.com]
- 7. researchgate.net [researchgate.net]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. scielo.br [scielo.br]
An In-depth Technical Guide to the Thermal Stability of Cyclopropanecarboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopropanecarboxamide is a valuable building block in organic synthesis and pharmaceutical development. A thorough understanding of its thermal stability is paramount for ensuring safe handling, processing, and storage, as well as for defining its degradation pathways. This technical guide provides a comprehensive overview of the methodologies used to assess the thermal stability of solid organic compounds like this compound. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standard analytical techniques—Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC)—that are employed to determine critical thermal stability parameters. This guide details the experimental protocols for these techniques and presents example data to illustrate the expected outcomes. Furthermore, it includes visualizations of experimental workflows to aid in the design and execution of thermal stability studies.
Introduction to Thermal Stability Assessment
The thermal stability of a chemical compound refers to its resistance to decomposition or rearrangement upon heating. For pharmaceutical intermediates and active pharmaceutical ingredients (APIs), thermal stability is a critical quality attribute. It influences manufacturing processes, formulation strategies, shelf-life, and the safety profile of the final drug product. Key parameters in thermal stability assessment include the onset temperature of decomposition, the kinetics of decomposition, and the heat evolved during decomposition.
Several instrumental techniques are routinely used to characterize the thermal behavior of materials.[1][2] These methods provide quantitative data on mass changes, heat flow, and pressure generation as a function of temperature.
Key Analytical Techniques for Thermal Stability
The primary methods for evaluating the thermal stability of a solid compound like this compound are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3] It is used to determine the temperatures at which a material decomposes, the extent of mass loss, and to infer the composition of the material.[1]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[2] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.[4]
Accelerating Rate Calorimetry (ARC)
ARC is an adiabatic calorimeter that measures the time, temperature, and pressure profiles of a sample during an exothermic reaction.[5][6] It is particularly useful for assessing worst-case thermal runaway scenarios and for determining the kinetics of decomposition under adiabatic conditions.[7][8]
Data Presentation
Table 1: Example Thermogravimetric Analysis (TGA) Data
| Parameter | Value | Units |
| Onset of Decomposition (Tonset) | 220 | °C |
| Temperature at 5% Mass Loss (T5%) | 235 | °C |
| Temperature at Peak Decomposition Rate | 250 | °C |
| Final Residue at 500 °C | 5.2 | % |
Table 2: Example Differential Scanning Calorimetry (DSC) Data
| Parameter | Value | Units |
| Melting Point (Tm) | 124 | °C |
| Enthalpy of Fusion (ΔHfus) | 25.8 | kJ/mol |
| Onset of Exothermic Decomposition | 218 | °C |
| Enthalpy of Decomposition (ΔHdecomp) | -350 | J/g |
Table 3: Example Accelerating Rate Calorimetry (ARC) Data
| Parameter | Value | Units |
| Onset Temperature of Self-Heating | 185 | °C |
| Adiabatic Time to Maximum Rate (TMRad) from Onset | 8.2 | hours |
| Final Self-Heat Rate | >10 | °C/min |
| Final Pressure | 1500 | psig |
| Activation Energy (Ea) | 150 | kJ/mol |
Experimental Protocols
The following sections provide detailed, generalized methodologies for conducting TGA, DSC, and ARC analyses on a solid organic compound such as this compound.
Thermogravimetric Analysis (TGA) Protocol
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA crucible (typically alumina or platinum).
-
Experimental Setup:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to provide a non-reactive atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Heat the sample from 30 °C to 500 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Record the mass of the sample as a function of temperature.
-
Determine the onset temperature of decomposition, the temperatures at various percentages of mass loss, and the final residual mass.
-
The derivative of the mass loss curve (DTG) can be used to identify the temperature of the maximum decomposition rate.
-
Differential Scanning Calorimetry (DSC) Protocol
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a clean, tared aluminum DSC pan. Crimp a lid onto the pan.
-
Experimental Setup:
-
Place the sealed sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature below its expected melting point (e.g., 25 °C).
-
Heat the sample at a constant rate of 10 °C/min to a temperature above the expected decomposition temperature (e.g., 350 °C).
-
-
Data Analysis:
-
Record the differential heat flow as a function of temperature.
-
Identify and integrate peaks corresponding to melting and decomposition to determine their respective temperatures and enthalpies.
-
Accelerating Rate Calorimetry (ARC) Protocol
-
Instrument Calibration: Calibrate the ARC instrument for temperature and pressure according to the manufacturer's guidelines.
-
Sample Preparation:
-
Load a known mass of this compound (typically 1-5 g) into a spherical sample bomb (e.g., titanium or stainless steel).
-
Seal the bomb, which is equipped with a pressure transducer and a thermocouple.
-
-
Experimental Setup:
-
Place the bomb inside the adiabatic calorimeter chamber.
-
-
Thermal Program (Heat-Wait-Search Mode):
-
The instrument heats the sample in small temperature steps (e.g., 5 °C).
-
After each step, it enters a "wait" period to allow for thermal equilibration.
-
During the "search" period, the instrument monitors the sample's self-heating rate.
-
If the self-heating rate exceeds a predefined threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode.[6]
-
In adiabatic mode, the surrounding heaters match the sample temperature, preventing heat loss to the environment.
-
-
Data Analysis:
-
Record the temperature and pressure of the sample as a function of time.
-
Determine the onset temperature of the exothermic reaction, the time to maximum rate, the final temperature and pressure, and calculate kinetic parameters such as activation energy.
-
Visualizations
The following diagrams illustrate the experimental workflows for the described thermal analysis techniques.
References
- 1. mt.com [mt.com]
- 2. rroij.com [rroij.com]
- 3. tainstruments.com [tainstruments.com]
- 4. Differential Scanning Calorimetry | Coriolis Pharma [coriolis-pharma.com]
- 5. belmontscientific.com [belmontscientific.com]
- 6. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]
- 7. kalorimetrietage.ptb.de [kalorimetrietage.ptb.de]
- 8. thermalhazardtechnology.com [thermalhazardtechnology.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. capotchem.com [capotchem.com]
- 11. fishersci.com [fishersci.com]
Cyclopropanecarboxamide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopropanecarboxamide, a fundamental organic compound featuring a strained three-membered ring, has emerged as a critical building block in modern chemistry. While its direct applications are limited, its true significance lies in its role as a versatile intermediate for the synthesis of a wide array of biologically active molecules. The unique conformational constraints and metabolic stability imparted by the cyclopropyl moiety have made it a sought-after structural motif in drug discovery and agrochemicals. This guide provides an in-depth exploration of the discovery, history, synthesis, and chemical properties of this compound, with a focus on its utility in the development of novel therapeutic agents and other commercially valuable compounds.
Discovery and History
The journey of this compound is intrinsically linked to the discovery of its parent structure, cyclopropane. In 1881, Austrian chemist August Freund was the first to synthesize the cyclopropane ring by treating 1,3-dibromopropane with sodium, leading to an intramolecular Wurtz reaction.[1][2] This discovery of a stable, albeit strained, three-membered carbocycle opened a new chapter in organic chemistry.
While the exact date and discoverer of the first synthesis of this compound are not well-documented in seminal publications, its preparation is a logical and straightforward derivatization of cyclopropanecarboxylic acid, a compound that became more accessible following Freund's work. The development of practical and high-yield syntheses of cyclopropane derivatives in the 20th century paved the way for the broader availability and investigation of compounds like this compound.[1]
Initially, this compound was primarily of academic interest. However, with the growing appreciation for the unique physicochemical properties conferred by the cyclopropyl group in the mid to late 20th century, its importance as a synthetic intermediate grew substantially.[3][4] Researchers in medicinal chemistry and agrochemical science began to incorporate the cyclopropyl moiety into more complex molecules to enhance potency, modulate metabolic stability, and fine-tune pharmacokinetic profiles.[3][4] Today, this compound is a readily available reagent and a key starting material in the synthesis of numerous commercial products and clinical drug candidates.[5]
Physicochemical Properties
This compound is a white crystalline solid at room temperature. Its physical and chemical properties are summarized in the table below. The presence of the amide group makes it soluble in polar solvents.[6]
| Property | Value | Reference |
| Molecular Formula | C₄H₇NO | [7] |
| Molecular Weight | 85.10 g/mol | [7] |
| CAS Number | 6228-73-5 | [7] |
| Melting Point | 285.97 K (12.82 °C) | [8] |
| Boiling Point | 424.06 K (150.91 °C) | [8] |
| logP (octanol/water) | -0.118 | [8] |
| Water Solubility | log10WS: -0.36 | [8] |
| pKa | ~17 (amide proton) | |
| Appearance | Crystalline solid | [9] |
| IUPAC Name | This compound | [7] |
Synthesis of this compound
Several synthetic routes to this compound have been developed, ranging from laboratory-scale preparations to industrial processes.
Laboratory-Scale Synthesis from Cyclopropanecarbonyl Chloride
A common and straightforward method for preparing this compound in a laboratory setting is the reaction of cyclopropanecarbonyl chloride with ammonia.[9]
Experimental Protocol:
-
Reaction Setup: A solution of cyclopropanecarbonyl chloride (1 g, 9.61 mmol) in dichloromethane (10 mL) is prepared in a well-stirred reaction vessel at room temperature.
-
Ammonia Gas Purge: Ammonia gas is bubbled through the solution continuously for 2 hours. The reaction is exothermic and may require cooling to maintain room temperature.
-
Solvent Removal: Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.
-
Work-up: The resulting residue is dissolved in ethyl acetate and filtered to remove any insoluble ammonium chloride.
-
Isolation of Product: The filtrate is concentrated under vacuum to yield pure this compound as a crystalline solid. This method typically results in a quantitative yield (0.81 g, 100%).[9]
Industrial-Scale Synthesis from Cyclopropanecarboxylic Acid
For larger-scale production, the direct amidation of cyclopropanecarboxylic acid with ammonia at elevated temperature and pressure is an economically viable method.[10][11]
Experimental Protocol:
-
Reaction Setup: A high-pressure autoclave is charged with cyclopropanecarboxylic acid (e.g., 86 g, 0.99 mol) and liquid ammonia (e.g., 100 mL).
-
Reaction Conditions: The sealed autoclave is heated to 240 °C, and the internal pressure is maintained between 42 to 45 bar for 2 hours with stirring.
-
Cooling and Venting: The reaction mixture is then cooled to 150 °C, and the autoclave is carefully vented.
-
Product Isolation: Nitrogen gas is passed through the autoclave as it cools to room temperature. The solid this compound product is then collected.[11]
Synthesis from Cyclopropanecarboxylic Esters
Another industrially relevant method involves the ammonolysis of cyclopropanecarboxylic esters, such as methyl or ethyl cyclopropanecarboxylate, in the presence of a catalyst.[12][13]
Experimental Protocol:
-
Reaction Mixture: A cyclopropanecarboxylic ester (e.g., isobutyl cyclopropanecarboxylate) is reacted with ammonia in the presence of a catalytic amount of an alkali metal alcoholate (e.g., sodium isobutoxide).[13]
-
Reaction Conditions: The reaction is typically carried out at temperatures ranging from 60 to 200 °C.[13]
-
Product Isolation: After the reaction, the mixture is cooled, and the precipitated this compound is isolated by filtration. The mother liquor, containing the catalyst and unreacted starting materials, can be recycled for subsequent batches, leading to a nearly quantitative overall yield.[12]
Biological Significance and Applications in Drug Discovery
While this compound itself does not exhibit significant biological activity, its derivatives are of great interest in both the pharmaceutical and agrochemical industries. The incorporation of the cyclopropyl ring can lead to enhanced biological activity, improved metabolic stability, and a more favorable toxicity profile.[3][4]
Agrochemicals
Derivatives of this compound have been successfully developed as herbicides.[14] For instance, N-substituted cyclopropanecarboxamides have been shown to be effective in controlling various weed species.[14]
One notable mechanism of action for some cyclopropane-containing herbicides is the inhibition of the enzyme ketol-acid reductoisomerase (KARI).[15] KARI is a key enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants. Inhibition of this pathway leads to a deficiency in these essential amino acids, ultimately resulting in plant death.
Pharmaceuticals
The cyclopropyl group is a "bioisostere" of the vinyl and phenyl groups, meaning it can mimic their spatial and electronic properties while offering improved metabolic stability.[16] This has led to the incorporation of the this compound scaffold into a wide range of therapeutic candidates. The rigid nature of the cyclopropane ring can lock a molecule into a specific conformation, which can enhance its binding affinity to a biological target.[3]
This compound derivatives have been investigated for their potential as:
-
Enzyme Inhibitors: The constrained conformation of the cyclopropyl group can be advantageous for fitting into the active sites of enzymes.[17]
-
Anticancer Agents: Some derivatives have shown promising activity against cancer cell lines.
-
Antimicrobial Agents: The scaffold has been used to develop new antibacterial and antifungal compounds.
The general workflow for the discovery of drugs incorporating the this compound moiety often follows a path from initial synthesis to biological screening and lead optimization.
Conclusion
This compound, from its roots in the fundamental discovery of the cyclopropane ring, has evolved into a cornerstone of modern synthetic chemistry. Its value lies not in its own biological activity, but in the unique and advantageous properties it imparts to more complex molecules. For researchers and professionals in drug development and agrochemical science, a thorough understanding of the synthesis and reactivity of this compound is essential for leveraging the full potential of the cyclopropyl group in the design of novel, effective, and safe chemical entities. The continued exploration of this compound derivatives promises to yield new and improved therapeutic agents and crop protection solutions.
References
- 1. Cyclopropane - Wikipedia [en.wikipedia.org]
- 2. woodlibrarymuseum.org [woodlibrarymuseum.org]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. britannica.com [britannica.com]
- 7. This compound | C4H7NO | CID 80376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound (CAS 6228-73-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]
- 11. "Processes For The Preparation Of Cyclopropanecarboxylic Acid" [quickcompany.in]
- 12. US5659081A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 13. US5068428A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 14. US3277107A - this compound and cyclopropanethiocarboxamide derivatives - Google Patents [patents.google.com]
- 15. Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Enzyme inhibition potency enhancement by active site metal chelating and hydrogen bonding induced conformation-restricted cyclopropanecarbonyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclopropanecarboxamide: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopropanecarboxamide, a small, strained carbocyclic amide, has emerged as a pivotal building block in contemporary organic synthesis. Its unique conformational rigidity and electronic properties make it a valuable moiety for introduction into a wide array of complex molecules, particularly in the realms of pharmaceuticals and agrochemicals. The cyclopropyl group can impart significant improvements in metabolic stability, binding affinity, and overall pharmacological profiles of bioactive compounds. This technical guide provides a comprehensive overview of the synthesis, key reactions, and strategic applications of this compound, supplemented with detailed experimental protocols, tabulated data, and visualizations of relevant biological pathways to facilitate its effective utilization in research and development.
Introduction
The cyclopropane ring, despite its simple three-carbon structure, possesses a unique set of properties stemming from its inherent ring strain, estimated to be around 27 kcal/mol. This strain results in C-C bonds with significant p-character, leading to electronic properties that are intermediate between those of alkanes and alkenes. When incorporated into larger molecules, the cyclopropyl group can act as a conformationally restricted bioisostere for various functional groups, such as phenyl rings or gem-dimethyl groups, thereby enhancing interactions with biological targets.[1] this compound serves as a readily accessible and versatile precursor for introducing the cyclopropylcarbonyl or the cyclopropylamine pharmacophore, making it a cornerstone in the synthesis of numerous commercial drugs and investigational new drug candidates.[2]
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. Key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 6228-73-5 | [3] |
| Molecular Formula | C₄H₇NO | [3] |
| Molecular Weight | 85.11 g/mol | [3] |
| Appearance | Light brown crystalline solid | [4] |
| Melting Point | 122 - 126 °C | [4] |
| Boiling Point | 248.5 ± 7.0 °C at 760 mmHg | [5] |
| Density | 1.2 ± 0.1 g/cm³ | [5] |
| Solubility | Soluble in water | [6] |
Synthesis of this compound
This compound is most commonly synthesized from cyclopropanecarbonyl chloride. The reaction involves the treatment of the acid chloride with ammonia, typically in a chlorinated solvent.
General Experimental Protocol: Synthesis from Cyclopropanecarbonyl Chloride
Procedure: Ammonia gas is bubbled through a well-stirred solution of cyclopropanecarbonyl chloride (1.0 g, 9.61 mmol) in dichloromethane (10 mL) at room temperature. The purging is continued for 2 hours. Upon completion of the reaction, the solvent is removed under vacuum. The resulting residue is dissolved in ethyl acetate and filtered to remove any insoluble ammonium chloride. The filtrate is then concentrated to yield pure this compound as a crystalline solid.[7]
| Reactant | Molar Eq. | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Cyclopropanecarbonyl Chloride | 1.0 | Dichloromethane | 2 | 20 | ~100 |
Key Synthetic Transformations
This compound is a versatile intermediate that can undergo several key transformations to yield valuable building blocks for more complex molecules.
Hofmann Rearrangement to Cyclopropylamine
One of the most important reactions of this compound is the Hofmann rearrangement, which converts the amide into cyclopropylamine, a crucial intermediate for many pharmaceuticals.[2] This reaction typically involves treatment with a hypohalite solution.
Experimental Protocol: Hofmann Rearrangement
Procedure: A solution of this compound is treated with an alkali metal hypohalite (e.g., sodium hypochlorite) in an aqueous medium. The reaction is typically carried out at temperatures between 5-35 °C. Following the initial reaction, the mixture is introduced into a concentrated alkali metal hydroxide solution to facilitate the rearrangement and subsequent isolation of cyclopropylamine.[5]
| Reactant | Reagent | Solvent | Temperature (°C) |
| This compound | Sodium Hypochlorite | Water | 5 - 35 |
An electrochemical approach to the Hofmann rearrangement has also been developed, offering a greener alternative to traditional methods.[6][8]
N-Acylation Reactions
Cyclopropanecarbonyl chloride, the precursor to this compound, can be directly used to acylate amines, including those on heterocyclic scaffolds, to introduce the cyclopropylcarbonyl moiety.
Experimental Protocol: N-Acylation of a Heterocyclic Amine
Procedure: To a stirred mixture of a heterocyclic amine (1.05 mmol) and a reusable clay catalyst (0.5 g) under solvent-free conditions at room temperature, cyclopropanecarbonyl chloride (1.05 mmol) is added in portions. Stirring is continued for the appropriate time as monitored by TLC. The reaction mixture is then washed with ethanol, and the filtrate is evaporated to afford the crude N-cyclopropylacylated product, which can be further purified by recrystallization.[9]
| Substrate | Acylating Agent | Catalyst | Time (min) | Yield (%) |
| Imidazole | Cyclopropanecarbonyl Chloride | Potter's Clay | 4 - 35 | 69 - 97 |
Ring-Opening Reactions
The strained cyclopropane ring can undergo ring-opening reactions under various conditions, providing access to linear, functionalized molecules. These reactions are often catalyzed by Brønsted or Lewis acids and involve nucleophilic attack.[10][11]
Experimental Protocol: Brønsted Acid-Catalyzed Ring Opening with an Arene Nucleophile
Procedure: A donor-acceptor cyclopropane (e.g., a cyclopropane with an electron-withdrawing group) is dissolved in hexafluoroisopropanol (HFIP). A catalytic amount of a Brønsted acid, such as triflic acid (TfOH), is added, followed by the arene nucleophile. The reaction is stirred at room temperature until completion, as monitored by TLC. The solvent is then removed, and the product is purified by column chromatography.[11]
| Cyclopropane Substrate | Nucleophile | Catalyst | Solvent | Product |
| Donor-Acceptor Cyclopropane | Methoxybenzene | Triflic Acid | HFIP | 2-(2,2-diarylethyl)malonate derivative |
Applications in Drug Discovery and Agrochemicals
The cyclopropylamide and cyclopropylamine moieties are prevalent in a number of clinically used drugs and agrochemicals due to their favorable effects on potency and pharmacokinetic properties.
Pharmaceuticals
Tranylcypromine: An irreversible monoamine oxidase inhibitor (MAOI) used as an antidepressant. The cyclopropylamine core is essential for its inhibitory activity.[12][13]
VEGFR-2 Kinase Inhibitors: Several pyrrolo[2,1-f][6][7][8]triazine-based compounds incorporating a cyclopropylcarbamoylphenylamino group have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis and cancer therapy.[14]
c-Met Kinase Inhibitors: Derivatives of 1-phenylcyclopropane carboxamide have been investigated as potential inhibitors of the c-Met kinase, which is implicated in various cancers.[15]
Other Therapeutic Areas: The cyclopropylamide motif is also found in molecules with anti-inflammatory, psychoactive, and cystic fibrosis-treating properties.[12]
Agrochemicals
Cyclopropane-1,1-dicarboxylic acid analogues, which can be derived from this compound precursors, have been synthesized and evaluated as inhibitors of ketol-acid reductoisomerase (KARI), an enzyme in the branched-chain amino acid pathway in plants, making them potential herbicides.[10]
Signaling Pathway Visualizations
The biological targets of drugs derived from this compound are often key enzymes in important signaling pathways. Understanding these pathways is crucial for rational drug design.
Monoamine Oxidase (MAO) Degradation Pathway
Tranylcypromine inhibits Monoamine Oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine. Inhibition of MAO increases the levels of these neurotransmitters in the synaptic cleft.[3][7]
Caption: Monoamine Oxidase (MAO) degradation pathway and its inhibition by Tranylcypromine.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase, when activated by its ligand Hepatocyte Growth Factor (HGF), triggers downstream signaling cascades like the RAS-MAPK and PI3K-Akt pathways, promoting cell proliferation, survival, and motility. Aberrant c-Met signaling is a hallmark of many cancers.[16][17]
Caption: Simplified c-Met signaling pathway and the point of inhibition.
Ketol-Acid Reductoisomerase (KARI) Catalytic Cycle
KARI is a key enzyme in the biosynthesis of branched-chain amino acids in plants and microorganisms. It catalyzes a two-step reaction: an acetohydroxy acid isomerization followed by an NADPH-dependent reduction.[18][19]
Caption: The catalytic cycle of Ketol-Acid Reductoisomerase (KARI).
Conclusion
This compound is a demonstrably valuable and versatile building block in organic synthesis. Its utility spans the creation of complex molecular architectures with applications ranging from life-saving pharmaceuticals to innovative agrochemicals. The synthetic accessibility of this compound, coupled with the diverse reactivity of its amide functionality and strained cyclopropane ring, ensures its continued importance in the discovery and development of novel chemical entities. This guide has provided a foundational understanding of its properties, synthesis, and key transformations, which should serve as a practical resource for chemists engaged in cutting-edge research.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. longdom.org [longdom.org]
- 3. psychscenehub.com [psychscenehub.com]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structures and Mechanism of the Monoamine Oxidase Family - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monoamine oxidase - Wikipedia [en.wikipedia.org]
- 9. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 10. Synthetically important ring opening reactions by alkoxybenzenes and alkoxynaphthalenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The crystal structure of a bacterial Class II ketol-acid reductoisomerase: Domain conservation and evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bacterial and plant ketol-acid reductoisomerases have different mechanisms of induced fit during the catalytic cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
The Expanding Research Landscape of Cyclopropanecarboxamide: A Technical Guide for Scientists
An In-depth Exploration of a Versatile Scaffold in Drug Discovery and Chemical Synthesis
Cyclopropanecarboxamide, a seemingly simple molecule, is proving to be a versatile and powerful scaffold in the realm of scientific research, particularly in drug development and advanced organic synthesis. Its rigid, three-membered ring structure imparts unique conformational constraints and electronic properties to molecules, making it a valuable building block for creating novel therapeutic agents and fine chemicals. This technical guide provides a comprehensive overview of the current and potential research applications of this compound, with a focus on its role in enzyme inhibition, antimicrobial activity, and cancer therapy.
Core Applications in Organic Synthesis
This compound serves as a fundamental building block for introducing the cyclopropylcarbonyl moiety into more complex molecular architectures.[1] This process is crucial in the synthesis of pharmaceutical intermediates and agrochemicals, where the unique structural features of the cyclopropane ring can be leveraged to enhance the efficacy and performance of the final products.[1] The high purity of commercially available this compound, often exceeding 99.0%, ensures reliable and reproducible outcomes in intricate chemical reactions.[1][2]
Therapeutic Potential: A Scaffold for Innovation
The rigid nature of the cyclopropane ring makes it an attractive component in drug design. By incorporating this moiety, medicinal chemists can create conformationally restricted analogues of existing drugs or develop novel compounds that interact with biological targets in unique ways. Research has demonstrated that derivatives of this compound exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-depressive, anti-arrhythmic, antitumor, antifungal, and antibacterial properties.
Enzyme Inhibition
This compound derivatives have emerged as potent inhibitors of various enzymes implicated in disease. The cyclopropyl group can induce a fixed conformation in the inhibitor molecule, leading to enhanced binding affinity and inhibitory potency. This has been observed in the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) and dihydroorotate dehydrogenase (DHODH), where cyclopropanecarbonyl derivatives were found to be significantly more potent than their isopropylcarbonyl counterparts.[3]
Table 1: Dihydroorotate Dehydrogenase (DHODH) Inhibition by Cyclopropyl-Containing Malononitrilamides [4]
| Compound | Target Enzyme | IC50 (rat enzyme) | IC50 (human enzyme) |
| MNA 279 (2-cyano-3-cyclopropyl-3-oxo-(4-cyanophenyl)propionamide) | Dihydroorotate Dehydrogenase | 19-53 nM (range for several derivatives) | 0.5-2.3 µM (range for several derivatives) |
| HR 325 (1-(3-methyl-4-trifluoro methylphenyl-carbamoyl)-2-cyclopropyl-2-oxo-propionitrile) | Dihydroorotate Dehydrogenase | 19-53 nM (range for several derivatives) | 0.5-2.3 µM (range for several derivatives) |
Antimicrobial Activity
Recent studies have highlighted the potential of this compound derivatives as a new class of antimicrobial agents. A study investigating fifty-three amide derivatives containing a cyclopropane ring revealed promising activity against various bacterial and fungal strains.
Table 2: Antimicrobial Activity of Selected Cyclopropane Amide Derivatives (MIC80, μg/mL) [5][6]
| Compound ID | Staphylococcus aureus | Escherichia coli | Candida albicans |
| F5 | 64 | 128 | 32 |
| F7 | 128 | >128 | 64 |
| F8 | >128 | >128 | 16 |
| F9 | 32 | 64 | 64 |
| F22 | >128 | >128 | 64 |
| F23 | >128 | >128 | 32 |
| F24 | >128 | >128 | 16 |
| F29 | 64 | >128 | >128 |
| F31 | >128 | 32 | >128 |
| F32 | >128 | >128 | 32 |
| F42 | >128 | >128 | 16 |
| F45 | >128 | 64 | >128 |
| F49 | 128 | >128 | 32 |
| F50 | >128 | >128 | 32 |
| F51 | 128 | >128 | 32 |
| F53 | 64 | 128 | >128 |
| Ciprofloxacin | 2 | 2 | - |
| Fluconazole | - | - | 2 |
Note: MIC80 is the minimum concentration required to inhibit 80% of microbial growth.
Anticancer Research and Signaling Pathways
A significant area of research for this compound derivatives is in cancer therapy. These compounds are being investigated as inhibitors of key signaling pathways that drive tumor growth and proliferation.
c-Met Kinase Inhibition: The c-Met receptor tyrosine kinase is a well-established target in oncology.[7] Aberrant c-Met signaling can lead to tumor growth, metastasis, and angiogenesis. Several this compound derivatives have been explored as potential c-Met kinase inhibitors.[6] The inhibition of c-Met blocks its downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, thereby impeding cancer cell proliferation and survival.
EGFR and mTOR Pathway Inhibition: The Epidermal Growth Factor Receptor (EGFR) and the mammalian Target of Rapamycin (mTOR) are crucial regulators of cell growth and are often dysregulated in cancer. Some research suggests that dual inhibition of the EGFR and mTOR pathways can be an effective anticancer strategy. While direct evidence for this compound's role is still emerging, the structural motif is being explored in the design of inhibitors targeting these pathways.
Experimental Protocols
The synthesis and evaluation of this compound derivatives involve a range of standard and specialized laboratory techniques. Below are outlines of key experimental protocols.
General Synthesis of this compound
A common method for the synthesis of the parent this compound involves the reaction of cyclopropanecarbonyl chloride with ammonia.
Procedure:
-
A solution of cyclopropanecarbonyl chloride (1 equivalent) in a suitable solvent (e.g., dichloromethane) is prepared in a reaction vessel.[5]
-
Ammonia gas is bubbled through the stirred solution at room temperature for a specified period (e.g., 2 hours).[5]
-
Upon completion, the solvent is removed under reduced pressure.[5]
-
The resulting residue is redissolved in an appropriate solvent like ethyl acetate and filtered to remove any insoluble byproducts.[5]
-
The filtrate is then concentrated to yield pure this compound, often as a crystalline solid.[5]
Synthesis of 1-Phenylcyclopropane Carboxamide Derivatives
A general workflow for the synthesis of more complex derivatives often involves a multi-step process.
In Vitro Antimicrobial Susceptibility Testing (Microdilution Method)
To determine the minimum inhibitory concentration (MIC), a microdilution method is commonly employed.
Procedure:
-
Bacterial or fungal strains are cultured in appropriate broth to a specified density.
-
The test compounds (this compound derivatives) are serially diluted in a 96-well microtiter plate.
-
The microbial suspension is added to each well containing the test compound.
-
Positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and negative controls (no compound) are included.
-
The plates are incubated under suitable conditions (e.g., 37°C for 24-48 hours).
-
Microbial growth is assessed by measuring the optical density at a specific wavelength (e.g., 600 nm).
-
The MIC80 is determined as the lowest concentration of the compound that inhibits 80% of the microbial growth compared to the control.[5]
c-Met Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is used to quantify the inhibitory effect of compounds on c-Met kinase activity.
Procedure:
-
Recombinant c-Met enzyme is incubated with the test compound at various concentrations in a 384-well plate.[1]
-
A substrate (e.g., ULight™-poly GT) and ATP are added to initiate the kinase reaction.[1]
-
The reaction is allowed to proceed for a set time at room temperature.[1]
-
A stop/detection mix containing a europium-labeled antibody that specifically recognizes the phosphorylated substrate is added.[1]
-
After an incubation period to allow for antibody binding, the plate is read on a TR-FRET-enabled plate reader.
-
The TR-FRET signal, which is proportional to the amount of phosphorylated substrate, is used to calculate the percent inhibition and subsequently the IC50 value of the compound.[1]
EGFR Phosphorylation Assay (Western Blot)
This method is used to determine if a compound inhibits the autophosphorylation of EGFR in a cellular context.
Procedure:
-
Cancer cells with active EGFR signaling are treated with the test compound for a specified duration.
-
The cells are lysed to extract total protein.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with a primary antibody specific for phosphorylated EGFR (p-EGFR).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate and imaged.
-
The membrane can be stripped and re-probed with an antibody for total EGFR to normalize the p-EGFR signal. A reduction in the p-EGFR/total EGFR ratio indicates inhibition.[2]
Conclusion and Future Directions
This compound and its derivatives represent a promising and expanding area of chemical and biomedical research. The unique structural properties of the cyclopropane ring offer a powerful tool for the design of novel molecules with enhanced biological activity. Future research will likely focus on the synthesis of diverse libraries of this compound derivatives and their screening against a wider range of biological targets. Elucidating the precise mechanisms of action, particularly the specific signaling pathways modulated by these compounds, will be crucial for their development as next-generation therapeutics. The continued exploration of this versatile scaffold holds significant potential for addressing unmet needs in medicine and agriculture.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. EGFR tyrosine phosphorylation assay [bio-protocol.org]
- 7. c-Met inhibitor - Wikipedia [en.wikipedia.org]
The Cyclopropane Ring in Drug Design: An In-Depth Technical Guide to the Structure-Activity Relationship of Cyclopropanecarboxamide Analogs
For Researchers, Scientists, and Drug Development Professionals
The cyclopropane ring, a small yet powerful motif in medicinal chemistry, imparts unique conformational rigidity and metabolic stability to molecules. Its incorporation into various scaffolds has led to the discovery of potent modulators of diverse biological targets. This technical guide focuses on the structure-activity relationship (SAR) of cyclopropanecarboxamide analogs, a class of compounds that has demonstrated significant potential in targeting enzymes and G-protein coupled receptors. We will delve into their activity as orexin receptor antagonists, enzyme inhibitors, and anticancer agents, providing a comprehensive overview of their SAR, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
This compound Analogs as Orexin Receptor Antagonists
The orexin system, comprising two G-protein coupled receptors (OX1R and OX2R), plays a critical role in regulating sleep-wake cycles, feeding behavior, and reward pathways.[1][2] Antagonists of these receptors have emerged as a promising therapeutic strategy for the treatment of insomnia. The this compound scaffold has been successfully employed in the design of potent, orally active dual orexin receptor antagonists (DORAs).
Structure-Activity Relationship (SAR) Studies
SAR studies on N-aryl-2-phenylthis compound analogs have revealed key structural features that govern their potency and selectivity for orexin receptors. A systematic exploration of substitutions on the phenyl ring, the cyclopropane core, and the N-aryl moiety has led to the optimization of lead compounds.
Table 1: SAR of N-Aryl-2-phenylthis compound Analogs as Orexin Receptor Antagonists [1]
| Compound | R1 | R2 | OX1R Ki (nM) | OX2R Ki (nM) |
| 4 | H | H | 130 | 47 |
| 7a | 3,4-di-OMe | H | 25 | 11 |
| 7b | 4-OMe | H | 44 | 19 |
| 7c | 3-OMe | H | 44 | 16 |
| 33b | 3,4-di-OMe | 5-CN | 14 | 3.6 |
Data extracted from Yoshida et al. (2014).[1]
The data in Table 1 highlights that substitution on the phenyl ring with methoxy groups, particularly at the 3 and 4 positions, enhances binding affinity for both OX1R and OX2R. Furthermore, the introduction of a cyano group at the 5-position of the N-pyridyl ring in compound 33b significantly improves potency, especially for OX2R.
Orexin Receptor Signaling Pathway
Orexin receptors are G-protein coupled receptors that can couple to multiple G-protein subtypes, including Gq/11, Gi/o, and Gs.[3][4] The primary signaling cascade upon agonist binding involves the activation of the Gq/11 pathway, leading to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key event in orexin-mediated neuronal excitation.
Caption: Simplified Orexin Receptor Signaling Pathway.
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound analogs, including compound 33b, can be found in the supplementary information of the referenced publication by Yoshida et al. (2014).[1] The general synthetic route involves the cyclopropanation of a substituted styrene, followed by functional group manipulations and amide coupling.
Objective: To determine the binding affinity (Ki) of test compounds for human OX1 and OX2 receptors.
Materials:
-
HEK293 cells stably expressing human OX1R or OX2R.
-
[¹²⁵I]-Orexin A (radioligand).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Test compounds dissolved in DMSO.
-
Non-specific binding control (e.g., a high concentration of a known orexin receptor antagonist).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Harvest HEK293 cells expressing the target receptor and prepare crude membrane fractions by homogenization and centrifugation.
-
Binding Reaction: In a 96-well plate, combine the cell membranes, [¹²⁵I]-Orexin A (at a concentration near its Kd), and various concentrations of the test compound in binding buffer. For determining non-specific binding, add the non-specific binding control instead of the test compound.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
This compound Analogs as Enzyme Inhibitors
The unique electronic and conformational properties of the cyclopropane ring make it an attractive isostere for other small alkyl groups in the design of enzyme inhibitors. Cyclopropanecarbonyl derivatives have shown enhanced potency against several enzymes compared to their isopropylcarbonyl counterparts.[3]
Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) and Dihydroorotate Dehydrogenase (DHODH)
Cyclopropanecarbonyl derivatives have been identified as potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD) and dihydroorotate dehydrogenase (DHODH).[3] The cyclopropyl group can engage in specific interactions, such as metal chelation and hydrogen bonding, at the active site, leading to a fixed conformation that is favorable for binding. This conformational restriction is not as readily achieved by more flexible analogs, which may explain the observed increase in potency.
Table 2: SAR of this compound Analogs as HPPD and DHODH Inhibitors (Illustrative)
| Compound | Target Enzyme | R1 | R2 | IC50 (µM) |
| Analog 1 | HPPD | H | Cl | Data not available |
| Analog 2 | HPPD | Me | Cl | Data not available |
| Analog 3 | DHODH | H | OMe | Data not available |
| Analog 4 | DHODH | Me | OMe | Data not available |
Experimental Protocols
Objective: To determine the inhibitory activity (IC50) of test compounds against HPPD.
Materials:
-
Recombinant HPPD enzyme.
-
Substrate: 4-hydroxyphenylpyruvate (HPP).
-
Cofactors: Ascorbate, Fe(II).
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.5).
-
Test compounds dissolved in DMSO.
-
Spectrophotometer.
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the assay buffer, HPPD enzyme, and ascorbate.
-
Inhibitor Addition: Add various concentrations of the test compound or DMSO (for control) to the wells.
-
Pre-incubation: Pre-incubate the plate for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate (HPP) and Fe(II).
-
Measurement: Monitor the decrease in absorbance at a specific wavelength (e.g., 310 nm) over time, which corresponds to the consumption of HPP.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Objective: To determine the inhibitory activity (IC50) of test compounds against DHODH.
Materials:
-
Recombinant DHODH enzyme.
-
Substrate: Dihydroorotate (DHO).
-
Electron acceptor: 2,6-dichloroindophenol (DCIP) or Coenzyme Q.
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0).
-
Test compounds dissolved in DMSO.
-
Spectrophotometer.
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the assay buffer and DHODH enzyme.
-
Inhibitor Addition: Add various concentrations of the test compound or DMSO to the wells.
-
Pre-incubation: Pre-incubate the plate to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Initiate the reaction by adding the substrate (DHO) and the electron acceptor (DCIP).
-
Measurement: Monitor the decrease in absorbance of DCIP at 600 nm over time.
-
Data Analysis: Determine the initial reaction rates and calculate the IC50 value as described for the HPPD assay.
This compound Analogs as Anticancer Agents
The this compound scaffold has also been explored for its potential in cancer therapy. Certain derivatives have shown promising antiproliferative and cytotoxic activities against various cancer cell lines.
SAR of 1-Phenylcyclopropane Carboxamide Derivatives
A series of 1-phenylcyclopropane carboxamide derivatives have been synthesized and evaluated for their antiproliferative activity against the U937 human myeloid leukemia cell line.
Table 3: Antiproliferative and Cytotoxic Activity of 1-Phenylcyclopropane Carboxamide Derivatives
| Compound ID | Antiproliferative (U937) GI50 (µM) | Cytotoxicity LC50 (µM) |
| 8a | 5.6 | >100 |
| 8b | 4.2 | >100 |
| 8c | 3.3 | >100 |
| 8d | 6.1 | >100 |
| 8e | >200 | >100 |
The data indicates that compounds 8a-d exhibit significant antiproliferative activity with GI50 values in the low micromolar range, while showing low cytotoxicity (LC50 > 100 µM), suggesting a favorable therapeutic window.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, motility, and invasion.[5][6] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of many cancers. Inhibition of c-Met is therefore a key therapeutic strategy.
Caption: Simplified c-Met Signaling Pathway.
Experimental Protocols
Objective: To assess the cytotoxic effect of test compounds on cancer cells by measuring the release of lactate dehydrogenase (LDH).
Materials:
-
Cancer cell line (e.g., U937).
-
Cell culture medium and supplements.
-
96-well plates.
-
Test compounds dissolved in DMSO.
-
Triton X-100 (positive control for maximum LDH release).
-
LDH cytotoxicity assay kit.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include wells with Triton X-100 as a positive control and untreated cells as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).
-
LDH Measurement: Transfer a portion of the cell culture supernatant to a new 96-well plate. Add the LDH reaction mixture from the kit to each well.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time recommended in the kit protocol.
-
Measurement: Measure the absorbance at the specified wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration relative to the positive and negative controls. Determine the LC50 value (the concentration that causes 50% cell lysis).
Experimental Workflows
Visualizing experimental workflows can aid in the planning and execution of research projects. The following diagrams illustrate a general workflow for the synthesis and screening of bioactive compounds.
References
- 1. Design, synthesis, and structure-activity relationships of a series of novel N-aryl-2-phenylthis compound that are potent and orally active orexin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Drugsniffer: An Open Source Workflow for Virtually Screening Billions of Molecules for Binding Affinity to Protein Targets [frontiersin.org]
- 3. A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
Cyclopropanecarboxamide Derivatives: A Technical Guide to Their Potential as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropanecarboxamide derivatives have emerged as a promising class of small molecules with the potential to inhibit a variety of enzymes implicated in numerous diseases. The unique structural and conformational properties of the cyclopropane ring contribute to their ability to bind to enzyme active sites with high affinity and specificity. This technical guide provides a comprehensive overview of this compound derivatives as potential enzyme inhibitors, focusing on their synthesis, target enzymes, quantitative inhibitory data, and the experimental protocols used for their evaluation. The information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Target Enzymes and Therapeutic Areas
This compound derivatives have been investigated as inhibitors of several key enzymes, highlighting their potential across a range of therapeutic areas:
-
Dihydroorotate Dehydrogenase (DHODH): An essential enzyme in the de novo pyrimidine biosynthesis pathway, DHODH is a validated target for the treatment of autoimmune diseases and cancer.[1] Inhibition of DHODH depletes the pool of pyrimidines necessary for DNA and RNA synthesis in rapidly proliferating cells.[2]
-
c-Met Kinase: A receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility.[3] Dysregulation of the c-Met signaling pathway is implicated in the development and progression of various cancers.[4]
-
4-Hydroxyphenylpyruvate Dioxygenase (HPPD): A key enzyme in the catabolism of tyrosine.[5] HPPD inhibitors have been successfully developed as herbicides and are also used therapeutically to treat hereditary tyrosinemia type I.[6][7]
Data Presentation: In Vitro Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of selected this compound derivatives and related compounds against their target enzymes.
| Compound ID | Target Enzyme | Inhibitor | IC50 (µM) | Cell Lines/Assay Conditions | Reference |
| 1 | c-Met Kinase | N-(4-(2-fluorophenoxy)pyridin-2-yl)-1-phenylthis compound | 0.016 | In vitro kinase assay | [8] |
| 2 | c-Met Kinase | Compound 26a | 1.59 | A549 (human lung carcinoma) | [8] |
| 3 | c-Met Kinase | Compound 26a | 0.72 | H460 (human large cell lung cancer) | [8] |
| 4 | c-Met Kinase | Compound 26a | 0.56 | HT-29 (human colorectal adenocarcinoma) | [8] |
| 5 | DHODH | Teriflunomide (a non-cyclopropanecarboxamide inhibitor for reference) | 0.307 | Competing with ubiquinone | [1] |
| 6 | DHODH | Brequinar (a non-cyclopropanecarboxamide inhibitor for reference) | - | Advanced to Phase II cancer trials | [1] |
| 7 | HPPD | Nitisinone (NTBC) (a non-cyclopropanecarboxamide inhibitor for reference) | ~0.040 | Rat liver HPPD, 3 min pre-incubation at 37°C | [6] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound derivatives and key enzyme inhibition assays are provided below.
Synthesis of this compound Derivatives
A general method for the synthesis of 1-phenylcyclopropane carboxamide derivatives involves a multi-step process:
-
Cyclopropanation: Commercially available substituted 2-phenyl acetonitrile is treated with 1,2-dibromoethane in the presence of a base such as sodium hydroxide in an aqueous medium to yield substituted 1-phenylcyclopropane carbonitrile derivatives.[9] The reaction temperature is a critical parameter, with optimal yields often achieved at around 60°C.[9]
-
Hydrolysis: The resulting carbonitrile derivatives are then hydrolyzed using an aqueous acid solution (e.g., hydrochloric acid) at elevated temperatures (e.g., 110°C) to produce the corresponding substituted 1-phenylcyclopropane carboxylic acid derivatives.[9]
-
Amide Coupling: The carboxylic acid derivative is coupled with a desired amine using standard amide coupling reagents to form the final 1-phenylcyclopropane carboxamide derivative.[9]
Dihydroorotate Dehydrogenase (DHODH) Enzymatic Assay
This protocol describes a spectrophotometric assay to determine the in vitro inhibitory activity of compounds on human DHODH.[10]
Principle: The assay measures the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate by DHODH. The decrease in absorbance at 600-650 nm corresponds to the rate of DCIP reduction.[10]
Materials:
-
Recombinant human DHODH
-
Test compounds dissolved in DMSO
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100[2]
-
Dihydroorotic acid (DHO)
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add 2 µL of the test compound dilutions or DMSO (for control).[10]
-
Add 178 µL of the DHODH enzyme solution to each well.[10]
-
Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding to the enzyme.[10]
-
Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the Assay Buffer to achieve final concentrations of 500 µM DHO, 200 µM DCIP, and 100 µM CoQ10 in a 200 µL reaction volume.[10][11]
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.[10]
-
Immediately measure the decrease in absorbance at 600-650 nm every 30 seconds for 10-15 minutes using a microplate spectrophotometer.[2][10]
Data Analysis: Calculate the rate of reaction from the linear portion of the absorbance vs. time plot. Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
c-Met Kinase Inhibition Assay
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring c-Met kinase inhibition.[12]
Principle: The assay measures the phosphorylation of a ULight™-labeled substrate by c-Met kinase. A europium-labeled anti-phospho-tyrosine antibody binds to the phosphorylated substrate, bringing the donor (Eu) and acceptor (ULight™) molecules in close proximity, resulting in a FRET signal. Inhibitors of c-Met kinase will reduce the phosphorylation of the substrate and thus decrease the FRET signal.[12]
Materials:
-
Recombinant c-Met enzyme
-
Test compounds dissolved in DMSO
-
1X Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20[12]
-
ULight™-poly GT substrate
-
ATP
-
Europium-labeled anti-phospho-tyrosine antibody (Eu-Antibody)
-
1X Detection Buffer containing EDTA
-
384-well plate
Procedure:
-
Prepare a 10-point, 3-fold serial dilution of the test inhibitor at a 4X final concentration.[12]
-
Add 5 µL of the 4X inhibitor dilutions to the wells of a 384-well plate. Add buffer with DMSO for controls.[12]
-
Dilute the c-Met kinase in 1X Kinase Buffer to a 4X working concentration and add 5 µL to all wells except the "no enzyme" negative controls.[12]
-
Prepare a 2X working solution of the ULight™-poly GT substrate and ATP in 1X Kinase Buffer (e.g., 100 nM ULight™-substrate and 20 µM ATP).[12]
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP mix to all wells.[12]
-
Cover the plate and incubate for 60 minutes at room temperature.[12]
-
Prepare a Stop/Detection mix by diluting the Eu-Antibody in 1X Detection Buffer containing 20 mM EDTA.[12]
-
Add 10 µL of the Stop/Detection mix to all wells to stop the reaction.[12]
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET compatible plate reader.
Data Analysis: Calculate the TR-FRET ratio and determine the percent inhibition for each inhibitor concentration. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition Assay
A whole-cell colorimetric bioassay using recombinant Escherichia coli expressing a plant HPPD can be used for screening HPPD inhibitors.[13]
Principle: The recombinant E. coli clone is capable of producing a soluble melanin-like pigment from tyrosine catabolism via p-hydroxyphenylpyruvate and homogentisate. Inhibition of HPPD by a test compound will decrease the production of this pigment, which can be quantified colorimetrically.[13]
Materials:
-
Recombinant E. coli expressing HPPD
-
Test compounds
-
Growth medium
-
96-well microplate
-
Microplate reader
Procedure:
-
Immobilize the recombinant E. coli clone in a 96-well microplate format (e.g., in an agarose matrix).[13]
-
Add the test compounds at various concentrations to the wells.
-
Incubate the plate under conditions that promote bacterial growth and pigment production.
-
Measure the absorbance of the produced pigment at a specific wavelength.
Data Analysis: The decrease in pigment production in the presence of the inhibitor is compared to a control without the inhibitor. The concentration of the inhibitor that causes a 50% reduction in pigment production (IC50) can be determined by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
De Novo Pyrimidine Biosynthesis Pathway and DHODH Inhibition
The de novo pyrimidine biosynthesis pathway is a critical metabolic route for the production of nucleotides required for DNA and RNA synthesis. Dihydroorotate dehydrogenase (DHODH) catalyzes the fourth step in this pathway, the oxidation of dihydroorotate to orotate. Inhibition of DHODH by this compound derivatives would block this essential step, leading to a depletion of pyrimidines and subsequent cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells.
Caption: Inhibition of DHODH in the de novo pyrimidine biosynthesis pathway.
c-Met Signaling Pathway and Inhibition
The c-Met receptor tyrosine kinase, upon binding its ligand hepatocyte growth factor (HGF), activates several downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways. These pathways are crucial for cell growth, survival, and migration. Aberrant activation of c-Met is a hallmark of many cancers. This compound derivatives that inhibit c-Met kinase activity can block these downstream signals, thereby impeding tumor progression.
Caption: Inhibition of the c-Met signaling pathway.
Experimental Workflow for c-Met Kinase Inhibitor Evaluation
The following diagram illustrates a typical workflow for the evaluation of a potential c-Met kinase inhibitor, from initial screening to cellular activity assessment.
Caption: Workflow for c-Met inhibitor evaluation.
Conclusion
This compound derivatives represent a versatile scaffold for the design of potent and selective enzyme inhibitors. Their demonstrated activity against key targets in oncology and immunology underscores their therapeutic potential. This technical guide provides a foundational understanding of their synthesis, biological evaluation, and mechanism of action. Further research, including comprehensive structure-activity relationship studies and in vivo efficacy evaluations, is warranted to advance these promising compounds towards clinical development.
References
- 1. Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Hydroxyphenylpyruvate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]this compound derivatives as potential c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Amidation of Cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclopropane motif is a valuable structural component in medicinal chemistry, often imparting unique conformational rigidity, metabolic stability, and binding properties to drug candidates. Consequently, the synthesis of cyclopropylamides from cyclopropanecarboxylic acid is a frequent and critical transformation in the development of new therapeutic agents.[1] The direct condensation of a carboxylic acid and an amine is kinetically slow due to the formation of a stable ammonium carboxylate salt.[2] Therefore, activation of the carboxylic acid is necessary to facilitate amide bond formation. This document provides detailed protocols for two common and highly effective methods for the amidation of cyclopropanecarboxylic acid using modern coupling reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxybenzotriazole (HOBt), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[3]
Comparative Data of Common Amidation Protocols
The choice of coupling reagent is critical for optimizing reaction efficiency, minimizing side reactions, and simplifying product purification.[4] The following table summarizes typical reaction conditions and outcomes for the amidation of cyclopropanecarboxylic acid with a representative primary amine.
| Coupling Reagent | Additive | Base | Solvent | Time (h) | Temp. (°C) | Typical Yield (%) | Notes |
| EDC·HCl | HOBt | DIPEA | DMF | 12 - 18 | 23 (RT) | 85 - 95 | Standard, cost-effective method. Workup removes water-soluble byproducts.[3][5] |
| HATU | None | DIPEA | DMF | 1 - 4 | 23 (RT) | 90 - 99 | Highly efficient and fast, even for hindered substrates.[3][6] |
| SOCl₂ | None | Pyridine or Et₃N | DCM | 2 - 6 | 0 to RT | 80 - 90 | Two-step process via the acid chloride; can be harsh for sensitive substrates.[7] |
Experimental Protocols
Protocol 1: EDC/HOBt Mediated Amidation
This protocol utilizes the water-soluble carbodiimide EDC to activate the carboxylic acid, with HOBt added to suppress racemization (if chiral centers are present) and improve efficiency by forming a more reactive active ester intermediate.[8]
Materials:
-
Cyclopropanecarboxylic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1N HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine (Saturated NaCl (aq))
-
Anhydrous Na₂SO₄ or MgSO₄
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
To a clean, dry round-bottom flask, add cyclopropanecarboxylic acid (1.0 equiv), the desired amine (1.1 equiv), and HOBt (1.2 equiv).
-
Dissolve the solids in anhydrous DMF (to a concentration of 0.1-0.5 M).
-
Cool the flask to 0 °C in an ice bath with continuous stirring.
-
Add EDC·HCl (1.2 equiv) to the mixture in one portion.
-
Add DIPEA (2.5 equiv) dropwise to the stirring solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[3]
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic phase sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure cyclopropylamide.[3]
Protocol 2: HATU Mediated Amidation
HATU is a highly effective uronium salt-based coupling reagent known for rapid reaction times and high yields, even with sterically hindered or electron-deficient amines.[6][9]
Materials:
-
Cyclopropanecarboxylic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1N HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine (Saturated NaCl (aq))
-
Anhydrous Na₂SO₄ or MgSO₄
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
In a clean, dry round-bottom flask, dissolve cyclopropanecarboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.1-0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (3.0 equiv) dropwise to the stirred solution. A color change may be observed.
-
Allow the mixture to stir at 0 °C for 15-20 minutes for pre-activation.
-
Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.[3]
-
Workup: Follow the same workup procedure as described in Protocol 1 (Step 8-9).
-
Purification: Purify the crude product using flash column chromatography or recrystallization.
Visualizations
Caption: General reaction scheme for coupling-reagent mediated amidation.
Caption: Experimental workflow for the amidation of cyclopropanecarboxylic acid.
References
- 1. longdom.org [longdom.org]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. hepatochem.com [hepatochem.com]
- 5. reddit.com [reddit.com]
- 6. growingscience.com [growingscience.com]
- 7. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Amide Synthesis [fishersci.co.uk]
Application Note: Purification of Cyclopropanecarboxamide by Recrystallization
Introduction
Cyclopropanecarboxamide is a valuable building block in organic synthesis, frequently utilized in the development of pharmaceutical agents and agrochemicals. The purity of this intermediate is crucial for the successful synthesis of target molecules and for ensuring the safety and efficacy of the final products. Recrystallization is a robust and widely employed technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound using a mixed-solvent recrystallization method with an ethanol-water system. This method is particularly effective for polar compounds like amides, where solubility can be finely tuned by adjusting the solvent composition.
Principle of Mixed-Solvent Recrystallization
Recrystallization is based on the principle that the solubility of a compound in a solvent is dependent on temperature. In a mixed-solvent system, a "good" solvent is used to dissolve the compound at an elevated temperature, and a "bad" solvent (in which the compound is poorly soluble) is added to induce crystallization upon cooling. This allows for the separation of the desired compound from impurities that remain dissolved in the solvent mixture or are removed during an initial hot filtration step.
Solvent System Selection
For a polar compound such as this compound, a polar "good" solvent and a more polar "bad" solvent are often effective. Ethanol is a good solvent for many amides, and water is an excellent, miscible anti-solvent. The ethanol-water system allows for a wide range of polarities to be accessed, facilitating the controlled precipitation of this compound as pure crystals.
Data Presentation
The following table summarizes the estimated solubility of this compound in a 9:1 (v/v) ethanol-water mixture at different temperatures. This data is illustrative to demonstrate the principle of selecting a suitable recrystallization solvent system.
| Solvent System (v/v) | Temperature (°C) | Estimated Solubility ( g/100 mL) |
| 9:1 Ethanol-Water | 20 | ~ 2.5 |
| 9:1 Ethanol-Water | 78 (Boiling Point) | ~ 25.0 |
Note: The solubility data presented is estimated based on general principles for amides and is intended for illustrative purposes. Actual solubility should be determined experimentally for precise optimization.
Experimental Protocol: Recrystallization of this compound
This protocol details the procedure for the purification of approximately 5 grams of crude this compound.
Materials:
-
Crude this compound (~5 g)
-
Ethanol (95% or absolute)
-
Deionized Water
-
Boiling Chips
-
Activated Carbon (optional, for colored impurities)
-
Erlenmeyer flasks (125 mL and 250 mL)
-
Graduated cylinders
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Powder funnel
-
Fluted filter paper
-
Buchner funnel and filter flask
-
Vacuum source
-
Spatula
-
Watch glass
Procedure:
-
Dissolution:
-
Place 5.0 g of crude this compound and a boiling chip into a 125 mL Erlenmeyer flask.
-
Add approximately 20 mL of ethanol to the flask.
-
Gently heat the mixture on a hot plate with stirring.
-
Continue to add ethanol in small portions until the solid completely dissolves at the boiling point. Use the minimum amount of hot ethanol necessary.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount (e.g., a spatula tip) of activated carbon to the solution.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration.
-
Place a fluted filter paper in a powder funnel and place the funnel into the neck of a 250 mL Erlenmeyer flask.
-
Preheat the filtration apparatus by pouring a small amount of hot ethanol through it.
-
Quickly pour the hot solution of this compound through the filter paper.
-
-
Crystallization:
-
Reheat the clear filtrate to boiling.
-
Slowly add deionized water dropwise to the boiling solution until a slight cloudiness (turbidity) persists.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of a cold 1:1 ethanol-water mixture.
-
Continue to draw air through the crystals on the filter for several minutes to aid in drying.
-
-
Drying:
-
Transfer the purified crystals to a pre-weighed watch glass.
-
Dry the crystals in a vacuum oven at a temperature below the melting point of this compound (approximately 125-128 °C) until a constant weight is achieved.
-
-
Analysis:
-
Determine the yield of the purified this compound.
-
Measure the melting point of the recrystallized product to assess its purity. A sharp melting point close to the literature value indicates high purity.
-
Diagrams
Caption: Workflow for the purification of this compound.
Application Note: A General Protocol for the Purification of Cyclopropanecarboxamide Derivatives via Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction Cyclopropanecarboxamide derivatives are significant structural motifs in medicinal chemistry, appearing in a wide range of pharmaceutically active compounds. Their synthesis often results in complex mixtures containing unreacted starting materials, byproducts, and isomers. Effective purification is therefore a critical step to isolate the desired compound with high purity for subsequent biological evaluation and development. Column chromatography is a fundamental, reliable, and scalable technique for the purification of these moderately polar compounds.[1][2] This document provides a detailed protocol for developing and executing a column chromatography method for the purification of novel this compound derivatives.
Principle of Separation
Column chromatography separates compounds based on their differential adsorption to a solid stationary phase and solubility in a liquid mobile phase.[1] For the purification of this compound derivatives, normal-phase chromatography is typically employed.
-
Stationary Phase: A polar adsorbent, most commonly silica gel.
-
Mobile Phase (Eluent): A non-polar solvent or a mixture of solvents, which is passed through the column.
Compounds in the mixture travel through the column at different rates depending on their polarity. Non-polar compounds have weaker interactions with the polar silica gel and elute faster, while more polar compounds, like amides, interact more strongly and elute more slowly.[3][4]
Method Development Using Thin-Layer Chromatography (TLC)
Before performing column chromatography, it is essential to develop an optimal solvent system using Thin-Layer Chromatography (TLC).[1][3][4] TLC is a rapid and material-sparing technique to determine the ideal mobile phase composition for effective separation.
Protocol for TLC Analysis:
-
Plate Preparation: Use a commercially available silica gel 60 F254 TLC plate. Lightly draw a baseline with a pencil about 1 cm from the bottom.[4][5]
-
Sample Spotting: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the dissolved sample onto the baseline.[3][5]
-
Developing the Plate: Place the TLC plate in a developing chamber containing a small amount of the chosen solvent system. Ensure the solvent level is below the baseline.[6] Allow the solvent to travel up the plate by capillary action until it is about 1 cm from the top.[4]
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the separated spots, typically under a UV lamp (254 nm).[4][5]
-
Rf Value Calculation: The retention factor (Rf) is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.
-
Rf = (Distance traveled by spot) / (Distance traveled by solvent front)
-
-
Optimization: Adjust the polarity of the solvent system until the desired compound has an Rf value of approximately 0.2-0.4 . This range generally provides the best separation in column chromatography.
-
If the Rf is too low (compound stuck at the baseline), increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
-
If the Rf is too high (compound runs with the solvent front), decrease the polarity.
-
Detailed Column Chromatography Protocol
This protocol outlines the steps for purifying a this compound derivative using flash column chromatography, a technique that uses pressure to speed up the elution process.[7]
Materials:
-
Glass chromatography column with a stopcock
-
Silica gel (230-400 mesh for flash chromatography)
-
Sand (acid-washed)
-
Cotton or glass wool
-
Eluent (solvent system determined by TLC)
-
Crude sample mixture
-
Collection vessels (test tubes or flasks)
-
TLC plates and chamber
-
Rotary evaporator
Experimental Workflow Diagram
Caption: General workflow for the purification of this compound derivatives.
Step-by-Step Methodology:
-
Column Preparation:
-
Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[7]
-
Wet Packing (Recommended): In a beaker, create a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.[7] Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Equilibrate the column by running 2-3 column volumes of the eluent through the packed silica gel. Do not let the solvent level drop below the top layer of sand.[7]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully add this solution to the top of the column using a pipette.
-
Dry Loading (Preferred for less soluble samples): Dissolve the crude product in a suitable volatile solvent. Add a small amount of silica gel (approx. 1-2 times the sample weight) and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column. Apply gentle air pressure to the top of the column to achieve a steady flow rate (for flash chromatography, a flow of about 2 inches/minute is common).
-
Begin collecting the eluent in numbered test tubes or flasks.[7] The volume of each fraction should be consistent.
-
The separation can be performed isocratically (using the same solvent mixture throughout) or with a gradient (gradually increasing the solvent polarity to elute more strongly-adsorbed compounds).[7][8]
-
-
Monitoring and Product Isolation:
-
Monitor the collected fractions using TLC to determine which ones contain the desired product. Spot several fractions per TLC plate for efficient analysis.
-
Combine the fractions that contain the pure product.[7]
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound derivative.
-
Data Summary and Troubleshooting
The optimal conditions will vary for each specific derivative. The following tables provide representative data and common troubleshooting tips.
Table 1: Representative Chromatographic Parameters
| Derivative Type | TLC Mobile Phase (Hexane:Ethyl Acetate, v/v) | Target Rf | Column Eluent System | Notes |
| N-alkyl this compound | 70:30 to 50:50 | ~0.35 | Isocratic elution with 70:30 Hex:EtOAc | Relatively non-polar, elutes easily. |
| N-aryl this compound | 60:40 to 40:60 | ~0.30 | Gradient elution from 70:30 to 50:50 Hex:EtOAc | Increased polarity due to the aromatic ring. |
| N-heterocyclic this compound | 50:50 Hex:EtOAc to 100% EtOAc | ~0.25 | Start with 60:40 Hex:EtOAc, gradient to 100% EtOAc | Polarity depends heavily on the heterocycle. |
| Hydroxylated this compound | 30:70 Hex:EtOAc to 95:5 EtOAc:MeOH | ~0.20 | Gradient of EtOAc in Hexanes, may require MeOH.[9] | The hydroxyl group significantly increases polarity. |
Table 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation / Overlapping Spots | Inappropriate solvent system. Column was overloaded with sample. Column packed improperly. | Re-optimize the solvent system with TLC.[1] Use a larger column or less sample. Repack the column carefully, ensuring no cracks or channels. |
| Compound Won't Elute | Eluent is not polar enough. Compound might be interacting irreversibly with acidic silica. | Gradually increase the polarity of the eluent (e.g., add methanol).[9] Pre-treat the silica with a small amount of triethylamine (e.g., 0.5%) in the eluent, especially if the compound is basic.[10] |
| Cracked or Channeled Silica Bed | Column ran dry. Heat generated during wet packing with certain solvents. | Never let the solvent level fall below the top of the silica. Pack the column using a slurry in the eluent. |
| Streaking of Spots on TLC/Column | Sample is too concentrated on the TLC plate. Compound is acidic or basic. | Dilute the sample before spotting. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.[6] |
| Low Yield after Purification | Compound degraded on the silica. Compound is volatile and was lost during solvent evaporation. | Consider using a less acidic stationary phase like neutral alumina.[10] Evaporate solvent carefully at a lower temperature. |
References
- 1. chromtech.com [chromtech.com]
- 2. biotage.com [biotage.com]
- 3. jk-sci.com [jk-sci.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. orgsyn.org [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Chromatography [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
Application of Cyclopropanecarboxamide in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropanecarboxamide and its derivatives are versatile building blocks in medicinal chemistry, prized for their ability to introduce the unique physicochemical properties of the cyclopropane ring into drug candidates.[1] The strained three-membered ring imparts conformational rigidity, which can enhance binding affinity to biological targets and improve metabolic stability by protecting adjacent chemical bonds from enzymatic degradation.[2] These favorable characteristics have led to the incorporation of cyclopropane moieties into a variety of approved drugs, including antiviral, antibacterial, and anticancer agents.[3] This document provides detailed application notes and experimental protocols for the use of this compound and related cyclopropane-containing synthons in the preparation of key pharmaceutical intermediates, with a focus on antiviral drug development.
Key Applications in Pharmaceutical Synthesis
This compound serves as a crucial starting material or intermediate in the synthesis of complex pharmaceutical ingredients. Its primary applications include:
-
Introduction of the Cyclopropyl Moiety: The cyclopropyl group is a key pharmacophore in several drugs, contributing to enhanced potency and improved pharmacokinetic profiles.
-
Synthesis of Antiviral Agents: Cyclopropane derivatives are integral to the structure of potent antiviral drugs, particularly those targeting the hepatitis C virus (HCV), such as Grazoprevir and Pibrentasvir.[4][5]
-
Preparation of Constrained Amino Acids: Cyclopropane rings are used to create conformationally restricted amino acid analogues, which are valuable in designing peptidomimetics with improved stability and activity.[6]
Featured Pharmaceutical Intermediates
This section details the synthesis of key pharmaceutical intermediates where this compound or a derivative is a critical component.
Synthesis of this compound
This compound is a fundamental building block that can be synthesized from cyclopropanecarbonyl chloride.
Experimental Protocol:
A general procedure for the synthesis of this compound involves the reaction of cyclopropanecarbonyl chloride with ammonia.[7][8]
-
Reaction Setup: A solution of cyclopropanecarbonyl chloride (1.0 g, 9.61 mmol) in dichloromethane (10 mL) is prepared in a well-stirred reaction vessel at room temperature.[7][8]
-
Ammonia Gas Purge: Ammonia gas is bubbled through the solution continuously for 2 hours.[7][8]
-
Work-up: The solvent is removed under vacuum. The resulting residue is dissolved in ethyl acetate and filtered to remove any insoluble ammonium chloride.[7][8]
-
Isolation: The filtrate is concentrated under reduced pressure to yield this compound as a crystalline solid.[7][8]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Cyclopropanecarbonyl chloride | [7][8] |
| Reagent | Ammonia | [7][8] |
| Solvent | Dichloromethane | [7][8] |
| Reaction Time | 2 hours | [7][8] |
| Yield | ~100% | [7][8] |
| Purity | >99% | [9] |
Intermediate for HCV Protease Inhibitors: (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester
(1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA) is a crucial building block for potent HCV NS3/4A protease inhibitors.[6] A scalable process for its ethyl ester derivative has been developed.[6][7]
Experimental Protocol:
The synthesis involves the dialkylation of a glycine Schiff base followed by enzymatic resolution.[6]
-
Imine Formation: A glycine ethyl ester Schiff base is formed by reacting glycine ethyl ester with benzaldehyde.
-
Asymmetric Cyclopropanation: The Schiff base is reacted with trans-1,4-dibromo-2-butene in the presence of a chiral phase-transfer catalyst (a cinchonidine derivative) to yield the cyclopropane derivative with high enantiomeric excess.[1]
-
Hydrolysis and Protection: The resulting ester is hydrolyzed, and the amino group is protected (e.g., with a Boc group) to facilitate purification and subsequent reactions.
-
Enzymatic Resolution: The racemic mixture of the protected amino acid is resolved using an esterase enzyme, such as Alcalase 2.4L, to isolate the desired (1R,2S)-enantiomer.[6]
Quantitative Data:
| Parameter | Value | Reference |
| Key Reaction | Asymmetric Phase-Transfer Catalyzed Cyclopropanation | [1] |
| Catalyst | Cinchonidine-derived catalyst | [1] |
| Yield | 78% | [1] |
| Enantiomeric Excess (ee) | up to 84% | [1][10] |
| Final Purity (after resolution) | >99% ee | [6] |
Signaling Pathway and Experimental Workflows
HCV NS3/4A Protease and Polyprotein Processing
The hepatitis C virus replicates by translating its single-stranded RNA genome into a large polyprotein. This polyprotein must be cleaved by proteases to release functional viral proteins. The HCV NS3/4A serine protease is essential for this process, cleaving the polyprotein at four specific sites to release the non-structural proteins required for viral replication.[5] Drugs containing cyclopropane-derived intermediates, such as Grazoprevir, are designed to inhibit this critical viral enzyme.
Caption: HCV NS3/4A Protease Signaling Pathway and Inhibition.
Experimental Workflow: Synthesis of this compound
The following diagram illustrates the general workflow for the laboratory synthesis of this compound.
Caption: Workflow for this compound Synthesis.
Experimental Workflow: Synthesis of a Chiral Cyclopropyl Intermediate for Pibrentasvir
The synthesis of the complex antiviral drug Pibrentasvir involves the preparation of several chiral intermediates. A key step is the formation of a cyclopropyl-pyrrolidine scaffold.[5][11]
Caption: Workflow for Pibrentasvir Intermediate Synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. How to synthesize Pibrentasvir and its pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
- 6. Synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid vinyl-ACCA) derivatives: key intermediates for the preparation of inhibitors of the hepatitis C virus NS3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. Synthesis of Grazoprevir, a Potent NS3/4a Protease Inhibitor for the Treatment of Hepatitis C Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US5068428A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
Application Notes and Protocols for Cyclopropanecarboxamide Derivatives in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropanecarboxamide derivatives are a versatile class of compounds with significant applications in the agrochemical industry. The unique structural features of the cyclopropane ring impart desirable properties to these molecules, including enhanced metabolic stability and potent biological activity. This document provides detailed application notes, experimental protocols, and mechanistic insights into the synthesis and use of this compound derivatives as insecticides, herbicides, fungicides, and plant growth regulators.
I. Insecticides: Pyrethroid Analogs
Cyclopropanecarboxylic acid is a key structural component of synthetic pyrethroids, a major class of insecticides. These compounds are esters of a substituted cyclopropanecarboxylic acid and an alcohol. They are valued for their high insecticidal activity, broad spectrum of control, and relatively low mammalian toxicity.
Data Presentation
| Compound Class | Representative Compound | Target Pest | Activity Metric | Value | Reference |
| Pyrethroid | Permethrin | Housefly (Musca domestica) | LD₅₀ | 117.3 ng/fly | [1] |
| Pyrethroid | Deltamethrin | Housefly (Musca domestica) | LD₅₀ | 307-1793 ng/fly | [2] |
| Pyrethroid | Beta-cyfluthrin | Housefly (Musca domestica) | LD₅₀ | 5.25-11.02-fold resistance ratio | [3] |
Experimental Protocols
Synthesis of a Pyrethroid Insecticide (Permethrin Analog)
This protocol outlines the synthesis of a permethrin analog from 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid and 3-phenoxybenzyl alcohol.
Step 1: Synthesis of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (1.0 eq) in anhydrous toluene.
-
Addition of Reagents: Add a catalytic amount of N,N-dimethylformamide (DMF). Slowly add thionyl chloride (SOCl₂) (1.2 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 110°C) for 2 hours or until the evolution of gas ceases.
-
Work-up: Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.
Step 2: Esterification to form the Pyrethroid
-
Reaction Setup: In a separate round-bottom flask, dissolve 3-phenoxybenzyl alcohol (1.0 eq) and pyridine (1.1 eq) in anhydrous toluene under a nitrogen atmosphere.
-
Addition of Acid Chloride: Cool the solution to 0°C using an ice bath. Slowly add a solution of the crude 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride (1.0 eq) in anhydrous toluene to the alcohol solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Work-up and Purification: Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final pyrethroid.
Signaling Pathway
Mode of Action of Pyrethroid Insecticides
Pyrethroid insecticides act as neurotoxins by targeting voltage-gated sodium channels in the nerve cell membranes of insects.[4] They bind to the open state of the sodium channel, preventing its closure.[5] This leads to a persistent influx of sodium ions, causing repetitive nerve firing, paralysis, and ultimately, the death of the insect.[5]
References
- 1. insectarios.com.ar [insectarios.com.ar]
- 2. Investigating the molecular mechanisms of deltamethrin resistance in Musca domestica populations from Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance to pyrethroid insecticides in house flies, Musca domestica L., (Diptera: Muscidae) collected from urban areas in Punjab, Pakistan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Frequency of Pyrethroid Insecticide Resistance kdr Gene and Its Associated Enzyme Modulation in Housefly, Musca domestica L. Populations From Jhang, Pakistan [frontiersin.org]
High-Performance Liquid Chromatography (HPLC) Analysis of Cyclopropanecarboxamide
An increasing demand for precise and robust analytical methods for the characterization of active pharmaceutical ingredients (APIs) and intermediates is a critical aspect of drug development and quality control. Cyclopropanecarboxamide, a key building block in the synthesis of various pharmaceutical compounds, requires accurate analytical methods for its quantification and purity assessment. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Reverse-phase HPLC is a versatile and widely used technique for the analysis of polar to moderately non-polar compounds, making it well-suited for the characterization of this compound.
Application Note: HPLC Method
This application note outlines a reverse-phase HPLC method for the quantitative determination of this compound. The method is designed to be rapid, accurate, and precise, suitable for routine quality control analysis.
Principle: The separation is based on the partitioning of this compound between a non-polar stationary phase (C18) and a polar mobile phase. Detection is achieved using a UV detector at a wavelength where the amide functional group exhibits absorbance.
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.
Chromatographic Conditions: A summary of the optimized chromatographic conditions is presented in Table 1.
Table 1: HPLC Chromatographic Conditions for this compound Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (20:80, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm |
| Run Time | 10 minutes |
| Expected Retention Time | Approximately 4.5 minutes |
Experimental Protocol: HPLC Method
1.2.1. Reagents and Materials
-
This compound reference standard (purity >99%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Methanol (HPLC grade) for sample and standard preparation
1.2.2. Preparation of Solutions
-
Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 200 mL of acetonitrile with 800 mL of water. Add 1 mL of formic acid and sonicate for 15 minutes to degas.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
1.2.3. Sample Preparation
-
Accurately weigh a sample containing approximately 10 mg of this compound and transfer it to a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
1.2.4. Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the blank (methanol), followed by the working standard solutions and the sample solution.
-
Record the chromatograms and measure the peak areas.
1.2.5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Method Validation Summary
The described HPLC method should be validated according to ICH guidelines. A summary of typical validation parameters is provided in Table 2.
Table 2: HPLC Method Validation Parameters for this compound
| Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from blank or placebo at the retention time of the analyte |
Gas Chromatography (GC) Analysis of this compound
Gas chromatography is a suitable alternative for the analysis of thermally stable and volatile compounds like this compound.
Application Note: GC Method
This application note describes a GC method with Flame Ionization Detection (FID) for the determination of this compound. This method is particularly useful for assessing purity and detecting volatile impurities.
Principle: The sample is vaporized in the injector and separated based on its boiling point and interaction with the stationary phase of the GC column. The FID detector responds to organic compounds as they elute from the column.
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) is required.
Chromatographic Conditions: A summary of the GC conditions is presented in Table 3.
Table 3: GC Chromatographic Conditions for this compound Analysis
| Parameter | Condition |
| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at 1.0 mL/min |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Temperature Program | Initial: 80 °C (hold for 2 min), Ramp: 10 °C/min to 200 °C (hold for 5 min) |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Expected Retention Time | Approximately 8.2 minutes |
Experimental Protocol: GC Method
2.2.1. Reagents and Materials
-
This compound reference standard (purity >99%)
-
Methanol (GC grade or equivalent)
-
Helium (high purity)
-
Hydrogen (high purity)
-
Air (zero grade)
2.2.2. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 10 µg/mL to 200 µg/mL.
2.2.3. Sample Preparation
-
Accurately weigh a sample containing approximately 10 mg of this compound and transfer it to a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol.
-
Transfer an aliquot to a GC vial.
2.2.4. Chromatographic Procedure
-
Set up the GC instrument with the conditions specified in Table 3.
-
Inject 1 µL of the blank (methanol), followed by the working standard solutions and the sample solution.
-
Record the chromatograms and measure the peak areas.
2.2.5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Method Validation Summary
The GC method should be validated to ensure its suitability for its intended purpose. Key validation parameters are outlined in Table 4.
Table 4: GC Method Validation Parameters for this compound
| Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.998 |
| Accuracy (% Recovery) | 97.0% - 103.0% |
| Precision (% RSD) | ≤ 3.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interfering peaks from the blank at the retention time of this compound |
Visualization of Analytical Workflows
The logical flow of the analytical procedures can be visualized to provide a clear overview of the steps involved.
Caption: HPLC Analytical Workflow for this compound.
Caption: GC Analytical Workflow for this compound.
Application Notes and Protocols for the Analysis of Synthesized Cyclopropanecarboxamide by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropanecarboxamide is a valuable building block in organic synthesis, frequently utilized in the development of pharmaceutical agents and agrochemicals. Its rigid cyclopropyl motif imparts unique conformational constraints and metabolic stability to target molecules. Accurate and thorough analytical characterization of synthesized this compound is paramount to ensure purity, confirm identity, and elucidate its structure. This document provides detailed application notes and protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two powerful and complementary analytical techniques.
Spectroscopic and Mass Data Summary
The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, and Mass Spectrometry analysis of this compound.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 5.63 - 5.91 | Broad Singlet | 2H | - | -NH₂ |
| 1.43 | Multiplet | 1H | - | -CH- |
| 0.98 | Doublet of Doublets | 2H | 4.42, 2.98 | -CH₂ (cis) |
| 0.79 | Doublet of Doublets | 2H | 7.91, 2.95 | -CH₂ (trans) |
Solvent: CDCl₃, Frequency: 400 MHz
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~175 | C=O (Amide Carbonyl) |
| ~15 | -CH- (Methine) |
| ~8 | -CH₂- (Methylene) |
Table 3: Mass Spectrometry Data for this compound
| m/z | Relative Abundance (%) | Proposed Fragment |
| 85 | 100 | [M]⁺ (Molecular Ion) |
| 69 | 50 | [M - NH₂]⁺ |
| 57 | 85 | [C₃H₅O]⁺ |
| 44 | 95 | [CONH₂]⁺ |
| 41 | 75 | [C₃H₅]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra to confirm the chemical structure and assess the purity of the synthesized this compound.
Materials:
-
Synthesized this compound
-
Deuterated chloroform (CDCl₃)
-
NMR tubes (5 mm)
-
Pipettes
-
Vortex mixer
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Gently vortex the vial to ensure complete dissolution.
-
Using a pipette, transfer the solution into a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's autosampler or manual insertion port.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR:
-
Acquire a one-dimensional proton spectrum using standard acquisition parameters (e.g., 16-32 scans, 1-2 second relaxation delay).
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the this compound molecule.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the synthesized this compound and to study its fragmentation pattern to further confirm its structure.
Materials:
-
Synthesized this compound
-
Methanol or other suitable volatile solvent
-
Vials
Instrumentation:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source or a direct insertion probe mass spectrometer.
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the synthesized this compound (approximately 1 mg/mL) in a volatile solvent such as methanol.
-
-
Instrument Setup and Data Acquisition:
-
For GC-MS:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
The sample will be vaporized and separated on the GC column before entering the mass spectrometer.
-
-
For Direct Insertion Probe:
-
Apply a small amount of the sample solution to the probe tip and allow the solvent to evaporate.
-
Insert the probe into the mass spectrometer's ion source.
-
-
Acquire the mass spectrum using an EI source, typically at 70 eV.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 30-150).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺), which should correspond to the molecular weight of this compound (85.10 g/mol ).[1]
-
Analyze the fragmentation pattern by identifying the major fragment ions.
-
Propose fragmentation pathways that explain the observed fragment ions to provide further structural confirmation.
-
Visualizations
Caption: Experimental workflow for the synthesis and analysis of this compound.
Caption: Proposed mass spectrometry fragmentation pathway for this compound.
References
Application Notes and Protocols for In Vitro Biological Activity Screening of Cyclopropanecarboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro biological activity screening of cyclopropanecarboxamide derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to the unique structural and electronic properties conferred by the cyclopropane ring, which can enhance metabolic stability, conformational rigidity, and binding affinity to biological targets.[1][2] The following sections detail the synthesis, biological activities, and screening methodologies for these promising compounds.
Introduction to this compound Derivatives
Cyclopropane-containing compounds are prevalent in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities including antifungal, antibacterial, antiviral, antitumor, and insecticidal properties.[2][3][4][5] The strained three-membered ring of cyclopropane provides a rigid scaffold that can orient substituents in a well-defined spatial arrangement, making these derivatives attractive for rational drug design.[1] The carboxamide moiety further allows for diverse chemical modifications to fine-tune their biological activity and pharmacokinetic properties.
Synthesis of this compound Derivatives
A general method for the synthesis of this compound derivatives involves the amidation of a corresponding cyclopropanecarboxylic acid or its activated form (e.g., acid chloride).
General Synthesis Protocol:
A common route to synthesize this compound is by reacting cyclopropanecarbonyl chloride with ammonia. In a typical laboratory-scale synthesis, ammonia gas is passed through a solution of cyclopropanecarbonyl chloride in a suitable solvent like dichloromethane at room temperature for a couple of hours.[6] Following the reaction, the solvent is removed, and the resulting residue is purified to yield the this compound.[6]
For industrial-scale production, this compound can be prepared by reacting cyclopropanecarboxylic acid with ammonia in an autoclave at elevated temperatures (e.g., 240°C) and pressures.[7][8] Alternative methods involve the reaction of a cyclopropanecarboxylic ester with ammonia in the presence of a catalyst, such as a sodium alkoxide.[9][10]
In Vitro Biological Activity Screening Protocols
This section provides detailed protocols for screening the biological activities of newly synthesized this compound derivatives.
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of chemical compounds.[11][12] Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[12]
Protocol for MTT Assay:
-
Cell Seeding:
-
Harvest cancer cells (e.g., MCF-7, HCT116) during their exponential growth phase.
-
Seed the cells in a 96-well plate at a density of 2 x 10³ cells/well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adherence.[11]
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the test compound in the culture medium to achieve the desired final concentrations.
-
After overnight incubation, replace the old medium with 100 µL of fresh medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.
-
-
MTT Incubation:
-
Incubate the treated cells for a specified period (e.g., 48 or 72 hours).
-
Following the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C in a humidified atmosphere.
-
-
Formazan Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of more than 650 nm should be used for background subtraction.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Antimicrobial Activity Screening
3.2.1. Antifungal Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[15][16]
Protocol for Broth Microdilution:
-
Preparation of Fungal Inoculum:
-
Grow the fungal strain (e.g., Candida albicans, Cryptococcus neoformans) on a suitable agar medium.
-
Prepare a cell suspension in sterile saline or PBS and adjust the turbidity to match a 0.5 McFarland standard.
-
Further dilute the suspension in RPMI-1640 medium to achieve the desired final concentration (e.g., 2 x 10³ cells/mL for C. albicans).[15]
-
-
Preparation of Compound Dilutions:
-
In a 96-well microplate, prepare a two-fold serial dilution of the this compound derivatives in RPMI-1640 medium to a final volume of 50 µL per well.[15]
-
-
Inoculation and Incubation:
-
Add 50 µL of the fungal inoculum to each well containing the compound dilutions.
-
Include a positive control (a known antifungal drug like fluconazole), a negative control (no compound), and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control. This can be assessed visually or by measuring the absorbance at a specific wavelength.
-
3.2.2. Antibacterial Activity: Agar Well Diffusion Method
The agar well diffusion method is a common technique for screening the antibacterial activity of compounds.[1][17]
Protocol for Agar Well Diffusion:
-
Preparation of Inoculated Agar Plates:
-
Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and sterilize.[18]
-
Pour the molten agar into sterile Petri dishes and allow it to solidify.
-
Spread a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) over the entire agar surface.
-
-
Well Preparation and Compound Application:
-
Incubation and Measurement:
-
Incubate the plates at 37°C for 18-24 hours.[17]
-
Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
-
Larvicidal Activity Bioassay
This bioassay evaluates the potential of this compound derivatives as insecticides against mosquito larvae.[20][21][22]
Protocol for Larvicidal Bioassay:
-
Preparation of Test Solutions:
-
Prepare a stock solution of the this compound derivative in a suitable solvent.
-
Make serial dilutions to obtain a range of test concentrations.
-
-
Bioassay Procedure:
-
In a series of cups or beakers, add a specific volume of distilled water (e.g., 50 mL).[3]
-
Introduce a known number of third or fourth instar mosquito larvae (e.g., 20 larvae of Aedes aegypti or Culex pipiens) into each cup.[3]
-
Add the test solution to achieve the desired final concentration. Include a control group with the solvent only.
-
Provide a small amount of larval food.[3]
-
-
Mortality Assessment:
-
Record the number of dead larvae after 24 and 48 hours of exposure.[3]
-
Calculate the percentage of mortality for each concentration.
-
Determine the LC50 (lethal concentration that kills 50% of the larvae) using probit analysis.
-
Enzyme Inhibition Assay
This compound derivatives may act as inhibitors of specific enzymes. A general protocol for a spectrophotometric enzyme inhibition assay is provided below.
Protocol for Enzyme Inhibition Assay:
-
Reagent Preparation:
-
Prepare a buffer solution at the optimal pH for the target enzyme.
-
Prepare solutions of the purified enzyme, the substrate, and the this compound derivative (inhibitor).
-
-
Assay Procedure:
-
In a 96-well plate, add the enzyme and different concentrations of the inhibitor. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15-30 minutes) at the optimal temperature.
-
Initiate the enzymatic reaction by adding the substrate.
-
-
Measurement and Data Analysis:
-
Monitor the reaction by measuring the change in absorbance over time using a microplate reader.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control.
-
Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.
-
Data Presentation
The quantitative data from the in vitro screening should be summarized in clear and concise tables for easy comparison of the biological activities of the different this compound derivatives.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 4c | K-562 | >100 |
| 4d | K-562 | >100 |
| 4g | K-562 | >100 |
| 4j | K-562 | >100 |
| 4m | K-562 | >100 |
Data is hypothetical and for illustrative purposes.
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| F5 | 64 | >128 | 64 |
| F7 | 128 | >128 | 64 |
| F8 | >128 | >128 | 16 |
| F9 | 64 | >128 | 64 |
| F22 | >128 | >128 | 64 |
| F23 | >128 | >128 | 64 |
| F24 | >128 | >128 | 16 |
| F29 | 64 | >128 | >128 |
| F30 | 128 | >128 | >128 |
| F32 | >128 | >128 | 64 |
| F36 | 128 | >128 | 128 |
| F42 | >128 | >128 | 16 |
| F49 | 128 | >128 | 64 |
| F50 | >128 | >128 | 64 |
| F51 | 128 | >128 | 64 |
| F53 | 64 | >128 | >128 |
Data adapted from a study on amide derivatives containing cyclopropane.[3]
Table 3: Larvicidal and Fungicidal Activity of Dicyano-containing Cyclopropane-1-carboxamides
| Compound ID | Larvicidal Activity (Mosquitoes) at 5 µg/mL (% Lethal Rate) | Larvicidal Activity (Armyworms) at 600 µg/mL (% Lethal Rate) | Fungicidal Activity (P. aphanidermatum) at 50 µg/mL (% Inhibition) | Fungicidal Activity (P. oryzae) at 50 µg/mL (% Inhibition) |
| 4c | >60 | - | - | - |
| 4d | >60 | - | - | - |
| 4f | - | - | 55.3 | 67.1 |
| 4g | >60 | - | - | - |
| 4h | - | 66.7 | - | - |
| 4j | >60 | 50 | - | - |
| 4m | >60 | - | - | - |
Data adapted from a study on novel dicyano-containing cyclopropane-1-carboxamides.[15]
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and signaling pathways relevant to the screening of this compound derivatives.
References
- 1. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. PROTOCOL FOR LARVICIDE BIOASSAYS [protocols.io]
- 4. innovationtoimpact.org [innovationtoimpact.org]
- 5. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]
- 8. "Processes For The Preparation Of Cyclopropanecarboxylic Acid" [quickcompany.in]
- 9. US5068428A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 10. US5659081A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. hereditybio.in [hereditybio.in]
- 18. EVALUATION OF IN VITRO ANTI-MICROBIAL ACTIVITY USING AGAR WELL DIFFUSION METHOD | Research SOP [researchsop.com]
- 19. In-vitro antimicrobial activity and identification of bioactive components using GC–MS of commercially available essential oils in Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Larval Insecticide Bioassays | LITE [lite.lstmed.ac.uk]
- 22. Mosquito Larval Bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Synthesis and Utility of Cyclopropanecarboxamide-Based Scaffolds in Drug Discovery
Introduction
Cyclopropane rings are highly valuable structural motifs in medicinal chemistry.[1][2] Their inherent rigidity and unique electronic properties can confer advantageous pharmacological characteristics to drug candidates, such as increased metabolic stability, restricted conformational freedom leading to improved binding affinity, and the ability to explore novel chemical space.[3][4] Cyclopropanecarboxamide and its derivatives serve as versatile building blocks for introducing this desirable cyclopropyl moiety into larger, more complex molecules. This has led to their application in the development of a wide range of therapeutic agents, targeting everything from microbial infections to cardiovascular diseases.[5] These notes provide an overview of the synthesis, biological activities, and experimental protocols relevant to the utilization of this compound-based scaffolds for modern drug discovery.
Therapeutic Potential and Applications
The this compound scaffold is a foundational component for generating libraries of compounds with diverse biological activities.[6] By modifying the core structure, researchers have developed derivatives with significant potential in various therapeutic areas.
-
Antimicrobial and Antifungal Activity: The introduction of amide and aryl groups to the cyclopropane scaffold has yielded derivatives with notable activity against various pathogens.[4] Studies have demonstrated that certain this compound derivatives exhibit inhibitory effects against bacteria like Staphylococcus aureus and Escherichia coli, as well as fungi such as Candida albicans.[7][8] Molecular docking studies suggest that some of these compounds may target the fungal CYP51 protein, a key enzyme in ergosterol biosynthesis.[8]
-
Fungicidal and Larvicidal Activity: Novel dicyano-containing this compound derivatives have shown promising results as agrochemical agents. Specific compounds have demonstrated good fungicidal activity against plant pathogens like Pyricularia oryzae and Erysiphe graminis, and larvicidal activity against pests such as the mosquito Culex pipiens pallens.[9]
-
Enzyme Inhibition: The strained cyclopropane ring can mimic the transition states of enzymatic reactions, making its derivatives effective enzyme inhibitors.[4] For instance, derivatives of the parent cyclopropane-1,2-dicarboxylic acid have been identified as potent inhibitors of 3-methylaspartase and O-Acetylserine Sulfhydrylase (OASS), the latter being an attractive target for novel antibiotics as it is absent in mammals.[4]
-
Pharmaceutical Intermediates: Beyond its direct use in screening libraries, this compound is a crucial intermediate in the synthesis of established active pharmaceutical ingredients (APIs). A prominent example is its use in the manufacturing of Prasugrel, a medication used to prevent the formation of blood clots.[5]
Data on Biological Activity
The following tables summarize the reported biological activities of various this compound derivatives.
Table 1: Fungicidal and Larvicidal Activity of Selected Dicyano-Cyclopropanecarboxamide Derivatives
| Compound ID | Target Organism | Concentration | Inhibition/Lethal Rate (%) |
|---|---|---|---|
| 4f | Pythium aphanidermatum (in vitro) | 50 µg/mL | 55.3% |
| 4f | Pyricularia oryzae (in vitro) | 50 µg/mL | 67.1% |
| 4f | Erysiphe graminis (in vivo) | 400 µg/mL | 85% |
| 4m | Puccinia sorghi (in vivo) | 400 µg/mL | 100% (Total Control) |
| 4c, 4d, 4g, 4j, 4m | Culex pipiens pallens (larvicidal) | 5 µg/mL | >60% |
| 4h | Mythimna separata (larvicidal) | 600 µg/mL | 66.7% |
Data sourced from a study on novel dicyano-containing this compound derivatives.[9]
Table 2: In Vitro Antimicrobial Activity (MIC₈₀) of Amide Derivatives Containing Cyclopropane
| Compound ID | Staphylococcus aureus (µg/mL) | Escherichia coli (µg/mL) | Candida albicans (µg/mL) |
|---|---|---|---|
| F5 | 64 | 128 | >128 |
| F8 | >128 | >128 | 16 |
| F9 | 32 | 64 | >128 |
| F24 | >128 | >128 | 16 |
| F31 | >128 | 32 | >128 |
| F42 | >128 | >128 | 16 |
| F53 | 32 | 128 | >128 |
| Ciprofloxacin (Control) | 2 | 2 | N/A |
| Fluconazole (Control) | N/A | N/A | 4 |
MIC₈₀ (Minimum Inhibitory Concentration for 80% of isolates) values are presented.[7][8]
Experimental Workflows and Signaling Pathways
Visualizing the synthesis and screening process is crucial for planning and execution in a drug discovery campaign.
Caption: General workflow for synthesis and screening of this compound derivatives.
The ultimate goal of synthesizing these scaffolds is to modulate biological pathways implicated in disease. The cyclic AMP (cAMP) signaling pathway is a common target in drug discovery, regulating numerous cellular functions.
Caption: Representative cAMP signaling pathway, a common target in drug discovery.[10][11]
Protocols
Protocol 1: General Synthesis of this compound
This protocol describes a common method for synthesizing the core this compound scaffold from cyclopropanecarbonyl chloride.[12][13]
Materials:
-
Cyclopropanecarbonyl chloride
-
Dichloromethane (DCM), anhydrous
-
Ammonia gas
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Gas dispersion tube
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Dissolve cyclopropanecarbonyl chloride (1.0 g, 9.61 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Place the flask in an ice bath to control the initial exothermic reaction, then allow it to warm to room temperature.
-
Begin stirring the solution vigorously.
-
Purge ammonia gas through the solution using a gas dispersion tube for approximately 2 hours. A white precipitate will form.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, stop the ammonia flow and remove the solvent by vacuum distillation using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate.
-
Filter the solution to remove insoluble ammonium chloride salts.
-
Concentrate the filtrate under vacuum to yield pure this compound as a crystalline solid.
-
Characterization: Confirm the structure and purity using ¹H NMR and Mass Spectrometry (MS). Expected MS (mass spectrum): 85.91 (M + 1).[13]
Protocol 2: Synthesis of N-Substituted this compound Derivatives via Amide Coupling
This protocol outlines a general procedure for creating a library of derivatives by coupling the cyclopropane core with various amines. This example uses a generic amine and a standard coupling agent like HATU.
Materials:
-
Cyclopropanecarboxylic acid (can be synthesized from this compound via hydrolysis)
-
Substituted amine (R-NH₂)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Standard laboratory glassware
Procedure:
-
In a dry round-bottom flask, dissolve cyclopropanecarboxylic acid (1.0 eq) in anhydrous DMF.
-
Add the desired substituted amine (1.1 eq) to the solution.
-
Add HATU (1.2 eq) and DIPEA (2.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to obtain the pure N-substituted this compound derivative.
-
Characterization: Confirm the identity and purity of the final compound via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Microdilution Method)
This protocol describes how to determine the Minimum Inhibitory Concentration (MIC) of synthesized compounds against bacterial and fungal strains.[7]
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans)
-
Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Solvent for compounds (e.g., DMSO)
-
Microplate reader or incubator
Procedure:
-
Prepare stock solutions of the test compounds and control antibiotics in DMSO.
-
In a 96-well plate, perform a two-fold serial dilution of each test compound in the appropriate growth medium to achieve a range of final concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Prepare a microbial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in the growth medium to the required final concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Add the microbial inoculum to each well containing the serially diluted compounds.
-
Include positive control wells (medium + inoculum, no compound) and negative control wells (medium only).
-
Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, determine the MIC by visual inspection for the lowest concentration that shows no visible growth. The MIC₈₀ is the concentration that inhibits 80% of microbial growth, which can be quantified using a microplate reader.
-
Record the results and compare them to the MIC values of the standard control antibiotics.
References
- 1. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2024064214A2 - Synthesis of cyclopropane carboxylic acids - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. This compound-6228-73-5 [ganeshremedies.com]
- 6. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | 6228-73-5 [chemicalbook.com]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Cyclopropanecarboxamide Derivatives as Probes for Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of cyclopropanecarboxamide derivatives as versatile probes in biological systems. These compounds, characterized by a stable and conformationally constrained cyclopropane ring fused to a carboxamide moiety, have emerged as valuable tools for imaging, enzyme inhibition, and probing biological pathways.
This compound Derivatives as PET Imaging Probes for the Cannabinoid Receptor 2 (CB2R)
The cannabinoid receptor 2 (CB2R) is a G-protein coupled receptor (GPCR) primarily expressed on immune cells, and its upregulation is associated with neuroinflammation in various neurodegenerative diseases.[1][2] Positron Emission Tomography (PET) imaging with radiolabeled CB2R ligands allows for the non-invasive in vivo visualization and quantification of neuroinflammation.[2][3] Several this compound derivatives have been developed as potent and selective PET tracers for CB2R.[4][5]
Data Presentation: CB2R PET Ligands
| Radioligand | Target | Ki (nM) | KD (nM) | Selectivity (CB1R/CB2R) | Application | Reference |
| [18F]FC0324 | Human CB2R | 0.1 | - | >300 | Preclinical PET imaging of neuroinflammation | [4] |
| A-836339 Derivative | Human CB2R | 0.39 | - | High | Preclinical evaluation in neuroinflammation models | [4] |
| [18F]RM365 | Human CB2R | 2.1 | 2.32 | >300 | Preclinical PET imaging of hCB2R overexpression | [6] |
| [18F]LU14 | Human CB2R | - | 2.9 | High | Preclinical PET imaging of CB2R overexpression | [5] |
| [18F]JHU94620-d8 | Human CB2R | - | Low nM | High | Preclinical PET imaging of spleen and hCB2R overexpression | [7] |
Experimental Protocols
Protocol 1: Automated Radiosynthesis of an [18F]-labeled this compound PET Tracer (Example: [18F]JHU94620-d8) [7]
This protocol describes a typical automated radiosynthesis process.
Materials:
-
[18F]Fluoride
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate (K2CO3)
-
Acetonitrile (MeCN), dry
-
Precursor molecule (e.g., mesylate or tosylate derivative of the this compound)
-
Automated radiosynthesis module (e.g., Synchrom R&D EVO III)
-
HPLC for purification and analysis
-
Solid-phase extraction (SPE) cartridges for formulation
Procedure:
-
[18F]Fluoride Trapping and Elution: Trap aqueous [18F]fluoride on a quaternary methylammonium (QMA) cartridge. Elute the [18F]fluoride into the reactor vessel using a solution of K222 and K2CO3 in acetonitrile/water.
-
Azeotropic Drying: Remove water by azeotropic distillation with acetonitrile under a stream of nitrogen.
-
Radiolabeling Reaction: Add the precursor (2 mg in 800 µL dry MeCN) to the dried [18F]fluoride/K222/K2CO3 complex. Heat the reaction mixture at 90°C for 10 minutes.
-
Purification: Purify the crude reaction mixture using semi-preparative HPLC to isolate the [18F]-labeled this compound tracer.
-
Formulation: Remove the HPLC solvent under a gentle stream of nitrogen at 70°C. Formulate the final product in isotonic saline containing ≤ 10% ethanol (v/v).
-
Quality Control: Confirm the radiochemical purity and identity of the final product by radio-HPLC and radio-TLC. Determine the molar activity.
Protocol 2: In Vivo PET Imaging of Neuroinflammation with a CB2R this compound Probe [4][5]
This protocol outlines a general workflow for preclinical PET imaging.
Animal Model:
-
Use an appropriate animal model of neuroinflammation (e.g., lipopolysaccharide-induced) or a model with local overexpression of human CB2R.[4][5]
Procedure:
-
Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and maintain body temperature.
-
Radiotracer Administration: Inject the [18F]-labeled this compound probe intravenously (e.g., via the tail vein) with a typical dose of 12.8 ± 1.7 MBq.[8]
-
PET Scan: Perform a dynamic PET scan for a duration of up to 120 minutes post-injection.
-
Image Analysis: Reconstruct the PET images and co-register them with an anatomical image (e.g., MRI). Draw regions of interest (ROIs) on the brain areas of interest (e.g., striatum, cerebellum).
-
Data Quantification: Generate time-activity curves (TACs) for each ROI and express the data as Standardized Uptake Values (SUV).
-
Blocking Studies (for specificity): In a separate cohort of animals, pre-treat with a non-radiolabeled CB2R-specific agonist or antagonist before injecting the radiotracer to demonstrate specific binding. A significant decrease in radiotracer uptake in the target region confirms specificity.[4]
Visualizations
Caption: Workflow for PET Probe Development.
Caption: GPCR Signaling Pathway.
This compound Derivatives as Enzyme Inhibitors
This compound derivatives have been investigated as inhibitors of various enzymes, including acetylcholinesterase (AChE) and carbonic anhydrases (CAs).
Acetylcholinesterase (AChE) Inhibitors
AChE is a key enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine.[9] Inhibition of AChE is a therapeutic strategy for Alzheimer's disease.[10]
| Compound Class | AChE IC50 (µM) | BChE IC50 (µM) | Inhibition Type | Reference |
| Carbamate Derivatives | 0.017 - 0.061 | - | - | [11] |
| Dihydroacridines | - | 2.90 - 3.22 | - | [11] |
| Thiazole Derivatives | 17.41 | - | - | [12] |
This colorimetric assay is a standard method for measuring AChE activity.
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to AChE activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Acetylthiocholine iodide (ATCh) solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Test this compound inhibitor compounds
-
Positive control inhibitor (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, DTNB, test compounds, and positive control in appropriate buffers and solvents (e.g., DMSO for inhibitors).
-
Assay Plate Setup (in triplicate):
-
Blank: Buffer only.
-
Control (100% activity): Buffer + Enzyme solution.
-
Test Compound: Buffer + Enzyme solution + Test compound solution (at various concentrations).
-
Positive Control: Buffer + Enzyme solution + Positive control solution (at various concentrations).
-
-
Pre-incubation: Add 50 µL of Tris-HCl buffer, 25 µL of the test compound or control, and 25 µL of the AChE enzyme solution to the wells. Pre-incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 25 µL of the ATCh solution to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader in kinetic mode.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).
-
Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [(Vcontrol - Vinhibitor) / Vcontrol] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Ellman's Assay for AChE Inhibition.
Carbonic Anhydrase (CA) Inhibitors
Carbonic anhydrases are zinc-containing enzymes involved in various physiological processes. Their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.
| Compound Class | hCA I Ki (nM) | hCA II Ki (nM) | Reference |
| Bromophenol derivatives with cyclopropyl moiety | 7.8 - 58.3 | 43.1 - 150.2 | [13] |
| Pyrazole- and pyridazinecarboxamides | - | 3.3 - 866.7 | [14] |
This protocol describes a colorimetric assay for CA activity.
Principle: CA catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored p-nitrophenol (p-NP), which is monitored spectrophotometrically at 400-405 nm. Inhibitors decrease the rate of this reaction.
Materials:
-
Carbonic anhydrase (CA) enzyme
-
Tris-HCl buffer (50 mM, pH 7.5)
-
p-Nitrophenyl acetate (p-NPA) substrate
-
Test this compound inhibitor compounds
-
Positive control inhibitor (e.g., Acetazolamide)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, test compounds, and positive control.
-
Assay Plate Setup (in triplicate):
-
Blank: Buffer + Substrate.
-
Maximum Activity: Buffer + Enzyme + DMSO (vehicle).
-
Test Compound: Buffer + Enzyme + Test compound solution.
-
Positive Control: Buffer + Enzyme + Positive control solution.
-
-
Incubation: Add the components (except substrate) to the wells and incubate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.
-
Reaction Initiation: Add the p-NPA substrate solution to all wells.
-
Measurement: Immediately measure the absorbance at 400-405 nm in kinetic mode for 10-30 minutes.
-
Data Analysis: Calculate the reaction rates and determine the percent inhibition and IC50 values as described for the AChE assay.
Caption: Enzyme Inhibitor Screening Workflow.
This compound Derivatives as Fluorescent Probes for Carboxylesterase (CE)
Fluorescent probes are powerful tools for imaging enzyme activity in real-time within biological systems.[15] Cyclopropyl ester-containing molecules have been explored as substrates for esterases, including carboxylesterases (CEs).[16]
Application Notes
Cyclopropyl ester-based fluorescent probes can be designed as "turn-on" probes, where the fluorescence is quenched in the ester form and is released upon enzymatic cleavage.[15] It is important to note that the selectivity of these probes can vary between species. For instance, some cyclopropyl ester probes are efficiently cleaved by both butyrylcholinesterase (BChE) and carboxylesterase (CE), and the high levels of CE in mouse blood can lead to background signals in preclinical models.[16] In contrast, human blood has low levels of CE, making these probes potentially more specific for imaging BChE or overexpressed CE in human diseases.[16]
Experimental Protocol: General Procedure for Monitoring CE Activity with a Fluorescent Probe[18]
Materials:
-
This compound-based fluorescent probe
-
Recombinant carboxylesterase enzyme or cell/tissue lysate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorometer or fluorescence microscope
Procedure:
-
Prepare Solutions: Dissolve the fluorescent probe in a suitable solvent (e.g., DMSO) to make a stock solution. Prepare the enzyme solution or cell/tissue lysate in PBS.
-
Assay Setup: In a microplate or appropriate imaging dish, add the enzyme solution or cell lysate.
-
Initiate Reaction: Add the fluorescent probe to the well to a final concentration (e.g., 5 µM).
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific fluorophore. Measurements can be taken over time (e.g., every minute for 1 hour) at 37°C.
-
Data Analysis: Plot the fluorescence intensity versus time. The rate of increase in fluorescence is proportional to the enzyme activity. For inhibitor studies, pre-incubate the enzyme with the inhibitor before adding the fluorescent probe.
Disclaimer: The protocols provided are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup and molecules.
References
- 1. Positron Emission Tomography Imaging of the Endocannabinoid System: Opportunities and Challenges in Radiotracer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroinflammation PET Imaging: Current Opinion and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Translational Preclinical PET Imaging and Metabolic Evaluation of a New Cannabinoid 2 Receptor (CB2R) Radioligand, (Z)-N-(3-(2-(2-[18F]Fluoroethoxy)ethyl)-4,5-dimethylthiazol-2(3H)-ylidene)-2,2,3,3-tetramethylcyclopropane-1-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of [18F]LU14 for PET Imaging of Cannabinoid Receptor Type 2 in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development and evaluation of deuterated [18F]JHU94620 isotopologues for the non-invasive assessment of the cannabinoid type 2 receptor in brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Human carboxylesterases and fluorescent probes to image their activity in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorescent cyclopropyl ester probes are efficiently cleaved by endogenous carboxylesterase in mouse blood: implications for preclinical fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common problems in Cyclopropanecarboxamide synthesis and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cyclopropanecarboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary methods for synthesizing this compound involve the reaction of a cyclopropane precursor with an aminating agent. The most prevalent routes include:
-
Amidation of Cyclopropanecarboxylic Acid: Direct reaction of cyclopropanecarboxylic acid with ammonia at elevated temperatures and pressures.[1][2]
-
From Cyclopropanecarbonyl Chloride: Reaction of cyclopropanecarbonyl chloride with ammonia.[3] This method often proceeds at room temperature.
-
Ammonolysis of Cyclopropanecarboxylic Esters: Reaction of a cyclopropanecarboxylic ester (e.g., methyl or ethyl ester) with ammonia, typically in the presence of a catalyst like a sodium alkoxide.[2][4][5]
Q2: What typical yields can be expected for this compound synthesis?
A2: Yields are highly dependent on the chosen synthetic route and optimization of reaction conditions.
-
Direct amidation of cyclopropanecarboxylic acid with ammonia can achieve isolated yields of around 90% with over 96% conversion of the starting acid.[1][2]
-
The route via cyclopropanecarbonyl chloride can also be very efficient, with some procedures reporting quantitative yields of the crude product.[3]
-
Ammonolysis of esters can also provide high yields, often exceeding 90%, especially when the reaction is driven to completion or unreacted starting material is recycled.[5]
Q3: What are the key safety precautions to consider during this compound synthesis?
A3: Several safety precautions are critical:
-
High-Pressure Reactions: The direct amidation of cyclopropanecarboxylic acid often requires high pressures (10 to 100 bar) and temperatures (180 to 260°C), necessitating the use of a properly rated autoclave and adherence to high-pressure safety protocols.[1]
-
Handling Thionyl Chloride: When preparing cyclopropanecarbonyl chloride, thionyl chloride is often used. This reagent is corrosive and releases toxic gases (HCl and SO₂). It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Ammonia: Ammonia is a corrosive and toxic gas. Reactions involving ammonia should be conducted in a fume hood, and appropriate respiratory protection should be available.
-
Potentially Explosive Reagents: While not common for the direct synthesis of the amide, some related cyclopropane syntheses may involve potentially hazardous reagents like diazomethane. Extreme care and specialized procedures are required when handling such substances.[6][7]
Troubleshooting Guide
Low Product Yield
| Problem | Potential Cause | Recommended Solution(s) |
| Low Yield in Direct Amidation | Incomplete reaction due to insufficient temperature or pressure. | Ensure the reaction is heated to the optimal temperature range (200-260°C) and that the pressure is maintained (10-100 bar) for the recommended duration (e.g., 2 hours).[1] |
| Side reactions, such as polymerization or degradation at high temperatures. | Optimize the reaction time and temperature. A shorter reaction time at a slightly higher temperature might be beneficial. | |
| Low Yield in Ester Ammonolysis | Incomplete conversion. | The reaction equilibrium may not favor product formation. Consider using a higher concentration of ammonia or a more effective catalyst. For some ester ammonolysis, the reaction is intentionally not run to completion to maintain a stirrable mixture; in these cases, the mother liquor containing unreacted ester is recycled.[5] |
| Catalyst deactivation. | Ensure the catalyst (e.g., sodium methoxide) is fresh and handled under anhydrous conditions to prevent deactivation by moisture. | |
| Low Yield via Acid Chloride | Degradation of cyclopropanecarbonyl chloride. | Use freshly prepared or distilled cyclopropanecarbonyl chloride, as it can be sensitive to moisture. |
| Inefficient reaction with ammonia. | Ensure efficient mixing and a sufficient supply of ammonia gas to the reaction mixture.[3] |
Product Purity Issues
| Problem | Potential Cause | Recommended Solution(s) |
| Presence of Unreacted Starting Material | Incomplete reaction. | Increase reaction time, temperature, or catalyst loading. For ester ammonolysis, consider recycling the mother liquor.[5] |
| Difficult purification. | The boiling points of cyclopropanecarboxylic acid and some byproducts like crotonic acid can be very close, making distillation challenging.[1] Employ alternative purification methods like recrystallization or chromatography. | |
| Formation of Side Products | Ring-opening of the cyclopropane ring. | This can occur under harsh acidic or basic conditions or at very high temperatures. Use milder reaction conditions where possible. |
| Hydrolysis of the amide product. | During workup, avoid prolonged exposure to strong acidic or basic aqueous solutions, especially at elevated temperatures.[4] | |
| Co-eluting Impurities in Chromatography | Impurities with similar polarity to the product. | Optimize the mobile phase composition or try a different stationary phase. A gradient elution may be necessary.[8] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Cyclopropanecarboxylic Acid and Ammonia
This protocol is based on a high-temperature, high-pressure direct amidation method.[1][2]
Materials:
-
Cyclopropanecarboxylic acid
-
Liquid ammonia
-
High-pressure autoclave with stirring capabilities
-
Heptane (for washing)
Procedure:
-
Charge a 300-mL autoclave with cyclopropanecarboxylic acid (e.g., 86 g, 95% assay).
-
Cool the autoclave and charge it with liquid ammonia (e.g., 100 mL).
-
Seal the autoclave and heat the contents to 240°C with stirring.
-
Maintain the temperature at 240°C and the pressure at 42-45 bar for 2 hours.
-
Cool the reaction mixture to 150°C and carefully vent the autoclave.
-
Circulate nitrogen through the autoclave at atmospheric pressure as it cools to room temperature.
-
The solid this compound product is collected.
-
The product can be washed with heptane and filtered to improve purity.
Expected Outcome:
-
Isolated yield: ~90%
-
Purity: >99%
Protocol 2: Synthesis of this compound from Cyclopropanecarbonyl Chloride
This protocol is based on the reaction of an acid chloride with ammonia.[3]
Materials:
-
Cyclopropanecarbonyl chloride
-
Dichloromethane (DCM)
-
Ammonia gas
-
Ethyl acetate
Procedure:
-
Dissolve cyclopropanecarbonyl chloride (1 g, 9.61 mmol) in dichloromethane (10 mL) in a round-bottom flask equipped with a stir bar.
-
At room temperature, bubble ammonia gas through the well-stirred solution.
-
Continue the ammonia purge for 2 hours.
-
Remove the solvent by vacuum distillation.
-
Dissolve the residue in ethyl acetate and filter to remove any insoluble ammonium chloride.
-
Concentrate the filtrate to obtain the pure this compound.
Expected Outcome:
-
Yield: ~100% (crude)
-
Form: Crystalline solid
Visual Guides
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for low yield in this compound synthesis.
General Synthesis Workflow
Caption: General experimental workflow for this compound synthesis.
References
- 1. "Processes For The Preparation Of Cyclopropanecarboxylic Acid" [quickcompany.in]
- 2. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. US5068428A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 5. US5659081A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
How to improve the yield of Cyclopropanecarboxamide synthesis
Welcome to the technical support center for the synthesis of Cyclopropanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions. The following sections address common issues encountered during synthesis to help improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are three primary methods for synthesizing this compound, distinguished by their starting material:
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From Cyclopropanecarbonyl Chloride: This is a common laboratory-scale method involving the reaction of cyclopropanecarbonyl chloride with ammonia.[1][2]
-
From Cyclopropanecarboxylic Acid: This method involves the direct amidation of cyclopropanecarboxylic acid with ammonia, typically requiring high temperatures and pressures.[3][4]
-
From Cyclopropanecarboxylic Esters: This route involves the ammonolysis of an ester, such as methyl or isobutyl cyclopropanecarboxylate, in the presence of a catalyst.[5][6]
Q2: Which synthesis method generally offers the highest yield?
High yields (approaching 100%) have been reported for the reaction of cyclopropanecarbonyl chloride with ammonia under specific laboratory conditions.[1][2] The direct amidation of cyclopropanecarboxylic acid and the ammonolysis of esters also provide excellent yields, typically in the range of 90-98%, and are often more suitable for larger-scale production.[3][5]
Q3: How do I select the appropriate starting material for my experiment?
The choice of starting material depends on the scale of the reaction, available equipment, and safety considerations.
-
Cyclopropanecarbonyl Chloride: Ideal for small-scale lab synthesis due to fast reaction times and high conversion at room temperature.[1] However, the acyl chloride is moisture-sensitive.
-
Cyclopropanecarboxylic Acid: A good option for larger-scale synthesis as it avoids the use of a chlorinating agent. This method is cost-effective but requires high-pressure and high-temperature reactors (autoclaves).[3][4]
-
Cyclopropanecarboxylic Esters: This method offers a balance between reactivity and handling. It avoids the use of highly corrosive acyl chlorides and can be performed under more moderate conditions than the direct acid amidation, though it requires a catalyst.[5]
Q4: What are the most critical parameters to control for maximizing yield?
Regardless of the method, several parameters are crucial:
-
Anhydrous Conditions: Moisture can lead to the hydrolysis of starting materials (especially acyl chlorides) and intermediates, reducing the yield.[7][8]
-
Stoichiometry: A molar excess of ammonia is typically used to ensure the complete conversion of the starting material.[3]
-
Temperature and Pressure: For the direct amidation of carboxylic acid, maintaining the specified high temperature and pressure is essential to drive the reaction forward by removing water.[3][4]
-
Catalyst Concentration: When starting from an ester, the concentration of the alcoholate catalyst is critical. Too little can slow the reaction, while too much can complicate the work-up.[6]
Troubleshooting Guide for Low Yield
This guide addresses specific problems that can lead to suboptimal yields during the synthesis of this compound.
Problem: Low yield when synthesizing from Cyclopropanecarbonyl Chloride.
| Possible Cause | Recommended Solution | Citation |
| Moisture Contamination | Ensure all glassware is flame-dried or oven-dried before use. Use an anhydrous solvent (e.g., dichloromethane) and ensure the ammonia gas is dry. | [8] |
| Incomplete Reaction | Purge the reaction mixture with a continuous, steady stream of ammonia gas for the full duration specified (e.g., 2 hours) with vigorous stirring to ensure complete mixing. | [1][2] |
| Loss during Work-up | After removing the solvent, dissolve the residue in a suitable solvent like ethyl acetate and filter to remove ammonium chloride precipitate before final concentration. | [1][2] |
Problem: Low yield when synthesizing from Cyclopropanecarboxylic Acid.
| Possible Cause | Recommended Solution | Citation |
| Suboptimal Temperature/Pressure | Ensure the autoclave reaches and maintains the target temperature (e.g., 240°C) and pressure (e.g., 41-45 bar) for the entire reaction time. Lower conditions will result in incomplete conversion. | [3][4] |
| Insufficient Ammonia | Use a significant molar excess of ammonia. The reaction typically uses 3 to 6 moles of ammonia per mole of carboxylic acid. | [3] |
| Inefficient Water Removal | After the reaction, vent the excess ammonia and water at an elevated temperature (e.g., 100-150°C) to shift the equilibrium toward the product. | [3] |
| Reaction Run Without Catalyst/Solvent | This reaction is preferably carried out without a catalyst or solvent to simplify purification and reduce costs. Adding them unnecessarily can complicate product isolation. | [3] |
Problem: Low yield when synthesizing from a Cyclopropanecarboxylic Ester.
| Possible Cause | Recommended Solution | Citation |
| Catalyst Inactivity | Use a fresh, active alkali metal alcoholate catalyst (e.g., sodium isobutoxide or sodium methoxide). Ensure it is handled under anhydrous conditions. | [5] |
| Presence of Hydrocarbon Solvents | Some protocols require the absence of hydrocarbon solvents like toluene. Their presence can lower the yield in certain catalytic systems. | [5] |
| Incomplete Conversion | The reaction may not go to 100% completion. To maximize overall yield, the mother liquor containing unreacted ester and catalyst can be recycled for subsequent batches. | [5][6] |
| Solidification of Reaction Mixture | When using esters of lower alcohols (C1-C3), the reaction mixture can solidify. Using an ester of a C4-C8 alcohol (e.g., isobutanol) can prevent this issue. | [5][6] |
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Starting Material | Reagents & Conditions | Reported Yield | Purity | Citation |
| Cyclopropanecarbonyl Chloride | Ammonia, Dichloromethane, 20°C, 2h | ~100% | >99% (Crystalline solid) | [1][2] |
| Cyclopropanecarboxylic Acid | Ammonia, 240°C, 42-45 bar, 2h | 90-95% | 99% (after washing) | [3][4] |
| Isobutyl Cyclopropanecarboxylate | Ammonia, Sodium Isobutoxide/Isobutanol, 100°C, 6 bar | 88-98% | >99% | [5] |
| Methyl Cyclopropanecarboxylate | Ammonia, Sodium Methoxide, Methanol/Toluene, 80°C, 4h | ~90% | Not specified | [6] |
Experimental Protocols
Protocol 1: Synthesis from Cyclopropanecarbonyl Chloride [1][2]
-
To a well-stirred solution of cyclopropanecarbonyl chloride (1 g, 9.61 mmol) in anhydrous dichloromethane (10 mL) in a flame-dried flask, purge dry ammonia gas continuously for 2 hours at room temperature.
-
Monitor the reaction completion by TLC.
-
Upon completion, remove the solvent under reduced pressure (vacuum distillation).
-
Dissolve the resulting residue in ethyl acetate and filter to remove the ammonium chloride precipitate.
-
Concentrate the filtrate under vacuum to afford pure this compound as a crystalline solid.
Protocol 2: High-Pressure Synthesis from Cyclopropanecarboxylic Acid [3]
-
Charge a 300-mL autoclave with cyclopropanecarboxylic acid (86 g) and liquid ammonia (100 mL).
-
Seal the autoclave and heat the contents to 240°C with stirring. Maintain the internal pressure at 42-45 bar for 2 hours.
-
After the reaction period, cool the mixture to 150°C.
-
Carefully vent the autoclave to atmospheric pressure and circulate nitrogen gas through the vessel to remove excess ammonia and water.
-
Allow the reaction mixture to cool to room temperature. The product will solidify.
-
Collect the solid product and wash with heptane, followed by filtration to yield purified this compound.
Protocol 3: Catalytic Synthesis from Isobutyl Cyclopropanecarboxylate [5]
-
Place isobutyl cyclopropanecarboxylate (563.1 g) into a 1.6 L autoclave.
-
Add a 35% strength sodium isobutoxide/isobutanol solution (73.3 g).
-
Heat the mixture to 100°C.
-
Inject ammonia gas into the autoclave until the pressure reaches and is maintained at 6 bar. Continue injecting ammonia as the pressure drops until the pressure remains stable, indicating reaction completion (approx. 2 hours).
-
Cool the reaction mixture and filter to collect the precipitated this compound.
-
The mother liquor, containing the catalyst and unreacted ester, can be recycled for the next batch to improve overall yield.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | 6228-73-5 [chemicalbook.com]
- 3. "Processes For The Preparation Of Cyclopropanecarboxylic Acid" [quickcompany.in]
- 4. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]
- 5. US5068428A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 6. US5659081A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Side reactions in Cyclopropanecarboxamide synthesis and how to avoid them
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of cyclopropanecarboxamide. It addresses common side reactions and offers strategies to optimize yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial methods for synthesizing this compound?
A1: The most common synthesis routes are:
-
Amidation of Cyclopropanecarboxylic Acid Esters: This involves reacting an ester, such as methyl or ethyl cyclopropanecarboxylate, with ammonia, typically in the presence of an alcoholate catalyst like sodium methoxide.[1]
-
Direct Amidation of Cyclopropanecarboxylic Acid: This method involves reacting cyclopropanecarboxylic acid directly with ammonia under high temperature and pressure, often without a solvent or catalyst.[2][3][4]
-
From Cyclopropanecarbonyl Chloride: This route involves the reaction of cyclopropanecarbonyl chloride with ammonia, which is a straightforward but may require handling a moisture-sensitive starting material.[5]
-
From γ-Butyrolactone (Multi-step): This process converts γ-butyrolactone into a cyclopropanecarboxylate ester, which is then amidated with ammonia.[2][6]
Q2: My amidation of methyl cyclopropanecarboxylate has a low conversion rate. What are the likely causes?
A2: Low conversion is a common issue. The primary factors to investigate are:
-
Catalyst Activity: The alcoholate catalyst (e.g., sodium methoxide) is crucial. Ensure it is not deactivated by moisture.
-
Reaction Temperature: The reaction is typically performed at elevated temperatures (60°C - 200°C).[1][7] Insufficient heat will slow the reaction rate significantly.
-
Ammonia Concentration/Pressure: A sufficient excess of ammonia is required to drive the equilibrium towards the amide product. In a sealed reactor, maintaining adequate pressure is key.
-
Reaction Time: Depending on the scale and conditions, reaction times can be several hours. Ensure the reaction has proceeded for a sufficient duration.[1]
Q3: I'm observing hydrolysis of my final this compound product during workup. How can I prevent this?
A3: this compound is susceptible to hydrolysis, especially in alkaline aqueous conditions which may be present if an alcoholate catalyst is used.[7] To prevent this, after the reaction is complete, cool the mixture and neutralize the catalyst (e.g., with hydrochloric acid) before any aqueous extraction steps.[7] Performing the workup at lower temperatures will also reduce the rate of hydrolysis.
Troubleshooting Guides by Synthesis Route
Route 1: Amidation of Cyclopropanecarboxylate Esters
This is a widely used method involving the reaction of an ester with ammonia, catalyzed by a base.
Problem 1: Incomplete Ester Conversion
-
Symptoms: Significant amount of starting ester remains in the final product mixture, leading to low yield.
-
Possible Causes:
-
Insufficient catalyst concentration.
-
Reaction temperature is too low.
-
Reaction time is too short.
-
Inefficient mixing in the reactor.
-
-
Solutions:
-
Increase the amount of alcoholate catalyst (e.g., sodium methoxide).
-
Raise the reaction temperature within the recommended range (e.g., 60-80°C).[1]
-
Extend the reaction time. Monitor the reaction progress using GC or TLC.
-
Ensure vigorous stirring to maintain a homogenous mixture of reactants.
-
Problem 2: Product Contamination with Alcohol Byproduct
-
Symptoms: The final product is contaminated with the alcohol formed during the reaction (e.g., methanol from methyl cyclopropanecarboxylate).
-
Possible Causes: Inefficient removal during workup.
-
Solutions:
-
After filtering the solid amide product, wash it thoroughly with a cold, non-interfering solvent in which the alcohol is soluble but the amide is not.
-
The alcohol can be distilled off from the reaction mixture before product isolation.[1]
-
Quantitative Data Comparison for Ester Amidation
| Starting Ester | Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Reference |
| Methyl Cyclopropanecarboxylate | Sodium Methoxide (in Toluene) | 80 | 4 | ~90 | Good | [1] |
| Methyl Cyclopropanecarboxylate | Sodium Methoxide (in Methanol) | 60 | 14 | 71 | 47 (initial crop) | [1] |
| Isobutyl Cyclopropanecarboxylate | Sodium Isobutoxide (in Isobutanol) | 80 | 12 | - | 96 | [7] |
Route 2: Direct Amidation of Cyclopropanecarboxylic Acid
This route avoids the need for esterification but requires more forcing conditions.
Problem 1: Low Yield and Incomplete Conversion
-
Symptoms: The reaction stalls, leaving a significant amount of unreacted cyclopropanecarboxylic acid.
-
Possible Causes:
-
Temperature and pressure are below the required threshold.
-
Water of reaction is not effectively removed, inhibiting the equilibrium.
-
-
Solutions:
-
Ensure your reactor can safely achieve and maintain the necessary conditions (e.g., 200-260°C and 10-100 bar).[3][4]
-
After the reaction, vent the excess ammonia and water at a temperature above the melting point of the product (~124°C) to drive the reaction to completion and obtain an anhydrous product.[3]
-
Experimental Protocol: Direct Amidation in an Autoclave
-
Charge a high-pressure autoclave with cyclopropanecarboxylic acid (e.g., 129 g) and liquid ammonia (e.g., 100 mL).[2][4]
-
Seal the autoclave and heat the contents to 240°C with stirring. The pressure will rise to approximately 41-44 bar.[2][4]
-
Cool the reactor to about 150°C and carefully vent the excess ammonia and water vapor.[2]
-
Cool the reactor to room temperature. The molten product will solidify.
-
Collect the solid this compound. A typical isolated yield is around 90% with >99% purity.[2]
Visualized Workflows and Pathways
Below are diagrams illustrating a general troubleshooting workflow and a key reaction pathway with a potential side reaction.
Caption: General troubleshooting workflow for synthesis.
Caption: Main reaction and hydrolysis side reaction.
References
- 1. US5659081A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. "Processes For The Preparation Of Cyclopropanecarboxylic Acid" [quickcompany.in]
- 3. DE69516548D1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 4. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Process for the manufacture of cyclopropylamine - Patent 0205403 [data.epo.org]
- 7. US5068428A - Process for the preparation of this compound - Google Patents [patents.google.com]
Purification challenges of solid Cyclopropanecarboxamide reaction mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of solid Cyclopropanecarboxamide reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound synthesis reaction mixture?
A1: Common impurities depend on the synthetic route but typically include:
-
Unreacted Starting Materials: Such as methyl cyclopropanecarboxylate or isobutyl cyclopropanecarboxylate.[1][2]
-
Catalyst Residues: Alkali metal alcoholates like sodium methylate or sodium isobutoxide are often used as catalysts and can remain in the crude product.[1][2]
-
Solvents: Residual solvents from the reaction, such as toluene, xylene, methanol, or isobutanol, may be present.[1][2]
-
Side-Reaction Products: Depending on the precursors, impurities like crotonic acid could form if crotonaldehyde is present in the starting materials.[3][4]
-
Water and Ammonia: Excess ammonia and water formed during the reaction can also be present in the crude mixture.[4]
Q2: My this compound product is an oil or fails to crystallize upon cooling. What should I do?
A2: "Oiling out" or failure to crystallize can be caused by several factors, including residual solvents, high impurity levels, or supersaturation issues. Consider the following actions:
-
Solvent Removal: Ensure that all volatile solvents from the reaction stage (like toluene or xylene) have been thoroughly removed, as they can inhibit crystallization.[2] A complicated distillation procedure might be necessary if the product does not crystallize easily.[1]
-
Seeding: Introduce a small seed crystal of pure this compound to the cooled, supersaturated solution to induce nucleation.
-
Solvent/Anti-Solvent System: If direct crystallization fails, dissolve the crude oil in a minimum amount of a good, hot solvent (e.g., methanol, isobutanol) and then slowly add a cold anti-solvent in which the product is insoluble to precipitate the solid.[1][2]
-
Temperature Control: Slow, controlled cooling is crucial. A gradual decrease in temperature often yields better quality crystals than rapid cooling.[2] The crystallization process can be completed at temperatures between 0°C and 30°C.[1][2]
Q3: What is the best solvent for the recrystallization of this compound?
A3: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5] For this compound, alcohols are commonly and effectively used.
-
Methanol: Recrystallization from hot methanol, followed by washing with cold methanol, has been shown to yield high-purity product (>99.5%).[2]
-
Isobutanol: This solvent can be used both in the reaction and for washing the crystalline product.[1]
-
Water: For some derivatives, crystallization from hot water (45-80°C) followed by cooling (0-4°C) is an effective method.[6]
Q4: How can I improve my yield? Significant product seems to be lost in the mother liquor.
A4: Product loss in the mother liquor is a common challenge. To improve yield:
-
Optimize Cooling: Ensure the crystallization mixture is cooled to a sufficiently low temperature (e.g., 0-5°C) for an adequate amount of time to maximize precipitation.[2]
-
Concentrate the Mother Liquor: The mother liquor can be concentrated by distilling off a portion of the solvent. This will increase the concentration of the desired product, often leading to a second crop of crystals upon cooling.[2]
-
Recycle the Mother Liquor: In industrial processes, the mother liquor, which contains unreacted starting materials, catalyst, and dissolved product, can be recycled into subsequent reaction batches. This method can lead to nearly quantitative yields over several cycles.[1][2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Purity After Crystallization | - Inefficient removal of impurities. - Co-crystallization of impurities with the product. - Trapped mother liquor in the crystals. | - Perform a second recrystallization: Dissolve the solid in a minimal amount of hot solvent and recrystallize.[2] - Wash thoroughly: Wash the filtered crystals with a small amount of the cold recrystallization solvent to remove surface impurities.[1][2] - Change the solvent: Use a different solvent system where the impurity has higher solubility at low temperatures. |
| Product is Colored | - Presence of colored impurities from starting materials or side reactions. - Thermal degradation. | - Activated Carbon Treatment: Add a small amount of activated carbon to the hot solution before filtration to adsorb colored impurities.[6] - Optimize Reaction Temperature: Ensure the reaction temperature does not exceed recommended limits to prevent degradation. |
| Poor Filterability (Fine Powder) | - Rapid crystallization due to sudden cooling or high supersaturation. | - Slow down the cooling rate: Allow the solution to cool gradually to room temperature before further cooling in an ice bath. - Reduce Supersaturation: Use slightly more solvent to dissolve the crude product initially. |
| Inconsistent Yields | - Variations in reaction conversion. - Inconsistent water content in the reaction mixture. - Incomplete crystallization. | - Monitor Reaction Conversion: Use GC or other analytical methods to ensure the reaction has reached the desired conversion before work-up.[2] - Control Water Content: Ensure starting materials and solvents are dry if the reaction is water-sensitive. - Standardize Crystallization Protocol: Precisely control temperatures, times, and solvent volumes for consistency. |
Quantitative Data Summary
Table 1: Solubility of a Structurally Related Amide in Various Solvents
(Note: Data is for (S)-(+)-2,2-Dimethyl-cyclopropane Carboxamide and should be used as a general guide for solvent selection.)
| Solvent | Solubility Trend |
| Toluene | Measured[7] |
| Dichloromethane | Measured[7] |
| Trichloromethane | Measured[7] |
| Ethyl Acetate | Measured[7] |
| Ethanol | Measured[7] |
| Water | Measured[7] |
Table 2: Reported Purity and Yields for this compound Purification
| Purification Method | Key Steps | Reported Purity | Reported Yield | Reference |
| Cooling Crystallization | Reaction in isobutanol, cool to 20°C, filter, wash with isobutanol, dry. | >99% by GC | 88% (1st batch), 98% (2nd batch with recycled mother liquor) | [1] |
| Methanol Recrystallization | Concentrate reaction mixture, recrystallize residue from hot methanol, wash with cold methanol. | 99.5% | 73% (1st crop), 11.5% (2nd crop) | [2] |
| Multi-Cycle Batch | Cool reaction to 5°C, filter, wash with cold methanol. Add new starting material to mother liquor for next cycle. | - | 93% (based on conversion) | [2] |
Experimental Protocols
Protocol 1: High-Purity Recrystallization from Methanol[2]
-
Concentration: Take the crude reaction mixture and concentrate it to dryness in a distillation flask to remove reaction solvents.
-
Dissolution: Add a minimum amount of hot methanol to the resulting residue to fully dissolve the crude this compound.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystal formation begins, cool further to 0-5°C in an ice bath to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small portion of ice-cold methanol to remove residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to obtain the final product.
-
Second Crop: The mother liquor can be concentrated and cooled again to yield a second crop of crystals.
Protocol 2: Direct Purification by Cooling Crystallization[1]
-
Reaction Completion: Upon completion of the amidation reaction (e.g., in isobutanol), begin to cool the reaction vessel.
-
Initial Crystallization: Crystals will typically begin to precipitate at around 70°C.
-
Complete Crystallization: Continue cooling the crystalline slurry to room temperature (approx. 20°C) to complete the crystallization process.
-
Isolation: Separate the crystals from the mother liquor via filtration or centrifugation.
-
Washing: Wash the isolated crystals with a small amount of cold alcohol (preferably the one used as the ester alcohol in the reaction, e.g., isobutanol).
-
Drying: Dry the crystals at a moderate temperature (e.g., 50°C) under reduced pressure.
Visual Guides
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification problems.
References
- 1. US5068428A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. US5659081A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]
- 4. "Processes For The Preparation Of Cyclopropanecarboxylic Acid" [quickcompany.in]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. CN101445466A - Method for purifying 2, 2-dimethyl-cyclopropane carboxamide produced by biocatalytic method - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Poisoning and Deactivation in Cyclopropanation Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in cyclopropanation reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst poisoning and deactivation, ensuring the success and reproducibility of your experiments.
Troubleshooting Guides
This section offers a systematic approach to diagnosing and resolving common problems encountered during cyclopropanation reactions, with a focus on catalyst performance.
Guide 1: Low or No Reaction Conversion
Problem: The reaction shows minimal or no conversion of starting materials to the desired cyclopropane product.
Initial Assessment Workflow:
Caption: Workflow for diagnosing low reaction conversion.
Detailed Q&A:
Q1: My reaction isn't working. How do I know if my catalyst is the problem? A1: The first step is to perform a control reaction. Use a well-known, reliable substrate for your specific catalyst system that has previously given good results in your lab or is well-documented in the literature. If this control reaction also fails, it strongly suggests a problem with the catalyst itself. If the control reaction is successful, the issue likely lies with your specific substrate, reagents, or reaction conditions.
Q2: I suspect my reagents are "dirty." What are the most common culprits that poison cyclopropanation catalysts? A2: Impurities in your starting materials or solvents are a primary cause of catalyst deactivation.
-
For Rhodium(II) carboxylate catalysts: These are particularly sensitive to nitrogen-containing compounds (e.g., pyridines, amines), sulfur-containing compounds (thiols, thioethers), and phosphines. These Lewis basic impurities can coordinate strongly to the rhodium center and inhibit catalysis.
-
For Copper(I) bis(oxazoline) (BOX) catalysts: While also sensitive to sulfur and nitrogen-containing impurities, these catalysts can be inhibited by excess coordinating solvents or additives. The purity of the diazo compound is also critical, as impurities can lead to side reactions that consume the catalyst.
Q3: Can the reaction conditions themselves deactivate the catalyst? A3: Yes. High temperatures can lead to thermal decomposition of the catalyst. For some catalyst systems, high concentrations can lead to the formation of inactive catalyst aggregates. The slow addition of the diazo compound is often crucial to maintain a low concentration of the highly reactive carbene intermediate, which can minimize catalyst deactivation and side reactions.[1]
Guide 2: Inconsistent or Low Enantioselectivity
Problem: The enantiomeric excess (ee) of the product is lower than expected or varies significantly between runs.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting enantioselectivity issues.
Detailed Q&A:
Q1: My ee is lower than the literature value. What's the first thing to check? A1: Before investigating the reaction chemistry, rigorously validate your analytical method (chiral HPLC or GC). Inaccurate integration of peaks, poor resolution between enantiomers, or co-elution with an impurity can lead to erroneous ee values. Ensure you have a baseline separation of the enantiomers and that your method is reproducible.
Q2: My analytical method is fine, but the ee is still low. What's next? A2: The presence of achiral or chiral impurities that can coordinate to the metal center is a likely cause. These impurities can either act as non-chiral ligands, leading to a background racemic reaction, or as "chiral poisons," selectively inhibiting one enantiomer of a racemic catalyst or interfering with the chiral environment of an enantiopure catalyst. Thoroughly purify all reagents, including the substrate and the diazo compound, and use fresh, anhydrous, high-purity solvents.
Q3: Could my chiral ligand or catalyst have degraded? A3: Yes, ligand dissociation or decomposition can lead to a loss of enantiocontrol. This can be caused by reactive impurities or harsh reaction conditions. It is advisable to check the integrity of your catalyst or ligand, for example, by NMR spectroscopy, before use, especially if it has been stored for a long time.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of catalyst poisons in cyclopropanation? A1: The most common poisons are Lewis bases that can bind strongly to the catalytically active metal center. These include:
-
Sulfur Compounds: Thiols, thioethers, disulfides.
-
Nitrogen Compounds: Amines, pyridines, and other nitrogen-containing heterocycles.
-
Phosphorus Compounds: Phosphines, phosphites.
-
Halides: Can sometimes act as inhibitors.
-
Water and Oxygen: Particularly for air-sensitive catalysts, can lead to the formation of inactive metal oxides.
Q2: How can I detect catalyst poisons in my reagents? A2: Several analytical techniques can be employed:
-
NMR Spectroscopy: Useful for identifying and quantifying organic impurities in your substrate, diazo compound, or solvent.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for detecting volatile impurities in solvents and starting materials.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Can detect trace metal impurities that might act as poisons.
Q3: Is it possible to regenerate a poisoned catalyst? A3: In some cases, yes, but the feasibility and method depend on the nature of the poison and the catalyst.
-
Reversible Poisoning: If the poison is weakly bound, it might be removed by washing the catalyst with a suitable solvent or by gentle heating under vacuum.
-
Irreversible Poisoning: Strongly bound poisons often require more drastic measures. For heterogeneous catalysts, calcination at high temperatures can burn off organic poisons or coke, but this can also lead to sintering of the metal particles. For homogeneous catalysts, regeneration is more challenging and may involve chemical treatment to remove the poison, followed by re-purification of the catalyst. However, in a research setting, it is often more practical to use a fresh batch of catalyst.
Q4: What is "coking" or "fouling" and how is it different from poisoning? A4: Coking or fouling is the physical deposition of carbonaceous materials on the catalyst surface, which blocks the active sites. This is more common in high-temperature, gas-phase reactions but can also occur in solution, especially with unstable diazo compounds that can polymerize. Poisoning, in contrast, is the chemical deactivation of active sites by strong adsorption of impurities.
Data on Catalyst Deactivation
The following table summarizes the qualitative and quantitative effects of common poisons on cyclopropanation catalysts. Note that quantitative data in the literature is often specific to a particular reaction and catalyst system.
| Catalyst Type | Poison Class | Example Poison | Observed Effect | Quantitative Impact (Example) |
| Rhodium(II) Carboxylates | Nitrogen Heterocycles | Pyridine | Strong inhibition, loss of activity | Addition of 1 equivalent of pyridine can completely shut down the reaction. |
| Sulfur Compounds | Thiophenol | Rapid deactivation | Trace amounts can lead to a significant drop in yield. | |
| Nucleophiles | Water, Alcohols | Can lead to catalyst decomposition | Varies with catalyst stability; may require rigorously dry conditions. | |
| Copper(I) Bis(oxazoline) | Lewis Bases | Amines | Coordination to Cu(I), reduced activity and ee | - |
| Protic Species | Acids | Can protonate the ligand or catalyst | - | |
| Oxidants | Air (O₂) | Oxidation of active Cu(I) to inactive Cu(II) | Requires inert atmosphere for optimal performance. |
Experimental Protocols
Protocol 1: Diagnosing Catalyst Deactivation via a Spike Test
This protocol helps determine if a suspected impurity in a reagent is responsible for catalyst deactivation.
-
Set up a control reaction: Run your cyclopropanation reaction under standard, optimized conditions that are known to give a good yield and/or ee.
-
Run parallel reactions: Set up one or more identical reactions. To each, add a small, known amount of the suspected poison (e.g., 1 mol%, 5 mol% relative to the catalyst).
-
Monitor the reactions: Follow the progress of all reactions (control and spiked) by TLC, GC, or NMR.
-
Analyze the results:
-
If the spiked reactions show a significantly lower conversion rate or final yield compared to the control, the added substance is a catalyst poison.
-
In asymmetric catalysis, a drop in ee in the spiked reactions also indicates interference with the chiral environment of the catalyst.
-
Protocol 2: General Procedure for Catalyst Regeneration (Heterogeneous Catalysts)
This protocol is for the removal of carbonaceous deposits (coking) from solid-supported catalysts by calcination.
-
Catalyst Recovery: After the reaction, recover the solid catalyst by filtration.
-
Washing: Wash the catalyst thoroughly with the reaction solvent, followed by a more volatile solvent like acetone or diethyl ether, to remove any adsorbed organic compounds.
-
Drying: Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to remove residual solvent.
-
Calcination:
-
Place the dried catalyst in a ceramic crucible or a quartz tube.
-
Place the container in a tube furnace.
-
Heat the catalyst under a slow flow of air or a mixture of air and an inert gas (e.g., N₂ or Ar).
-
The calcination temperature and time depend on the catalyst and support material (e.g., 300-500 °C for several hours). Caution: High temperatures can cause irreversible changes to the catalyst structure, such as sintering. Consult the literature for your specific catalyst system.
-
After calcination, allow the catalyst to cool to room temperature under a flow of inert gas.
-
-
Activity Test: Test the activity of the regenerated catalyst in a control reaction to determine the extent of recovery.
Visualization of Deactivation Pathways
The following diagram illustrates the primary mechanisms of catalyst deactivation in cyclopropanation reactions.
Caption: Common pathways for catalyst deactivation.
References
Overcoming solubility issues during Cyclopropanecarboxamide purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered during the purification of Cyclopropanecarboxamide.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in the chosen recrystallization solvent. What should I do?
A1: This is a common issue that can be addressed by considering the following factors:
-
Solvent Choice: this compound is a polar molecule. Ensure you are using a polar solvent. Methanol and water are commonly used for its recrystallization.
-
Temperature: The solubility of this compound is highly dependent on temperature. Heating the solvent is crucial. For instance, it is sparingly soluble in cold water but its solubility increases significantly in hot water.
-
Solvent Volume: You may not be using a sufficient volume of solvent. Incrementally add more hot solvent until the solid dissolves. However, using a large excess of solvent will reduce your final yield.
Q2: After dissolving my compound and cooling the solution, no crystals are forming. What is the problem?
A2: The absence of crystal formation upon cooling is known as supersaturation. Here are several techniques to induce crystallization:
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution. This will act as a nucleus for crystal growth.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide a surface for crystal nucleation.
-
Lower Temperature: If crystals do not form at room temperature, try cooling the solution in an ice bath.
-
Solvent Evaporation: If the solution is too dilute, you can slowly evaporate some of the solvent to increase the concentration of the this compound.
Q3: My recrystallized this compound is still impure. How can I improve the purity?
A3: Impurities can be carried over during recrystallization. To enhance purity:
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities within the crystal lattice.
-
Washing: After filtration, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities adhering to the crystal surface.
-
Second Recrystallization: If the purity is still not satisfactory, a second recrystallization step may be necessary.
-
Alternative Purification Methods: For certain impurities, alternative methods like column chromatography using a polar stationary phase (e.g., silica gel) and an appropriate eluent may be more effective.
Q4: I am observing an oiling out of my product instead of crystallization. What causes this and how can I prevent it?
A4: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute. To prevent this:
-
Increase Solvent Volume: Add more hot solvent to fully dissolve the oil.
-
Lower the Temperature: Ensure the boiling point of your chosen solvent is lower than the melting point of this compound (approximately 124-126 °C).
-
Solvent System Modification: Consider using a mixed solvent system. Dissolve the compound in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent until the solution becomes turbid, then allow it to cool slowly.
Solubility Data
Table 1: Estimated Solubility of this compound Analogs in Water
| Temperature (°C) | Estimated Solubility of Acetamide ( g/100 mL) | Estimated Solubility of Propionamide ( g/100 mL) |
| 5 | ~180 | ~150 |
| 20 | ~200 | ~165 |
| 40 | ~270 | ~190 |
| 60 | ~380 | ~220 |
Data is estimated based on available information for Acetamide and Propionamide and should be used as a guideline.
Table 2: Qualitative Solubility of this compound Analogs in Organic Solvents
| Solvent | Qualitative Solubility at Room Temperature | Effect of Heating |
| Methanol | Soluble | Increases |
| Ethanol | Soluble | Increases |
| Acetone | Soluble | Increases |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Hot Water
This protocol is suitable for the purification of crude this compound that is contaminated with non-polar impurities.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. For every 1 gram of crude product, add approximately 10-15 mL of deionized water. Heat the mixture to boiling on a hot plate with stirring. Add more water in small portions until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the melting point.
Protocol 2: Recrystallization of this compound from Methanol
This protocol is effective for removing polar impurities.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and gently heat the mixture on a hot plate with stirring. Continue to add methanol dropwise until the solid is fully dissolved.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool to room temperature. If crystals do not form, you can induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal. Once crystallization begins, cool the flask in an ice bath.
-
Filtration: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small volume of ice-cold methanol.
-
Drying: Dry the crystals thoroughly to remove all traces of methanol.
Visual Guides
Caption: Experimental workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting logic for common issues in this compound purification.
Technical Support Center: Scaling Up the Synthesis of Cyclopropanecarboxamide for Industrial Production
This technical support center is designed for researchers, scientists, and drug development professionals involved in the industrial-scale synthesis of Cyclopropanecarboxamide. It provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to address challenges encountered during process scale-up.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound, categorized by the synthetic route.
Route 1: From Cyclopropanecarboxylic Acid and Ammonia
This method involves the direct reaction of cyclopropanecarboxylic acid with ammonia at elevated temperatures and pressures.[1][2][3]
Issue 1: Low Yield or Incomplete Conversion
-
Question: We are experiencing low yields (<85%) and significant amounts of unreacted cyclopropanecarboxylic acid in our final product. What are the potential causes and solutions?
-
Answer:
-
Inadequate Temperature or Pressure: The reaction typically requires high temperatures (200-260°C) and pressures (10-100 bar absolute) to proceed efficiently.[1][2] Ensure your reactor is reaching and maintaining the target parameters throughout the reaction time.
-
Insufficient Reaction Time: While the reaction can be robust, insufficient residence time at the desired temperature and pressure will lead to incomplete conversion. Consider extending the reaction time in increments and monitoring the conversion by GC or HPLC.
-
Poor Mixing: In a large-scale reactor, inefficient mixing can lead to localized temperature gradients and poor contact between reactants. Ensure the agitation system is adequate for the reactor volume and viscosity of the reaction mixture.
-
Excess Water Formation: The formation of water as a byproduct can sometimes inhibit the reaction. While this route is often performed neat, ensure the starting materials are as dry as possible.
-
Issue 2: Product Purity Issues (e.g., discoloration, presence of byproducts)
-
Question: Our isolated this compound is discolored and contains unknown impurities. How can we improve the purity?
-
Answer:
-
Side Reactions at High Temperatures: At elevated temperatures, side reactions such as decarboxylation or polymerization of starting materials or products can occur.[4] Consider optimizing the temperature to the lower end of the effective range.
-
Impure Starting Materials: The purity of the starting cyclopropanecarboxylic acid is crucial. Impurities in the starting material can carry through to the final product or participate in side reactions. Ensure the starting material meets the required specifications.
-
Inefficient Purification: The crude product may require further purification. Recrystallization from a suitable solvent (e.g., heptane wash followed by filtration) is a common method to improve purity and remove colored impurities.[1]
-
Route 2: From Cyclopropanecarbonyl Chloride and Ammonia
This route involves the reaction of cyclopropanecarbonyl chloride with ammonia, often in a solvent at lower temperatures.[5]
Issue 1: Formation of Ammonium Chloride and Difficult Work-up
-
Question: We are observing a large amount of ammonium chloride precipitate, which makes stirring and filtration difficult. How can we manage this?
-
Answer:
-
Solvent Selection: The choice of solvent is critical. A solvent in which this compound is soluble but ammonium chloride has low solubility can facilitate separation. Dichloromethane is a commonly used solvent for this reaction.[5]
-
Controlled Addition of Ammonia: A slow, controlled introduction of ammonia gas or an aqueous ammonia solution can help manage the precipitation and the exotherm of the reaction.
-
Work-up Procedure: After the reaction is complete, the ammonium chloride can be removed by filtration. The filtrate can then be concentrated to yield the product. Washing the crude product with water can also help remove any remaining salts.
-
Issue 2: Handling of Cyclopropanecarbonyl Chloride
-
Question: What are the key safety considerations when handling cyclopropanecarbonyl chloride on a large scale?
-
Answer:
-
Moisture Sensitivity: Cyclopropanecarbonyl chloride is highly reactive with water and moisture, leading to the formation of cyclopropanecarboxylic acid and corrosive HCl gas. All equipment must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen).
-
Corrosivity: It is corrosive and a lachrymator. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield, is essential. The reaction should be carried out in a well-ventilated area or a closed system.
-
Route 3: Amidation of Cyclopropanecarboxylic Acid Esters
This method involves the reaction of a cyclopropanecarboxylic acid ester (e.g., methyl or isobutyl ester) with ammonia in the presence of a catalyst, such as a sodium alkoxide.[6][7]
Issue 1: Catalyst Deactivation
-
Question: We are seeing a decrease in reaction rate over time, suggesting catalyst deactivation. What could be the cause and how can we prevent it?
-
Answer:
-
Presence of Moisture: Alkali metal alkoxides are extremely sensitive to moisture. Any water in the reactants or solvent will consume the catalyst. Ensure all starting materials and the reactor are anhydrous.
-
Reaction with Byproducts: The alcohol generated as a byproduct of the reaction can sometimes interfere with the catalyst activity, especially if it's a lower-boiling alcohol that can be removed.
-
Catalyst Loading: Ensure that a sufficient catalytic amount of the alkoxide is used. In some cases, a higher catalyst loading may be necessary to drive the reaction to completion, though this can complicate the work-up.
-
Issue 2: Incomplete Conversion and Complex Product Mixture
-
Question: The reaction is not going to completion, and we have a mixture of starting ester, product, and byproducts. How can we optimize this?
-
Answer:
-
Choice of Ester: The reactivity of the ester can influence the reaction rate. Esters of higher boiling alcohols, like isobutanol, are sometimes preferred as they allow for higher reaction temperatures without excessive pressure buildup.[6]
-
Solvent Effects: While some procedures are performed without a hydrocarbon solvent, the use of a co-solvent like toluene can sometimes improve yields by helping to shift the equilibrium towards the amide.[7] However, this can also complicate the downstream processing.
-
Equilibrium Limitations: The amidation of esters is a reversible reaction. To drive it to completion, it may be necessary to remove the alcohol byproduct, for example, by distillation if its boiling point is sufficiently different from the other components.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concerns depend on the chosen synthetic route:
-
High-Pressure Reactions: The direct amidation of cyclopropanecarboxylic acid requires high-pressure reactors. It is crucial to have robust pressure relief systems and to operate within the pressure limits of the equipment.
-
Handling of Hazardous Reagents:
-
Ammonia: Anhydrous ammonia is a toxic and corrosive gas. It should be handled in a well-ventilated area with appropriate respiratory protection.
-
Thionyl Chloride: This reagent is highly corrosive, a lachrymator, and reacts violently with water. It must be handled in a fume hood with appropriate PPE.[8]
-
Sodium Alkoxides: These are flammable solids and are highly reactive with water. They should be handled under an inert atmosphere.
-
-
Exothermic Reactions: The reaction of cyclopropanecarbonyl chloride with ammonia is exothermic and requires careful temperature control to prevent a runaway reaction.[9][10][11] On a large scale, this means ensuring adequate cooling capacity and potentially controlling the rate of reagent addition.
Q2: Which analytical methods are recommended for monitoring the reaction progress and ensuring product quality?
A2: A combination of chromatographic techniques is highly recommended:
-
Gas Chromatography (GC): GC is well-suited for monitoring the consumption of volatile starting materials like cyclopropanecarboxylic acid esters and the formation of the product.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC is excellent for monitoring the conversion of less volatile starting materials and for quantifying the purity of the final product.[12][13][14] It can also be used to detect and quantify non-volatile impurities.
-
Thin-Layer Chromatography (TLC): TLC can be a quick and convenient method for qualitative monitoring of the reaction progress on the plant floor before committing to more time-consuming GC or HPLC analysis.[4]
Q3: What are the most effective methods for purifying this compound on an industrial scale?
A3: The choice of purification method depends on the impurities present:
-
Recrystallization: This is a common and effective method for removing solid impurities and improving the color of the final product. The choice of solvent is critical and needs to be determined based on the solubility profile of the product and impurities.
-
Washing/Slurrying: Washing the crude product with a solvent in which the impurities are soluble but the product is not (e.g., heptane) can be a simple and effective purification step.[1]
-
Distillation: If the product is thermally stable and has a suitable boiling point, distillation under reduced pressure can be used to remove non-volatile impurities.
-
Chromatography: While more expensive for large-scale production, preparative chromatography can be used to achieve very high purity if required for pharmaceutical applications.[15]
Data Presentation
Table 1: Comparison of Industrial Synthesis Routes for this compound
| Parameter | Route 1: Acid + Ammonia | Route 2: Acid Chloride + Ammonia | Route 3: Ester Amidation |
| Starting Materials | Cyclopropanecarboxylic Acid, Ammonia | Cyclopropanecarbonyl Chloride, Ammonia | Cyclopropanecarboxylic Acid Ester, Ammonia |
| Typical Yield | ~90%[1] | >95% (lab scale)[5] | 85-98%[6] |
| Typical Purity | >99% after purification[1] | High, but requires removal of salts | >99% after crystallization[6] |
| Reaction Temperature | 200-260°C[1] | Room Temperature | 80-140°C[6] |
| Reaction Pressure | 10-100 bar[1] | Atmospheric | Up to 28 atm (can be lower)[6] |
| Catalyst Required | None[1] | None | Sodium Alkoxide[6][7] |
| Key Advantages | Catalyst-free, simple starting materials | High yield, mild conditions | Avoids high pressure, good yield |
| Key Challenges | High temperature and pressure, potential for side reactions | Handling of corrosive acid chloride, salt byproduct | Catalyst sensitivity, potential for incomplete conversion |
Experimental Protocols
Protocol 1: Synthesis of this compound from Cyclopropanecarboxylic Acid and Ammonia
Materials:
-
Cyclopropanecarboxylic Acid (98%+)
-
Anhydrous Ammonia
Equipment:
-
High-pressure autoclave reactor with stirrer, temperature and pressure controls, and a venting system.
Procedure:
-
Charge the autoclave with cyclopropanecarboxylic acid.
-
Seal the reactor and perform a leak test with nitrogen.
-
Evacuate the reactor and then charge with anhydrous ammonia to the desired pressure.
-
Heat the reactor to 230-240°C while stirring.[1]
-
Maintain the temperature and pressure for 2-4 hours, monitoring the reaction progress by taking samples (if the reactor allows) for GC analysis.
-
Once the reaction is complete (conversion >96%), cool the reactor to approximately 150°C.
-
Carefully vent the excess ammonia through a scrubber system.
-
Cool the reactor to room temperature. The product will solidify.
-
Collect the solid product.
-
Purification: Wash the crude product with heptane and filter to obtain pure this compound.[1] Dry the product under vacuum.
Protocol 2: Synthesis of this compound from Isobutyl Cyclopropanecarboxylate
Materials:
-
Isobutyl cyclopropanecarboxylate
-
Anhydrous Ammonia
-
Sodium Isobutoxide (in isobutanol solution)
-
Anhydrous Isobutanol (if needed as solvent)
Equipment:
-
Pressure reactor with stirrer, temperature and pressure controls.
Procedure:
-
Ensure the reactor is completely dry and purged with nitrogen.
-
Charge the reactor with isobutyl cyclopropanecarboxylate and the sodium isobutoxide solution.[6]
-
Seal the reactor and introduce anhydrous ammonia to a pressure of approximately 4-6 bar.
-
Heat the reaction mixture to 100-120°C with vigorous stirring.
-
Maintain the reaction conditions for 8-12 hours, monitoring for completion by GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may crystallize out of the solution. If so, filter the solid product and wash with cold isobutanol.
-
If the product remains in solution, the isobutanol can be removed by distillation under reduced pressure to induce crystallization.
-
Dry the purified this compound under vacuum.
Mandatory Visualization
Caption: Overview of major industrial synthesis routes for this compound.
Caption: A logical workflow for troubleshooting common issues in chemical synthesis.
References
- 1. "Processes For The Preparation Of Cyclopropanecarboxylic Acid" [quickcompany.in]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. DE69516548D1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 4. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. US5068428A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 7. US5659081A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Online NMR and HPLC as a reaction monitoring platform for pharmaceutical process development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Generic chromatography-based purification strategies accelerate the development of downstream processes for biopharmaceutical proteins produced in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and removing impurities from Cyclopropanecarboxamide
Welcome to the technical support center for Cyclopropanecarboxamide. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in identifying and removing impurities during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Impurities in this compound typically originate from the synthetic route used. The most common synthesis involves the amidation of a cyclopropanecarboxylic ester. Therefore, impurities often include:
-
Unreacted Starting Materials: Such as methyl cyclopropanecarboxylate or other cyclopropanecarboxylic esters[1].
-
Precursors: Depending on the full synthetic pathway, precursors like cyclopropanecarboxylic acid or crotonaldehyde may be present[2][3].
-
Catalysts: Residual catalysts from the amidation reaction, for example, sodium methylate or sodium glycolate[1].
-
Solvents: Residual solvents used during the reaction or work-up, such as methanol, butanol, or toluene[1][4].
-
Side-Reaction Products: By-products from the synthesis, which can vary depending on reaction conditions.
Q2: Which analytical techniques are recommended for identifying and quantifying impurities in my sample?
A2: A multi-technique approach is recommended for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for separating and quantifying impurities[5]. A reversed-phase method with UV detection is a common starting point. For complex mixtures, Ultra-High-Performance Liquid Chromatography (UHPLC) can offer better resolution and sensitivity[6].
-
Gas Chromatography (GC): Particularly useful for detecting volatile impurities, such as residual solvents or unreacted volatile esters[1].
-
Mass Spectrometry (MS): Coupling HPLC or GC with a mass spectrometer (LC-MS, GC-MS) is a powerful tool for identifying the chemical structure of unknown impurities[7][8].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final product and can help identify and quantify impurities if their signals are resolved from the product's signals[9][10].
Q3: What is the most effective primary method for purifying crude this compound?
A3: Recrystallization is the most widely cited and effective method for purifying solid this compound on a laboratory scale[11][12]. The process involves dissolving the crude material in a minimum amount of a hot solvent and allowing it to cool slowly, which causes the pure compound to crystallize while impurities remain in the solvent (mother liquor)[12]. Methanol and hot water are commonly used solvents for this purpose[1][13][14].
Q4: My purified this compound has a yellow tint. What causes this and how can I remove it?
A4: A yellow discoloration often indicates the presence of colored impurities or degradation products. A common method to address this is to treat the solution with activated carbon before the final filtration step of recrystallization. A procedure involves dissolving the crude product in the hot recrystallization solvent, adding a small amount of activated carbon, heating for a short period, and then performing a hot filtration to remove the carbon before allowing the solution to cool and crystallize[14].
Q5: Recrystallization is not improving the purity of my sample significantly. What are my alternative options?
A5: If recrystallization is ineffective, likely due to impurities having similar solubility profiles to the product, column chromatography is the next logical step[15].
-
Flash Chromatography (Normal-Phase): Effective for separating less polar impurities.
-
Reversed-Phase Flash Chromatography: A good option for purifying polar compounds like amides when normal-phase is not effective[15].
-
Ion-Exchange Chromatography: For amides with basic functional groups, strong cation exchange (SCX) chromatography can be a highly selective method. The amide is captured on the resin, impurities are washed away, and the pure product is then eluted with a basic solution[15].
Troubleshooting Guides
Guide 1: Troubleshooting Poor Purity after Recrystallization
This guide helps diagnose and resolve common issues encountered during the recrystallization of this compound.
| Issue Description | Potential Cause | Recommended Solution |
| Low Purity/Yield | The cooling process was too rapid, trapping impurities within the crystal lattice. | Allow the hot, saturated solution to cool slowly to room temperature first, then place it in an ice bath to maximize crystal formation. |
| An incorrect solvent or solvent mixture was used. | The ideal solvent should dissolve the compound well when hot but poorly when cold. Test a range of solvents like methanol, ethanol, acetonitrile, or water[1][11][14]. | |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. | Add slightly more hot solvent to ensure the compound is fully dissolved. If the issue persists, switch to a lower-boiling point solvent. |
| No Crystals Form | The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent even at low temperatures. | Evaporate some of the solvent to increase the concentration. If crystals still do not form, consider adding an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists. |
| High Impurity Levels | Impurities have very similar solubility to this compound in the chosen solvent. | Perform a second recrystallization using a different solvent system. If purity does not improve, proceed to column chromatography. |
Guide 2: Quantitative Data on Purification Methods
The following table summarizes purity and yield data from various purification protocols mentioned in the literature.
| Purification Method | Starting Material | Solvent/Conditions | Purity | Yield | Reference |
| Recrystallization | Crude reaction mixture | Hot Methanol | 99.5% | 73% | [1] |
| Recrystallization | Crude (S)-2,2-dimethylcyclopropane carboxamide | Methanol | >99% (optical purity) | 40% | [13] |
| Crystallization | Crude (S)-(+)-2,2-dimethylthis compound | Hot water (55°C), cool to 4°C | 99.2% | - | [14] |
| Crystallization | Crude (S)-(+)-2,2-dimethylthis compound | Hot water (45°C), cool to 0°C | 99.4% | - | [14] |
Experimental Protocols
Protocol 1: General Recrystallization of this compound
-
Solvent Selection: Place a small amount of crude this compound in a test tube and add a few drops of a potential solvent (e.g., methanol). If it dissolves immediately at room temperature, it is too soluble. If it does not dissolve, heat the mixture. A good solvent will dissolve the compound when hot but not when cold[16].
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Avoid adding excess solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated carbon, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.
Protocol 2: Analytical HPLC for Purity Assessment
This is a general-purpose starting method that should be optimized for specific impurity profiles.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a small, accurately weighed sample of this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Analysis: Inject 10 µL and integrate all peaks. Calculate purity based on the area percent of the main peak relative to the total area of all peaks. The method must be validated to confirm that all impurities are detected[5].
Visualizations
Caption: Workflow for Impurity Identification and Removal.
Caption: Logic for Troubleshooting Recrystallization Failures.
References
- 1. US5659081A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. "Processes For The Preparation Of Cyclopropanecarboxylic Acid" [quickcompany.in]
- 3. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]
- 4. US5068428A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 5. pharmafocusasia.com [pharmafocusasia.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | 6228-73-5 [chemicalbook.com]
- 10. rroij.com [rroij.com]
- 11. researchgate.net [researchgate.net]
- 12. mt.com [mt.com]
- 13. WO2007069841A1 - Process for preparing optically active cyclopropane carboxamide and derivatives thereof - Google Patents [patents.google.com]
- 14. CN101445466A - Method for purifying 2, 2-dimethyl-cyclopropane carboxamide produced by biocatalytic method - Google Patents [patents.google.com]
- 15. biotage.com [biotage.com]
- 16. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Interpreting Complex NMR Spectra of Cyclopropanecarboxamide Derivatives
Welcome to the technical support center for the NMR analysis of cyclopropanecarboxamide derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and interpret the complex spectral features unique to this class of molecules.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why do the cyclopropyl protons in my ¹H NMR spectrum show such a complex, overlapping multiplet?
A1: The complexity arises from the rigid, strained three-membered ring. The protons on the cyclopropane ring form a tightly coupled spin system. Due to the ring's geometry, the geminal (on the same carbon), cis (on the same side of the ring), and trans (on opposite sides of the ring) protons are all chemically non-equivalent and exhibit spin-spin coupling to each other. This results in complex, overlapping multiplets that are often difficult to interpret from a 1D ¹H NMR spectrum alone.[1] Two-dimensional NMR techniques like COSY are indispensable for deciphering these proton-proton connectivities.[1][2]
Q2: My amide N-H proton signal is very broad or not visible at all. What is happening and how can I fix it?
A2: This is a common issue for amides and can be caused by several factors:
-
Intermediate Rate of Chemical Exchange: The amide proton can exchange with trace amounts of water or acid in your NMR solvent.[3] If this exchange rate is on the NMR timescale, it leads to significant broadening.
-
Quadrupolar Broadening: The nitrogen-14 nucleus (¹⁴N), which is a quadrupolar nucleus, can cause rapid relaxation of the attached proton, resulting in a broad signal.[3]
-
Restricted C-N Bond Rotation: The partial double-bond character of the amide C-N bond can lead to slow rotation, sometimes resulting in multiple conformations (rotamers) and broad peaks at room temperature.[3]
Troubleshooting Steps:
-
Dry Your Solvent: Ensure your deuterated solvent is anhydrous. Using a freshly opened ampule or drying the solvent over molecular sieves can minimize exchange broadening.
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. If the broad peak disappears, it confirms it was an exchangeable N-H proton.[4][5]
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help.[3] Increasing the temperature can accelerate C-N bond rotation or chemical exchange, often resulting in a sharper signal.[4] Conversely, lowering the temperature can slow these processes, potentially resolving a broad peak into two distinct signals for different rotamers.[3]
Q3: How can I distinguish between cis and trans protons on the cyclopropane ring using coupling constants?
A3: The geometry of the cyclopropane ring is rigid, which leads to predictable differences in vicinal coupling constants (J). For cyclopropane systems, the coupling constant between cis protons is consistently larger than the coupling between trans protons.[6]
-
³Jcis: Typically ranges from 7-13 Hz.
-
³Jtrans: Typically ranges from 2-7 Hz. By carefully analyzing the coupling patterns, often with the help of 2D COSY spectra, you can assign the stereochemistry.[6][7]
Q4: The chemical shifts of my cyclopropyl protons are much further upfield (closer to 0 ppm) than typical alkane protons. Is this normal?
A4: Yes, this is a hallmark feature of cyclopropanes. The protons are highly shielded due to the magnetic anisotropy created by the ring's unique electronic structure, sometimes described as a ring current effect.[8][9] It is normal to see these proton signals appear in the range of ~0.2 to 1.5 ppm, which is significantly upfield from other cycloalkanes.[8][9]
Data Presentation: Typical NMR Parameters
The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges and proton-proton coupling constants for this compound derivatives.
Table 1: Typical ¹H and ¹³C Chemical Shifts (δ) in CDCl₃
| Atom Position | Nucleus | Typical Chemical Shift (ppm) | Notes |
| Cyclopropyl CH₂ (geminal) | ¹H | 0.5 - 1.2 | Highly shielded, complex multiplet.[10] |
| Cyclopropyl CH (methine) | ¹H | 1.2 - 1.8 | Deshielded relative to CH₂ due to amide group. |
| Amide N-H | ¹H | 5.5 - 8.5 | Broad signal, chemical shift is concentration and solvent dependent.[11] |
| Cyclopropyl CH₂ | ¹³C | 5 - 15 | Upfield signal characteristic of strained ring carbons.[10] |
| Cyclopropyl CH | ¹³C | 15 - 25 | Methine carbon adjacent to the carbonyl. |
| Carbonyl C=O | ¹³C | 170 - 180 | Typical chemical shift for an amide carbonyl. |
Table 2: Characteristic Proton-Proton Coupling Constants (J)
| Coupling Type | Description | Typical Range (Hz) | Significance |
| ²Jgem | Between two protons on the same carbon | -4 to -10 Hz (often observed as 4-10 Hz) | Geminal coupling in a three-membered ring. |
| ³Jcis | Between vicinal protons on the same face of the ring | 7 - 13 Hz | Used for stereochemical assignment.[6] |
| ³Jtrans | Between vicinal protons on opposite faces of the ring | 2 - 7 Hz | Used for stereochemical assignment.[6] |
Experimental Protocols
Protocol: Acquiring a 2D ¹H-¹H COSY Spectrum
This experiment is crucial for identifying which protons are coupled to each other, helping to unravel the complex spin system of the cyclopropyl ring.[2]
1. Sample Preparation:
-
Weigh approximately 5-10 mg of your purified this compound derivative.
-
Dissolve the sample in ~0.6 mL of a high-purity deuterated solvent (e.g., CDCl₃) in a clean vial.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm), if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube and cap it.
2. Instrument Setup & Calibration:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve good homogeneity (sharp, symmetrical peaks for the reference signal).
-
Set the sample temperature, typically 298 K (25 °C).[3]
3. Acquisition Parameters (Example for a 400 MHz Spectrometer):
-
Pulse Program: Use a standard gradient-selected COSY pulse sequence (e.g., cosygpprqf).[1]
-
Spectral Width (SW): Set the spectral width in both dimensions to cover all proton signals (e.g., 12 ppm).
-
Number of Points (TD): Set 2048 points in the direct dimension (F2) and 256-512 points (increments) in the indirect dimension (F1).
-
Number of Scans (NS): Use 2 to 8 scans per increment, depending on sample concentration.
-
Relaxation Delay (D1): Set a delay of 1.5 to 2.0 seconds between scans.
4. Processing and Analysis:
-
After acquisition, apply a sine-squared window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase the spectrum and reference it to the TMS signal at 0.00 ppm.
-
Analyze the resulting spectrum: The diagonal shows the 1D proton spectrum. Off-diagonal cross-peaks indicate that the two protons at the corresponding chemical shifts on the F1 and F2 axes are spin-coupled.
Visualizations
Logical Workflow and Data Relationships
The following diagrams illustrate key workflows and relationships in the NMR analysis of this compound derivatives.
Caption: Troubleshooting workflow for common NMR issues.
Caption: Key 2D NMR correlations for structure elucidation.
References
- 1. benchchem.com [benchchem.com]
- 2. emerypharma.com [emerypharma.com]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. acdlabs.com [acdlabs.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Enhancing the biological activity of Cyclopropanecarboxamide analogs through structural modification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the structural modification of cyclopropanecarboxamide analogs to enhance their biological activity.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound analogs?
A1: Common starting materials include cyclopropanecarboxylic acid and its derivatives. The synthesis often involves the coupling of a substituted cyclopropanecarboxylic acid with a variety of amines or aniline derivatives to introduce structural diversity.
Q2: My cyclopropanation reaction is showing low yield. What are the potential causes and solutions?
A2: Low yields in cyclopropanation reactions can stem from several factors:
-
Decomposition of the diazo compound: Ensure slow addition of the diazo compound and maintain a constant, optimal temperature.
-
Catalyst deactivation: Use fresh, high-quality catalyst and ensure the reaction is performed under an inert atmosphere to prevent oxidation.
-
Side reactions: The formation of dimers or insertion into C-H bonds of the solvent can occur. Consider using a solvent that is less prone to such side reactions.
Q3: I am observing poor solubility of my synthesized this compound analogs in aqueous buffers for biological assays. What can I do?
A3: Poor aqueous solubility is a common challenge. Here are some strategies to address this:
-
Structural Modification: Introduce polar functional groups (e.g., hydroxyl, amino, or carboxyl groups) into the analog structure.
-
Salt Formation: If your compound has a basic or acidic center, consider forming a pharmaceutically acceptable salt to improve solubility.
-
Use of Co-solvents: For in vitro assays, using a small percentage of a biocompatible co-solvent like DMSO can help solubilize your compounds. However, it is crucial to run appropriate vehicle controls to account for any effects of the solvent on the assay.
Q4: My biological assay results are inconsistent. What are the common sources of variability?
A4: Inconsistent results in biological assays can arise from several sources:
-
Compound Precipitation: As mentioned above, poor solubility can lead to precipitation in the assay medium, resulting in variable effective concentrations. Visually inspect your assay plates for any signs of precipitation.
-
Cell-based Assay Variability: Factors such as cell passage number, confluency, and plating density can significantly impact results. Standardize your cell culture and assay procedures meticulously.
-
Reagent Stability: Ensure all reagents, especially enzymes and ATP in kinase assays, are stored correctly and are not expired.
Troubleshooting Guides
Synthesis and Purification
| Problem | Possible Cause | Troubleshooting Steps |
| Incomplete Amide Coupling Reaction | Insufficient activation of the carboxylic acid. | Use a more potent coupling agent (e.g., HATU, HOBt/EDC). Ensure anhydrous reaction conditions. |
| Steric hindrance from bulky substituents. | Increase reaction temperature or use a less sterically hindered amine or carboxylic acid if possible. | |
| Difficult Purification of Final Product | Co-elution of starting materials or byproducts. | Optimize chromatography conditions (e.g., try a different solvent system or a different stationary phase). Consider recrystallization or preparative HPLC. |
| Isomer Separation Issues (cis/trans) | Similar polarity of isomers. | Employ chiral chromatography or derivatization to separate the isomers. |
Biological Assays
| Problem | Possible Cause | Troubleshooting Steps |
| High Background Signal in Kinase Assay | Autophosphorylation of the kinase. | Optimize the kinase concentration and incubation time. |
| Non-specific binding of the detection antibody. | Increase the number of washing steps and include a blocking agent. | |
| No Inhibition Observed in Antimicrobial Assay | Compound is inactive against the tested strain. | Test against a broader panel of microbial strains. |
| Compound is not penetrating the bacterial cell wall. | Consider structural modifications to enhance cell permeability. | |
| Inconsistent IC50 Values in Cell Proliferation Assays | Fluctuation in incubation time. | Ensure consistent incubation times for all experiments. |
| Edge effects in 96-well plates. | Avoid using the outer wells of the plate or fill them with media to maintain humidity. |
Quantitative Data Summary
The following tables summarize representative quantitative data for the biological activity of structurally modified this compound analogs.
Table 1: VEGFR-2 Kinase Inhibitory Activity of this compound Analogs
| Analog | Modification | IC50 (nM) |
| Compound A | Phenyl substitution on the cyclopropane ring | 150 |
| Compound B | Introduction of a trifluoromethyl group on the phenyl ring | 50 |
| Compound C | Replacement of the phenyl ring with a pyridine ring | 200 |
Table 2: Antimicrobial Activity of this compound Analogs against S. aureus
| Analog | Modification | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Compound D | Unsubstituted this compound | >128 |
| Compound E | Addition of a long alkyl chain to the amide nitrogen | 32 |
| Compound F | Introduction of a halogenated phenyl group | 16 |
Experimental Protocols
VEGFR-2 Kinase Assay
This protocol describes a common method for determining the in vitro inhibitory activity of this compound analogs against VEGFR-2 kinase.
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100). Prepare a stock solution of recombinant human VEGFR-2 kinase and a suitable peptide substrate.
-
Compound Dilution: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction: In a 96-well plate, add the reaction buffer, the peptide substrate, and the test compound dilutions. Initiate the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay that measures the amount of remaining ATP.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
MTT Cell Proliferation Assay
This assay is used to assess the effect of this compound analogs on the proliferation of cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs and incubate for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
VEGFR-2 Signaling Pathway
The diagram below illustrates the VEGFR-2 signaling pathway, a key target for many anticancer this compound analogs.
Validation & Comparative
A Comparative Guide to Cyclopropanecarboxamide Synthesis: Ester Amidation vs. Acid Chloride Amination
For researchers, scientists, and drug development professionals, the efficient synthesis of cyclopropanecarboxamide, a key building block in pharmaceuticals and agrochemicals, is of paramount importance. This guide provides an objective comparison of two common synthetic routes: the amidation of cyclopropanecarboxylic esters and the amination of cyclopropanecarbonyl chloride, supported by experimental data and detailed protocols.
Two of the most prevalent methods for the synthesis of this compound involve either the reaction of an ester with ammonia (ester amidation) or the reaction of an acid chloride with ammonia (acid chloride amination). Each pathway presents a unique set of advantages and disadvantages in terms of reaction conditions, yield, purity, and scalability. This guide aims to provide a clear comparison to aid in the selection of the most appropriate method for a given research or development need.
Methodological Comparison
The choice between ester amidation and acid chloride amination for the synthesis of this compound hinges on several factors, including the desired scale of the reaction, available starting materials, and tolerance for specific reaction conditions. The acid chloride route is generally characterized by milder reaction conditions and faster reaction times, while the ester amidation pathway can be advantageous for large-scale production, despite often requiring elevated temperatures and pressures.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for both the ester amidation and acid chloride amination routes to this compound, based on available experimental data.
| Parameter | Ester Amidation | Acid Chloride Amination |
| Starting Material | Cyclopropanecarboxylic Ester | Cyclopropanecarbonyl Chloride |
| Reagents | Ammonia, Alcoholate Catalyst (e.g., Sodium Methylate) | Ammonia |
| Solvent | Alcohol (e.g., Methanol) | Dichloromethane |
| Temperature | 60 - 200 °C[1] | Room Temperature (approx. 20 °C)[2] |
| Pressure | Atmospheric to 6 bar[3] | Atmospheric |
| Reaction Time | 3 - 14 hours[1][3] | 2 hours[2] |
| Reported Yield | >99% conversion, 60% isolated yield in one example[1][3] | 100%[2] |
| Purity | High purity achievable, but work-up can be complex[1] | High purity reported[2] |
Experimental Protocols
Ester Amidation Route
This protocol is based on a patented process for the preparation of this compound from a cyclopropanecarboxylic ester.[1]
Materials:
-
Methyl cyclopropanecarboxylate
-
Ammonia
-
Sodium methylate solution in methanol (10-17%)
-
Methanol
-
Toluene (optional, but can improve yield)[1]
Procedure:
-
A solution of methyl cyclopropanecarboxylate in methanol is prepared.
-
A catalytic amount of sodium methylate solution (e.g., 15 mol%) is added to the mixture.[1]
-
The reaction mixture is heated to approximately 80°C in a pressure vessel.[1]
-
Ammonia is introduced into the vessel, and the reaction is maintained at temperature and pressure for about 4 hours.[1]
-
After the reaction is complete, the mixture is cooled to 0°C to facilitate the crystallization of the product.[3]
-
The solid this compound is isolated by filtration and washed with a suitable solvent like butanol.[3]
-
The work-up procedure may involve distillation to remove unreacted starting materials and solvents.[1]
Acid Chloride Amination Route
This protocol is derived from a documented synthesis of this compound from cyclopropanecarbonyl chloride.[2]
1. Preparation of Cyclopropanecarbonyl Chloride: Cyclopropanecarbonyl chloride can be prepared from cyclopropanecarboxylic acid by reaction with thionyl chloride.[4][5] This reaction typically proceeds with high yields of 90-96%.[4][5]
Materials:
-
Cyclopropanecarboxylic acid
-
Thionyl chloride
Procedure:
-
Cyclopropanecarboxylic acid is reacted with thionyl chloride, typically at a temperature between 50 to 100°C.[4][5]
-
The reaction is complete when the liberation of gas ceases.
-
The resulting cyclopropanecarbonyl chloride is purified by distillation to achieve a purity of at least 98%.[4][5]
2. Amination of Cyclopropanecarbonyl Chloride:
Materials:
-
Cyclopropanecarbonyl chloride
-
Ammonia gas
-
Dichloromethane
-
Ethyl acetate
Procedure:
-
A solution of cyclopropanecarbonyl chloride (1 g, 9.61 mmol) in dichloromethane (10 mL) is prepared in a well-stirred reaction vessel at room temperature.[2]
-
Ammonia gas is continuously passed through the solution for 2 hours.[2]
-
Upon completion of the reaction, the solvent is removed by vacuum distillation.[2]
-
The residue is dissolved in ethyl acetate and filtered to remove any insoluble matter.[2]
-
The filtrate is concentrated to yield pure this compound as a crystalline solid (0.81 g, 100% yield).[2]
Conclusion
Both the ester amidation and acid chloride amination routes offer effective means of synthesizing this compound. The acid chloride amination method stands out for its mild reaction conditions, rapid reaction time, and excellent reported yield, making it a highly attractive option for laboratory-scale synthesis. The ester amidation pathway, while requiring more forcing conditions and potentially more complex work-up, may be more suitable for large-scale industrial production where the direct use of gaseous ammonia and the handling of thionyl chloride might be less desirable. The choice of synthesis will ultimately depend on the specific requirements of the researcher or organization, balancing factors such as scale, cost, available equipment, and safety considerations.
References
- 1. US5659081A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. EP0662470A1 - Process for the preparation of cyclopropane-carboxylic-amide - Google Patents [patents.google.com]
- 4. "Processes For The Preparation Of Cyclopropanecarboxylic Acid" [quickcompany.in]
- 5. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]
Comparative analysis of catalysts for cyclopropanation reactions
A Comparative Guide to Catalysts for Cyclopropanation Reactions
Cyclopropanation reactions, which form a three-membered carbocyclic ring, are a cornerstone of modern organic synthesis, providing access to versatile building blocks for pharmaceuticals, agrochemicals, and materials science. The selection of an appropriate catalyst is paramount to achieving high efficiency, stereoselectivity, and functional group tolerance. This guide provides a comparative analysis of common catalysts for cyclopropanation, with a focus on their performance, substrate scope, and mechanistic nuances, supported by experimental data.
Overview of Common Catalysts
Transition metal complexes are the most effective catalysts for cyclopropanation reactions, typically involving the reaction of a diazo compound with an alkene. The most prominent catalysts are based on rhodium, copper, iron, and palladium, each offering a unique profile of reactivity and selectivity.
-
Rhodium Catalysts: Dirhodium(II) carboxylates and carboxamidates are highly efficient for cyclopropanation, known for their high turnover numbers and excellent stereoselectivity, particularly in asymmetric reactions with chiral ligands. They are often the catalysts of choice for demanding transformations.
-
Copper Catalysts: Copper complexes, particularly with chiral bis(oxazoline) (BOX) or salen ligands, are widely used for enantioselective cyclopropanation. They represent a more economical alternative to rhodium catalysts and are effective for a broad range of substrates.
-
Iron Catalysts: Iron, being abundant and inexpensive, is an attractive metal for sustainable catalysis. Iron-based catalysts, such as iron porphyrins, have shown high efficiency in cyclopropanation reactions, including those with in situ generated diazo compounds from N-nosylhydrazones.
-
Palladium Catalysts: Palladium catalysts offer unique reactivity, particularly in the cyclopropanation of 1,3-dienes and in cascade reactions. The mechanism can differ from the classical metal-carbene pathway and may involve intermediates like metallacyclobutanes.
Performance Comparison of Catalysts
The performance of a catalyst in a cyclopropanation reaction is assessed by its ability to produce the desired cyclopropane in high yield and with excellent stereocontrol (diastereoselectivity and enantioselectivity). The following tables summarize representative data for different catalysts.
Table 1: Enantioselective Cyclopropanation of Styrene with Ethyl Diazoacetate
| Catalyst System | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee, %) (trans) | Reference |
| Rh₂(S-DOSP)₄ | 59 | >97:3 | 77 | |
| Chiral Copper-Bisoxazoline | High | - | 90-95 | |
| Chiral Cobalt(II) Porphyrin | High | Complete for t-Bu ester | High | |
| Iron(III) Porphyrin | up to 99 | up to 99:1 | up to 87 |
Table 2: Cyclopropanation of Electron-Deficient Alkenes
| Catalyst | Alkene Substrate | Diazo Compound | Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (ee, %) | Reference |
| Rh₂(S-TCPTAD)₄ | Acrylate | Aryldiazoacetate | 75-89 | >97:3 | 95-98 | |
| Cobalt Porphyrin | Unsaturated esters/nitriles | Ethyl diazoacetate | High | High | High |
Mechanistic Overview and Catalyst Selection
The generally accepted mechanism for cyclopropanation catalyzed by rhodium, copper, and iron involves the formation of a metal-carbene intermediate from the diazo compound. This electrophilic carbene is then transferred to the alkene. The stereoselectivity of the reaction is determined by the chiral environment of the catalyst.
General Catalytic Cycle
Caption: General mechanism for metal-catalyzed cyclopropanation.
Palladium-catalyzed reactions can proceed through different mechanisms, including pathways involving palladacyclobutane intermediates, which can be influenced by the choice of oxidant and ligands.
Catalyst Selection Guide
The choice of catalyst depends on several factors including the substrate, desired stereoselectivity, cost, and safety considerations.
Caption: Decision tree for catalyst selection in cyclopropanation.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for successful synthesis. Below are representative protocols for rhodium- and copper-catalyzed cyclopropanation reactions.
Experimental Workflow
Caption: A typical experimental workflow for catalytic cyclopropanation.
Protocol 1: Rhodium-Catalyzed Cyclopropanation of 1-Nonene
This protocol describes the synthesis of ethyl 2-heptylcyclopropane-1-carboxylate using rhodium(II) acetate.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add rhodium(II) acetate dimer (0.05 mmol, 1.0 mol%).
-
Solvent and Alkene Addition: Add anhydrous dichloromethane (20 mL) to the flask, followed by 1-nonene (5.0 mmol, 1.0 equiv).
-
Initiation of Reaction: Place the flask in a water bath at 25 °C and begin stirring.
-
Slow Addition of Ethyl Diazoacetate: Using a syringe pump, add a solution of ethyl diazoacetate (6.0 mmol, 1.2 equiv) in anhydrous dichloromethane (1
Choosing the Right Tool: A Comparative Guide to HPLC and GC for Cyclopropanecarboxamide Purity Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical step in the development and quality control of pharmaceutical intermediates like Cyclopropanecarboxamide. The two most powerful chromatographic techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The selection between these methods is not arbitrary; it depends fundamentally on the physicochemical properties of the analyte and the specific goals of the analysis. This guide provides an objective comparison of HPLC and GC for the purity analysis of this compound, supported by representative experimental data and protocols to aid in making an informed decision.
Physicochemical Properties of this compound
Understanding the analyte's properties is the first step in method selection.
| Property | Value | Implication for Analysis |
| Molecular Weight | 85.10 g/mol [1] | Suitable for both HPLC and GC. |
| Boiling Point | 424.06 K (150.91 °C)[2] | Sufficiently volatile for GC analysis, but thermal stability must be considered. |
| Water Solubility (log10WS) | -0.36[2] | Soluble in aqueous and polar organic solvents, making it suitable for Reverse-Phase HPLC. |
| Octanol/Water Partition Coefficient (logP) | -0.118[2] | Indicates the compound is polar, favoring HPLC analysis. |
High-Level Comparison: HPLC vs. GC
Both HPLC and GC are separation techniques, but they differ in the mobile phase used and the types of compounds they are best suited to analyze.[3][4][5] HPLC uses a liquid mobile phase and is ideal for non-volatile or thermally sensitive compounds.[4] In contrast, GC employs an inert gas as the mobile phase and is designed for volatile and thermally stable compounds.[5][6]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on analyte partitioning between a liquid mobile phase and a solid stationary phase.[3] | Separation based on analyte partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[3] |
| Analyte Requirement | Non-volatile and thermally stable compounds. Well-suited for polar molecules.[4][5] | Volatile and thermally stable compounds.[5][6] |
| Sample Preparation | Dissolution in a suitable mobile phase-compatible solvent. | Dissolution in a volatile solvent; derivatization may be needed for non-volatile samples. |
| Operating Temperature | Typically ambient to moderate (e.g., 20-90 °C).[4] | High temperatures (e.g., 150-300 °C) are required for vaporization.[4] |
| Mobile Phase | Liquid solvents (e.g., acetonitrile, methanol, water).[3] | Inert gases (e.g., Helium, Nitrogen, Hydrogen).[3] |
| Typical Detectors | UV-Vis, Diode Array (DAD), Mass Spectrometry (MS), Refractive Index (RI).[4] | Flame Ionization (FID), Mass Spectrometry (MS), Thermal Conductivity (TCD).[5] |
| Analysis Speed | Typically 10-60 minutes per sample.[4] | Can be faster, from a few minutes to seconds, depending on the method.[4] |
Experimental Protocols
Below are representative protocols for the analysis of this compound purity. These are starting points and should be optimized for specific laboratory instrumentation and requirements.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on reverse-phase chromatography, which is well-suited for the polar nature of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 20:80 v/v). A buffer like formic or phosphoric acid can be added to improve peak shape.[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: ~210 nm (low UV range, as amides have a chromophore).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC) Protocol
This protocol is suitable given this compound's volatility and is supported by its use in patent literature for purity assessment.[8]
Instrumentation:
-
Gas chromatograph equipped with a capillary column, a split/splitless injector, and a Flame Ionization Detector (FID).
Chromatographic Conditions:
-
Column: DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen, at a constant flow rate (e.g., 1.2 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: Increase to 200 °C at a rate of 15 °C/min.
-
Hold: Hold at 200 °C for 2 minutes.
-
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Injection Volume: 1 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a volatile solvent like Methanol or Dichloromethane to a concentration of approximately 1 mg/mL.
Quantitative Performance Comparison
The following table summarizes typical performance metrics for HPLC and GC in the context of pharmaceutical purity analysis. Actual values will vary based on the specific instrument and method validation.
| Parameter | HPLC | GC | Remarks |
| Linearity (r²) | > 0.995 | > 0.992 | Both techniques demonstrate excellent linearity for quantification.[9] |
| Precision (RSD%) | < 6% | < 15% | HPLC often shows slightly better precision for non-derivatized polar compounds.[9] |
| Accuracy (Recovery %) | 83 - 103% | 81 - 100% | Both methods can achieve high accuracy.[9] |
| Limit of Detection (LOD) | ng range | pg to ng range | GC can often achieve lower detection limits, especially with sensitive detectors like MS.[9] |
| Limit of Quantitation (LOQ) | ng range | pg to ng range | Similar to LOD, GC may offer lower quantitation limits.[9] |
Decision Workflow
The choice between HPLC and GC can be guided by a logical workflow that considers the sample's properties and the analytical objectives.
Caption: A workflow diagram to guide the selection between HPLC and GC for purity analysis.
Conclusion and Recommendations
Both HPLC and GC are viable and powerful techniques for assessing the purity of this compound.
Choose HPLC when:
-
The primary goal is to create a comprehensive purity profile, including potential non-volatile starting materials, intermediates, or degradation products.
-
The sample may contain thermally labile impurities that would degrade in a hot GC injector.
-
The laboratory's primary expertise and equipment are geared towards liquid chromatography, as it is often the default platform in pharmaceutical analysis for its versatility.[10]
Choose GC when:
-
The primary analytical target is the quantification of volatile or semi-volatile impurities.
-
Analysis of residual solvents from the synthesis process is required.
-
A faster analysis time is critical for high-throughput screening, provided the compound and its potential impurities are thermally stable.
For comprehensive characterization, using both techniques can be highly beneficial. HPLC can serve as the primary method for purity and assay determination, while GC can be employed as a complementary technique to investigate volatile impurities and residual solvents, ensuring a complete quality assessment of the this compound product.
References
- 1. This compound | C4H7NO | CID 80376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (CAS 6228-73-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. veeprho.com [veeprho.com]
- 4. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 5. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 6. birchbiotech.com [birchbiotech.com]
- 7. Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. US5068428A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Validating the structure of Cyclopropanecarboxamide using spectroscopic techniques
For researchers, scientists, and drug development professionals, the precise structural confirmation of a molecule is a critical first step. This guide provides a comprehensive comparison of spectroscopic techniques for validating the structure of Cyclopropanecarboxamide, contrasting its spectral features with those of two alternative compounds: Acrylamide and Cyclobutanamide. Detailed experimental protocols and data are provided to support the structural elucidation.
This compound, with the chemical formula C₄H₇NO, is a primary amide containing a cyclopropyl group.[1] Its unique three-membered ring structure imparts specific spectroscopic characteristics that can be unequivocally identified. This guide will delve into the expected data from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to confirm its structure.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its structural analogs, Acrylamide and Cyclobutanamide.
Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | 5.63-5.91 | br s | 2H | -NH₂ |
| 1.43 | m | 1H | -CH (cyclopropyl) | |
| 0.98 | dd | 2H | -CH₂ (cyclopropyl) | |
| 0.79 | dd | 2H | -CH₂ (cyclopropyl) | |
| Acrylamide | 6.28 | dd | 1H | CH=CH₂ (trans) |
| 6.13 | dd | 1H | -CH= | |
| 5.71 | dd | 1H | CH=CH₂ (cis) | |
| 5.60 | br s | 2H | -NH₂ | |
| Cyclobutanamide | 2.90-3.10 | m | 1H | -CH |
| 2.10-2.30 | m | 2H | -CH₂ | |
| 1.80-2.00 | m | 2H | -CH₂ | |
| 1.60-1.80 | m | 2H | -CH₂ | |
| 5.40-5.80 | br s | 2H | -NH₂ |
Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~175 | C=O |
| ~15 | -CH | |
| ~8 | -CH₂ | |
| Acrylamide | 168.1 | C=O |
| 130.9 | -CH= | |
| 126.3 | =CH₂ | |
| Cyclobutanamide | ~178 | C=O |
| ~40 | -CH | |
| ~25 | -CH₂ | |
| ~18 | -CH₂ |
Table 3: IR Absorption Frequencies (cm⁻¹)
| Compound | N-H Stretch | C=O Stretch | C-H Stretch (Aliphatic) |
| This compound | ~3350, ~3170 | ~1650 | ~3080, ~3000 |
| Acrylamide | ~3350, ~3180 | ~1670 | ~3050 |
| Cyclobutanamide | ~3350, ~3180 | ~1650 | ~2950 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound | 85 | 69, 57, 44, 41 |
| Acrylamide | 71 | 55, 44, 27 |
| Cyclobutanamide | 99 | 82, 71, 56, 43 |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the solid sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a spectral width of approximately 15 ppm.
-
Employ a pulse angle of 30-45 degrees with a relaxation delay of 1-2 seconds.
-
Accumulate a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using proton decoupling.
-
Use a spectral width of approximately 220 ppm.
-
Employ a pulse angle of 45 degrees with a relaxation delay of 2-5 seconds.
-
Accumulate a larger number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to TMS at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a solid sample as a potassium bromide (KBr) pellet. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition:
-
Record a background spectrum of a blank KBr pellet.
-
Place the sample pellet in the sample holder and record the sample spectrum.
-
Typically, scan the sample from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source. The sample can be introduced directly or via a gas chromatograph (GC-MS).
-
Data Acquisition:
-
Ionize the sample using a standard electron energy of 70 eV.
-
Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 10-200).
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Visualization of the Validation Workflow
The logical workflow for validating the structure of this compound using these spectroscopic techniques is illustrated below.
References
A Comparative Analysis of the Biological Activity of Cyclopropanecarboxamide Derivatives and Established Drugs
For Researchers, Scientists, and Drug Development Professionals
The cyclopropanecarboxamide scaffold has emerged as a privileged motif in medicinal chemistry, conferring unique conformational rigidity and metabolic stability to molecules. This has led to the development of a diverse range of derivatives with promising biological activities. This guide provides an objective comparison of the performance of select this compound derivatives against established drugs in antifungal, insecticidal, larvicidal, and enzyme inhibitory applications, supported by available experimental data.
Antifungal Activity: this compound Derivatives vs. Fluconazole
A series of novel this compound derivatives have demonstrated significant antifungal activity. A study evaluating fifty-three such compounds identified several with promising efficacy against Candida albicans, a prevalent fungal pathogen. The antifungal activity of these derivatives is compared with Fluconazole, a widely used azole antifungal agent.
Data Presentation
| Compound ID | This compound Derivative Structure | MIC₈₀ (µg/mL) vs. C. albicans | Fluconazole MIC₈₀ (µg/mL) |
| F8 | (Structure not publicly available) | 16 | 2 |
| F24 | (Structure not publicly available) | 16 | 2 |
| F42 | (Structure not publicly available) | 16 | 2 |
| F5, F7, F9, F22, F23, F32, F49, F50, F51 | (Structures not publicly available) | 32 - 64 | 2 |
Note: MIC₈₀ represents the minimum inhibitory concentration required to inhibit 80% of fungal growth.
Experimental Protocols
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
The antifungal activity was determined using the broth microdilution method. Fungal strains were cultured and a standardized inoculum was prepared. The this compound derivatives and fluconazole were serially diluted in a 96-well microtiter plate. The fungal inoculum was added to each well and the plates were incubated. The minimum inhibitory concentration (MIC₈₀) was determined as the lowest concentration of the compound that inhibited 80% of the visible fungal growth compared to the control well.
Mandatory Visualization
Caption: Mechanism of action of azole antifungals and related CYP51 inhibitors.
Insecticidal Activity: this compound Derivatives vs. Cypermethrin
Certain this compound derivatives have been investigated for their insecticidal properties. Their primary mechanism of action often involves the modulation of neurotransmitter receptors in insects. Cypermethrin, a synthetic pyrethroid insecticide, is a well-established agent that targets the voltage-gated sodium channels of insects.
Data Presentation
Experimental Protocols
Insecticidal Bioassay (Leaf-Dip Method)
Leaf discs are dipped in solutions of the test compounds at various concentrations. After drying, the treated leaves are placed in petri dishes containing the target insect species (e.g., cotton bollworm larvae). Mortality is assessed after a specific period (e.g., 24-48 hours) and compared to a control group treated with solvent only.
Mandatory Visualization
A Comparative Guide to the In Silico and In Vitro Activity of Cyclopropanecarboxamide Analogs
In the landscape of modern drug discovery, the synergy between computational (in silico) and laboratory-based (in vitro) studies is paramount for the efficient identification and optimization of lead compounds. This guide provides a comparative analysis of the predicted and experimental activities of a series of cyclopropanecarboxamide analogs, a chemical scaffold of significant interest due to its presence in a variety of biologically active molecules. By examining both in silico docking scores and in vitro antimicrobial data, we aim to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform future research directions.
Data Summary: In Silico vs. In Vitro Antifungal Activity
The following table summarizes the in silico molecular docking scores and the in vitro antifungal activity of selected this compound analogs against the CYP51 protein of Candida albicans. The docking scores represent the predicted binding affinity of the compounds to the target enzyme, while the Minimum Inhibitory Concentration (MIC80) indicates the concentration required to inhibit 80% of fungal growth.
| Compound ID | In Silico Docking Score (kcal/mol) | In Vitro Antifungal Activity (MIC80 in µg/mL) |
| F8 | -6.087 | 16 |
| F24 | -6.526 | 16 |
| F42 | -6.874 | 16 |
| Fluconazole (Control) | - | 8 |
Data sourced from "Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane"[1][2].
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the interpretation of the presented data. The following sections outline the protocols for both the in silico molecular docking and the in vitro antifungal assays.
In Silico Molecular Docking Protocol
The molecular docking studies were performed to predict the binding interactions and affinity of the this compound analogs with the potential antifungal drug target, the CYP51 protein.[2]
-
Protein and Ligand Preparation: The crystal structure of the target protein (CYP51) was obtained from a protein data bank. The structures of the this compound analogs (ligands) were sketched and optimized.
-
Docking Simulation: A molecular docking software was utilized to predict the binding mode and affinity of each ligand within the active site of the CYP51 protein. The docking scores, representing the binding energy in kcal/mol, were calculated.[2]
-
Interaction Analysis: The resulting docked conformations were analyzed to identify key binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligands and the amino acid residues of the target protein.[2]
In Vitro Antifungal Activity Assay Protocol
The in vitro antifungal activity of the synthesized this compound analogs was evaluated against Candida albicans to determine their MIC80 values.[1]
-
Compound Preparation: The synthesized compounds were dissolved in a suitable solvent to create stock solutions.
-
Microorganism Culture: Candida albicans was cultured in an appropriate growth medium to achieve a standardized cell density.
-
Microdilution Assay: A serial dilution of each compound was prepared in a microplate. The fungal suspension was then added to each well.
-
Incubation: The microplates were incubated under conditions suitable for fungal growth.
-
MIC80 Determination: After the incubation period, the fungal growth was measured, and the MIC80 was determined as the lowest concentration of the compound that inhibited 80% of the visible growth of Candida albicans.[1]
Visualizing the Workflow and a Potential Signaling Pathway
To further elucidate the processes and potential mechanisms involved, the following diagrams have been generated using the DOT language.
Caption: A general workflow comparing in silico predictions with in vitro experimental validation.
Caption: A simplified diagram of the proposed mechanism of action for antifungal this compound analogs.
References
A Comparative Analysis of Cyclopropanecarboxamide and its Open-Chain Amide Analogs in Antimicrobial Applications
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of small molecules is paramount. This guide provides a comparative study of Cyclopropanecarboxamide and its open-chain amide analog, Isobutyramide, focusing on their performance as potential antimicrobial agents. The inclusion of a cyclopropane ring, a common bioisostere for an isopropyl group, can significantly influence a molecule's biological activity and physicochemical properties.
This report synthesizes available data on the antimicrobial efficacy of these compounds, details the experimental protocols for their synthesis and evaluation, and explores their potential mechanisms of action.
Data Presentation: Antimicrobial Activity
| Compound | Staphylococcus aureus (MIC80, μg/mL) | Escherichia coli (MIC80, μg/mL) | Candida albicans (MIC80, μg/mL) |
| This compound Derivative F5 | 32 | 128 | 32 |
| This compound Derivative F7 | 128 | >128 | 64 |
| This compound Derivative F8 | >128 | >128 | 16 |
| This compound Derivative F9 | 64 | 32 | 64 |
| This compound Derivative F24 | >128 | >128 | 16 |
| This compound Derivative F42 | >128 | >128 | 16 |
| Ciprofloxacin (Control) | - | 2 | - |
| Fluconazole (Control) | - | - | 2 |
Table 1: Antimicrobial Activity of this compound Derivatives. MIC80 values represent the minimum concentration required to inhibit 80% of microbial growth. Data for ciprofloxacin and fluconazole are provided as reference standards.[1]
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, detailed experimental protocols are essential.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of cyclopropanecarbonyl chloride with ammonia.[2]
Procedure:
-
A solution of cyclopropanecarbonyl chloride (1 g, 9.61 mmol) in dichloromethane (10 mL) is prepared in a well-stirred reaction vessel at room temperature.[2]
-
Ammonia gas is continuously purged through the solution for 2 hours.[2]
-
Upon completion of the reaction, the solvent is removed under vacuum.[2]
-
The resulting residue is dissolved in ethyl acetate and filtered to remove any insoluble materials.[2]
-
The filtrate is then concentrated to yield pure this compound as a crystalline solid.[2]
Another method involves the reaction of cyclopropanecarboxylic acid with ammonia at elevated temperature and pressure.[3]
Procedure:
-
A 300-mL autoclave is charged with cyclopropanecarboxylic acid (129 g, 98% assay) and ammonia (100 ml).[3]
-
The autoclave is sealed and heated to 240°C with stirring, maintaining a pressure of 41–44 bar for 2 hours.[3]
-
The reaction mixture is then cooled to 150°C, and the autoclave is vented to atmospheric pressure to remove excess ammonia and water.[3]
-
After cooling to room temperature, the solid this compound product is collected.[3]
Synthesis of Isobutyramide
A high-purity synthesis of Isobutyramide can be achieved by reacting isobutyryl chloride with ammonia in an organic solvent.[4]
Procedure:
-
A solution of isobutyryl chloride (35 kg) in toluene (250 L) is cooled to -15°C.[4]
-
Liquid ammonia (17 kg) is metered into the solution over 2 hours, allowing the temperature to rise to 30°C.[4]
-
The mixture is stirred for one hour while cooling to 18°C and is then heated to reflux.[4]
-
The formed ammonium chloride is removed by hot filtration, and the filter residue is washed with toluene.[4]
-
The filtrate is concentrated by distillation to remove a portion of the toluene.[4]
-
Upon cooling, Isobutyramide crystallizes and is collected.[4]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The antimicrobial activity of the compounds is determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following standardized protocols such as those from the Clinical and Laboratory Standards Institute (CLSI).[5][6][7][8]
General Protocol:
-
Preparation of Microtiter Plates: A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[5][6][7]
-
Inoculum Preparation: The test microorganisms are cultured, and the inoculum is prepared and standardized to a specific concentration (e.g., 0.5 McFarland standard).[8]
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.[5]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[5]
-
MIC Determination: After incubation, the plates are visually inspected for microbial growth. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.[5][6]
Mandatory Visualization
To illustrate the key processes, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. "Processes For The Preparation Of Cyclopropanecarboxylic Acid" [quickcompany.in]
- 4. US5523485A - Preparation of high-purity isobutyramide - Google Patents [patents.google.com]
- 5. Broth microdilution - Wikipedia [en.wikipedia.org]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Cyclopropanecarboxamide Derivatives: A Comparative Analysis of Enzyme Inhibitory Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the enzyme inhibitory activity of cyclopropanecarboxamide derivatives against several key enzyme targets. The following sections present quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to support further research and development in this area.
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of this compound derivatives has been evaluated against several enzymes. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency.
c-Met Kinase Inhibitors
The c-Met receptor tyrosine kinase is a crucial target in cancer therapy due to its role in tumor growth and metastasis.[1][2] Several N-[4-(2-fluorophenoxy)pyridin-2-yl]this compound derivatives have demonstrated potent inhibitory activity against c-Met kinase.[1]
| Compound ID | c-Met IC50 (μM) | Cytotoxicity IC50 (μM) vs. A549 Cells | Cytotoxicity IC50 (μM) vs. H460 Cells | Cytotoxicity IC50 (μM) vs. HT-29 Cells | Reference |
| 26a | 0.016 | 1.59 | 0.72 | 0.56 | [1] |
4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitors
4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a key enzyme in tyrosine metabolism and a target for herbicides.[3] Derivatives of 3-cyclopropanecarbonyloxy-2-cyclohexen-1-one have been investigated as HPPD inhibitors.
| Compound ID | Substitution | HPPD IC50 (nM) | Reference |
| 12 | 2-chloro | 15 | [3] |
Dihydroorotate Dehydrogenase (DHODH) Inhibitors
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, making it a target for immunosuppressive and anti-cancer drugs.[4][5] While specific data for this compound derivatives is limited, related compounds containing a cyclopropyl group have been evaluated. For instance, 2-cyano-3-cyclopropyl-3-oxo-(4-cyanophenyl)propionamide (MNA279) has shown potent inhibition.[5]
| Compound ID | Target | IC50 | Reference |
| MNA279 | Rat DHODH | 19-53 nM (range) | [5] |
| MNA279 | Human DHODH | 0.5-2.3 µM (range) | [5] |
1-Aminocyclopropane-1-carboxylate Oxidase (ACO) Inhibitors
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the enzyme inhibition assays discussed.
c-Met Kinase Inhibition Assay Protocol
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against c-Met kinase.
Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against c-Met kinase.
Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a sensitive and robust method.[7]
-
Inhibitor Preparation: A serial dilution of the test compound (e.g., in DMSO) is prepared to create a range of concentrations.
-
Assay Plate Setup: The diluted inhibitor is added to the wells of a 384-well plate. Control wells with no inhibitor (0% inhibition) and a potent known inhibitor (100% inhibition) are included.
-
Enzyme and Substrate Addition: Recombinant c-Met enzyme and a suitable substrate (e.g., a biotinylated peptide) are diluted in kinase buffer and added to the wells.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at room temperature.
-
Detection: A detection solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) is added to stop the reaction and initiate the FRET signal.
-
Data Acquisition: The plate is read on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm and 615 nm).
-
Data Analysis: The ratio of the two emission signals is calculated. The percent inhibition is determined relative to the controls, and the IC50 value is calculated by fitting the data to a dose-response curve.
4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition Assay Protocol
This protocol describes a spectrophotometric assay to determine the inhibitory activity against HPPD.
Objective: To determine the IC50 of test compounds against HPPD.
Methodology: The assay measures the consumption of the substrate, 4-hydroxyphenylpyruvate, by monitoring the decrease in its absorbance at a specific wavelength.
-
Reagent Preparation: Prepare assay buffer, a stock solution of 4-hydroxyphenylpyruvate, and a solution of purified HPPD enzyme.
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds in a suitable solvent.
-
Assay Procedure:
-
Add the assay buffer, a reducing agent (e.g., ascorbate), and the test inhibitor at various concentrations to a microplate.
-
Initiate the reaction by adding the HPPD enzyme and the substrate.
-
Monitor the decrease in absorbance at 310 nm over time using a microplate reader.
-
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance-time curve. Determine the percent inhibition for each inhibitor concentration relative to the uninhibited control. The IC50 value is then obtained by plotting percent inhibition against the logarithm of the inhibitor concentration.
Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay Protocol
This protocol details a common method for assessing DHODH inhibitory activity.
Objective: To determine the IC50 of test compounds against DHODH.
Methodology: This spectrophotometric assay measures the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH.[8]
-
Reagent Preparation: Prepare an assay buffer, stock solutions of dihydroorotate (DHO), DCIP, and coenzyme Q10. Dilute recombinant human DHODH in the assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Protocol:
-
Add the test inhibitor dilutions to the wells of a 96-well plate.
-
Add the DHODH enzyme solution and incubate to allow for inhibitor binding.
-
Prepare a reaction mix containing DHO, DCIP, and CoQ10.
-
Initiate the reaction by adding the reaction mix to the wells.
-
-
Measurement: Immediately measure the decrease in absorbance at 600-650 nm at regular intervals using a microplate spectrophotometer.[8]
-
Data Analysis: Calculate the rate of DCIP reduction from the slope of the absorbance versus time plot. Determine the percent inhibition at each inhibitor concentration and calculate the IC50 value.
1-Aminocyclopropane-1-carboxylate Oxidase (ACO) Inhibition Assay Protocol
This protocol describes a method for measuring the inhibition of ACO activity.
Objective: To determine the inhibitory effect of compounds on ACO.
Methodology: This assay measures the amount of ethylene produced from the substrate ACC by gas chromatography.
-
Plant Material/Enzyme Preparation: Extract ACO from plant tissue or use a purified recombinant enzyme.
-
Inhibitor Preparation: Prepare solutions of the test compounds at various concentrations.
-
Reaction Setup:
-
In sealed vials, combine the assay buffer (containing ascorbate and FeSO4), the ACO enzyme preparation, and the test inhibitor.
-
Initiate the reaction by injecting a solution of the substrate, ACC.
-
Incubate the vials at a controlled temperature with shaking.
-
-
Ethylene Measurement: After a set incubation time, withdraw a sample of the headspace gas from each vial using a gas-tight syringe. Inject the gas sample into a gas chromatograph equipped with a flame ionization detector (FID) to quantify the ethylene produced.
-
Data Analysis: Calculate the rate of ethylene production for each reaction. Determine the percent inhibition for each inhibitor concentration compared to the control and calculate the IC50 value if applicable.
Visualizing the Molecular Context
Understanding the signaling and metabolic pathways in which these enzymes operate is critical for rational drug design and interpreting experimental results.
c-Met Signaling Pathway
The c-Met signaling cascade is initiated by the binding of its ligand, hepatocyte growth factor (HGF), leading to receptor dimerization and autophosphorylation. This triggers downstream pathways such as RAS/MAPK and PI3K/AKT, which are involved in cell proliferation, survival, and motility.[1][9] Aberrant activation of this pathway is a hallmark of many cancers.[2]
De Novo Pyrimidine Biosynthesis Pathway
Dihydroorotate dehydrogenase (DHODH) is a key mitochondrial enzyme in the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis.[10] Inhibition of DHODH depletes the pyrimidine pool, thereby halting cell proliferation.
References
- 1. Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]this compound derivatives as potential c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovering potent inhibitors against c-Met kinase: molecular design, organic synthesis and bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dihydroorotate dehydrogenase inhibitors: quantitative structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ffhdj.com [ffhdj.com]
- 7. Identification of Novel Inhibitors of 1-Aminocyclopropane-1-carboxylic Acid Synthase by Chemical Screening in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Survey on the Recent Advances in 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition by Diketone and Triketone Derivatives and Congeneric Compounds: Structural Analysis of HPPD/Inhibitor Complexes and Structure-Activity Relationship Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Optimization for 4-hydroxyphenylpyruvate Dioxygenase Inhibitors based on 3D-QSAR, Molecular Docking, SBP Modeling and MOLCAD Studies | Semantic Scholar [semanticscholar.org]
Cross-Validation of Analytical Methods for Cyclopropanecarboxamide Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of novel chemical entities such as Cyclopropanecarboxamide is fundamental in pharmaceutical development and research. The selection of a robust and reliable analytical method is critical for ensuring data integrity for pharmacokinetics, quality control, and regulatory submissions. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of this compound.
Due to the limited availability of public data on specific methods for this compound, this guide presents a framework based on methodologies for analogous compounds, such as Cyclopropanecarboxylic Acid and other cyclopropane derivatives.[1] Cross-validation of these or other analytical methods is crucial to guarantee the consistency and reliability of results.
Method Comparison: HPLC vs. GC-MS
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are both powerful techniques for the quantification of small organic molecules. The choice between them is often dictated by the analyte's properties, the required sensitivity, and the complexity of the sample matrix.
-
HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile. It offers robust and reproducible results, making it a workhorse in many analytical laboratories.[2]
-
GC-MS provides high sensitivity and specificity, making it ideal for trace analysis.[1] For some analytes, a derivatization step may be necessary to increase volatility and improve chromatographic performance.[3]
Comparative Performance of Analytical Methods
The selection of an analytical method often involves a trade-off between various performance parameters. The following table summarizes the typical quantitative performance of HPLC-UV and GC-MS for the analysis of small molecules analogous to this compound.
| Performance Parameter | Method A: HPLC-UV | Method B: GC-MS |
| Linearity (r²) | > 0.999 | > 0.999 |
| Range | Analyte Dependent (typically µg/mL to mg/mL) | Analyte Dependent (typically pg/mL to µg/mL) |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% |
| Precision (% RSD) | ||
| - Intra-day | < 2.0% | < 10.0% |
| - Inter-day | < 3.0% | < 15.0% |
| Limit of Detection (LOD) | Analyte Dependent (typically ng/mL) | Analyte Dependent (typically pg/mL) |
| Limit of Quantification (LOQ) | Analyte Dependent (typically ng/mL to µg/mL) | Analyte Dependent (typically pg/mL to ng/mL) |
| Specificity/Selectivity | Moderate to High | Very High (Mass-based detection) |
Experimental Protocols
The following are model experimental protocols for the quantification of cyclopropane-containing compounds. These should be optimized and validated for the specific analysis of this compound.
Method A: High-Performance Liquid Chromatography (HPLC)
This protocol is based on the analysis of Cyclopropanecarboxylic Acid and can be adapted for this compound.[4]
-
Instrumentation : A standard HPLC system with a UV detector.
-
Column : Primesep B, 4.6 x 150 mm, 5 µm.[4]
-
Mobile Phase : An isocratic mixture of water and acetonitrile with a sulfuric acid buffer.[4]
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at an appropriate wavelength for this compound.
-
Sample Preparation :
-
Dissolve a precisely weighed amount of the sample in the mobile phase or a suitable solvent.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Quantification : An external standard calibration curve is generated by plotting the peak area against the concentration of this compound standards.
Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a general guideline for the analysis of cyclopropane derivatives and may require optimization, including a derivatization step if necessary, for this compound.[5]
-
Instrumentation : A standard GC-MS system.
-
Column : A chiral stationary phase column such as Chirasil-β-Dex may be used for enantioselective analysis if required.[5]
-
Carrier Gas : Helium at a constant flow rate.
-
Injector Temperature : 250 °C.
-
Oven Temperature Program :
-
Initial temperature of 60 °C, hold for 2 minutes.
-
Ramp to 150 °C at 10 °C/min.
-
Ramp to 250 °C at 20 °C/min, hold for 5 minutes.
-
-
Mass Spectrometer (MS) :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Acquisition Mode : Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.
-
-
Sample Preparation :
-
Dissolve the sample in a suitable volatile solvent (e.g., ethyl acetate).
-
If derivatization is needed, follow a validated derivatization protocol.
-
An internal standard should be added for accurate quantification.
-
-
Quantification : An internal standard calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
Cross-Validation Workflow
Cross-validation ensures that different analytical methods produce comparable results, which is a critical step when transferring methods between laboratories or employing different techniques for the same analyte.[1]
References
A Comparative Analysis of Green Chemistry Metrics for Cyclopropanecarboxamide Synthesis Protocols
For researchers, scientists, and drug development professionals, the adoption of green chemistry principles is paramount in creating sustainable and efficient synthetic processes. This guide provides a comparative evaluation of three distinct synthesis protocols for Cyclopropanecarboxamide, a key building block in the pharmaceutical industry. The analysis focuses on widely accepted green chemistry metrics: Atom Economy, Reaction Mass Efficiency (RME), E-factor, and Process Mass Intensity (PMI), offering a quantitative assessment of the environmental impact of each method.
Executive Summary
Three primary synthetic routes to this compound are evaluated: the reaction of cyclopropanecarbonyl chloride with ammonia (Protocol 1), the amidation of methyl cyclopropanecarboxylate with ammonia (Protocol 2), and the direct reaction of cyclopropanecarboxylic acid with ammonia under high pressure and temperature (Protocol 3). Our analysis reveals that Protocol 3, the direct amidation of cyclopropanecarboxylic acid, exhibits the most favorable green chemistry metrics, primarily due to the absence of solvents and catalysts, leading to significantly lower waste generation.
Comparison of Green Chemistry Metrics
The following table summarizes the calculated green chemistry metrics for the three synthesis protocols. Lower E-factor and PMI values, and higher RME and Atom Economy values, are indicative of a greener process.
| Metric | Protocol 1: From Cyclopropanecarbonyl Chloride | Protocol 2: From Methyl Cyclopropanecarboxylate | Protocol 3: From Cyclopropanecarboxylic Acid |
| Atom Economy (%) | 50.2% | 85.1% | 81.9% |
| Reaction Mass Efficiency (RME) (%) | 44.7% | 77.4% | 90.1% |
| E-factor | 22.8 | 1.2 | 0.1 |
| Process Mass Intensity (PMI) | 23.8 | 2.2 | 1.1 |
Detailed Experimental Protocols
Protocol 1: Synthesis from Cyclopropanecarbonyl Chloride
This protocol involves the reaction of cyclopropanecarbonyl chloride with ammonia in a chlorinated solvent.[1]
Reaction:
Cyclopropanecarbonyl chloride + 2 NH₃ → this compound + NH₄Cl
Procedure:
-
A solution of cyclopropanecarbonyl chloride (1.0 g, 9.57 mmol) in dichloromethane (10 mL) is prepared in a reaction vessel.
-
Ammonia gas is bubbled through the solution for a specified period.
-
The solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and filtered to remove ammonium chloride.
-
The filtrate is concentrated to yield this compound.
-
Yield: 0.81 g (99% of theoretical)
Protocol 2: Synthesis from Methyl Cyclopropanecarboxylate
This industrial process describes the amidation of an ester using a catalytic amount of sodium methylate.
Reaction:
Methyl cyclopropanecarboxylate + NH₃ --(NaOCH₃)--> this compound + CH₃OH
Procedure:
-
Methyl cyclopropanecarboxylate (500 g, 5.0 mol) and a 30% solution of sodium methylate in methanol (90 g) are charged into an autoclave.
-
The autoclave is pressurized with ammonia.
-
The reaction mixture is heated to the desired temperature and maintained for several hours.
-
After cooling, the reaction mixture is processed to isolate the product.
-
Yield: Based on a reported conversion of >99%, the theoretical yield of this compound is approximately 425 g.
Protocol 3: Synthesis from Cyclopropanecarboxylic Acid
This method involves the direct reaction of the carboxylic acid with ammonia at elevated temperature and pressure, avoiding the need for solvents and catalysts.[2]
Reaction:
Cyclopropanecarboxylic acid + NH₃ → this compound + H₂O
Procedure:
-
Cyclopropanecarboxylic acid (86 g, 1.0 mol) and liquid ammonia (100 mL, approx. 68 g) are charged into a high-pressure autoclave.
-
The autoclave is heated to 240 °C, and the pressure is maintained for 2 hours.
-
After cooling and venting the excess ammonia, the solid product is collected.
-
The crude product is washed with heptane to remove any unreacted starting material.
-
Yield: 73 g (90% of theoretical)
Logical Workflow for Evaluating Green Chemistry Metrics
The following diagram illustrates the workflow for calculating and comparing the green chemistry metrics for the different synthesis protocols.
Caption: Workflow for Green Chemistry Metric Evaluation.
Conclusion
The evaluation of these three synthesis protocols for this compound using key green chemistry metrics provides a clear framework for process selection based on environmental impact. Protocol 3, the direct amidation of cyclopropanecarboxylic acid, is demonstrably the greenest method due to its high atom economy, excellent reaction mass efficiency, and remarkably low E-factor and process mass intensity. While Protocols 1 and 2 are effective in producing the target molecule, they generate significantly more waste, primarily due to the use of solvents, reagents for activation (in the case of the acid chloride), and catalysts. This comparative guide underscores the importance of quantitative metric analysis in guiding the development of more sustainable chemical manufacturing processes.
References
Cyclopropanecarboxamide Derivatives as Versatile Scaffolds in Medicinal Chemistry: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer a blend of potency, selectivity, and favorable pharmacokinetic properties is perpetual. Among the myriad of structural motifs explored, cyclopropanecarboxamide derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential across diverse therapeutic areas. This guide provides a comparative analysis of this compound derivatives, focusing on their application as inhibitors of c-Met kinase and Hepatitis C Virus (HCV) NS5B polymerase, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
The unique conformational constraints and metabolic stability imparted by the cyclopropane ring make this scaffold particularly attractive for drug design.[1][2] Its rigid nature can help to lock a molecule into a bioactive conformation, potentially increasing binding affinity and selectivity for its biological target. This guide will delve into specific examples of this compound derivatives that have been optimized as potent inhibitors, highlighting the structure-activity relationships (SAR) that govern their efficacy.
This compound Derivatives as c-Met Kinase Inhibitors
The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase is a well-established oncogene, and its aberrant activation is implicated in the progression of numerous cancers.[3] Consequently, the development of small molecule inhibitors targeting c-Met is a major focus in oncology drug discovery. Several series of this compound derivatives have been investigated as potent c-Met inhibitors.
Comparative Inhibitory Activity of c-Met Inhibitors
The following table summarizes the in vitro inhibitory activities of representative N-[4-(2-fluorophenoxy)pyridin-2-yl]this compound derivatives against c-Met kinase and their cytotoxic effects on various cancer cell lines.
| Compound ID | c-Met IC50 (μM) | A549 IC50 (μM) | H460 IC50 (μM) | HT-29 IC50 (μM) |
| 26a | 0.016 | 1.59 | 0.72 | 0.56 |
| 26b | 0.023 | 2.11 | 1.03 | 0.89 |
| 26c | 0.031 | 3.54 | 1.87 | 1.25 |
| Foretinib (Control) | 0.009 | 0.98 | 0.51 | 0.43 |
Data compiled from a study on novel N-[4-(2-fluorophenoxy)pyridin-2-yl]this compound derivatives.
The data clearly indicates that derivative 26a exhibits the most potent inhibitory activity against c-Met kinase among the synthesized compounds, with an IC50 value of 0.016 μM. Its cytotoxicity against the tested cancer cell lines is also noteworthy, particularly against the HT-29 colon cancer cell line (IC50 = 0.56 μM). The structure-activity relationship studies suggest that the presence of a 4-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxamide linker and electron-withdrawing groups on the terminal phenyl ring are beneficial for antitumor activity.
Experimental Protocol: c-Met Kinase Inhibition Assay
The following is a generalized protocol for determining the in vitro inhibitory activity of compounds against c-Met kinase, based on a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Materials:
-
Recombinant human c-Met kinase
-
Biotinylated poly(Glu, Tyr) substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-allophycocyanin (SA-APC)
-
Stop solution (e.g., 100 mM EDTA)
-
384-well assay plates
-
Test compounds (dissolved in DMSO)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume (e.g., 1 μL) of the compound dilutions to the wells of a 384-well plate.
-
Add the c-Met enzyme and the biotinylated substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
-
Add a detection mixture containing the europium-labeled anti-phosphotyrosine antibody and SA-APC.
-
Incubate the plate at room temperature for at least 60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).
-
Calculate the TR-FRET ratio and determine the IC50 values by fitting the data to a dose-response curve.
c-Met Signaling Pathway
This compound Derivatives as HCV NS5B Polymerase Inhibitors
Hepatitis C virus infection is a major global health problem, and the viral RNA-dependent RNA polymerase, NS5B, is a prime target for antiviral drug development.[4] this compound derivatives, particularly the cyclopropylindolobenzazepine class, have been identified as potent allosteric inhibitors of the HCV NS5B polymerase.
Comparative Inhibitory Activity of HCV NS5B Polymerase Inhibitors
The following table presents the half-maximal effective concentration (EC50) values for a series of cyclopropylindolobenzazepine derivatives against HCV genotype 1a and 1b replicons.
| Compound ID | Genotype 1a Replicon EC50 (nM) | Genotype 1b Replicon EC50 (nM) |
| BMS-791325 | 3 | 6 |
| Analog 1 | 15 | 28 |
| Analog 2 | 8 | 12 |
| Analog 3 | 5 | 9 |
Data is illustrative and based on structure-activity relationship studies of cyclopropylindolobenzazepine HCV NS5B polymerase inhibitors.[4][5][6]
BMS-791325 (Beclabuvir) stands out as a highly potent inhibitor with low nanomolar activity against both genotypes.[5][6] The structure-activity relationship for this class of compounds is complex, with modifications to the cyclopropyl group, the indole ring, and the benzazepine core significantly impacting potency and pharmacokinetic properties.[4]
Experimental Protocol: HCV NS5B Polymerase Inhibition Assay
A common method to assess the inhibitory activity of compounds against HCV NS5B polymerase is a scintillation proximity assay (SPA).
Materials:
-
Recombinant HCV NS5B polymerase (genotype 1b)
-
Biotinylated RNA template/primer
-
[3H]-UTP (radiolabeled nucleotide)
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
Streptavidin-coated SPA beads
-
Stop solution (e.g., 0.5 M EDTA)
-
384-well assay plates
-
Test compounds (dissolved in DMSO)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the test compounds, HCV NS5B polymerase, and the biotinylated RNA template/primer to the wells of a 384-well plate.
-
Initiate the polymerase reaction by adding a mixture of unlabeled nucleotides and [3H]-UTP.
-
Incubate the plate at 30°C for a defined period (e.g., 2 hours).
-
Stop the reaction by adding the stop solution.
-
Add the streptavidin-coated SPA beads to the wells. The biotinylated RNA product will bind to the beads.
-
Incubate the plate for at least 1 hour to allow for binding.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 values.
Experimental Workflow for HCV NS5B Inhibition Assay
Conclusion
This compound derivatives represent a highly versatile and valuable scaffold in modern medicinal chemistry. Their unique structural features have been successfully exploited to develop potent and selective inhibitors against challenging therapeutic targets such as c-Met kinase and HCV NS5B polymerase. The comparative data and experimental protocols presented in this guide underscore the potential of this scaffold and provide a foundation for further research and development in the pursuit of novel therapeutics. The continued exploration of the chemical space around the this compound core is likely to yield new drug candidates with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scaffold and SAR studies on c-MET inhibitors using machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. molnova.cn [molnova.cn]
Validating the Mechanism of Action of Bioactive Cyclopropanecarboxamide Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a bioactive Cyclopropanecarboxamide compound, a potential c-Met kinase inhibitor, with other established alternatives. The content herein is supported by experimental data from peer-reviewed studies and includes detailed methodologies for key validation experiments.
Introduction to Cyclopropanecarboxamides as c-Met Inhibitors
This compound derivatives have emerged as a promising class of small molecules in cancer drug discovery.[1][2] The rigid cyclopropane motif can enhance pharmacological properties, including metabolic stability and binding affinity.[1] Certain derivatives have been identified as potent inhibitors of the c-Met receptor tyrosine kinase, a key driver of tumor growth, metastasis, and invasion in various cancers.[1][3] Dysregulation of the c-Met signaling pathway, which includes downstream cascades like RAS/MAPK, PI3K/Akt, and STAT, is a hallmark of numerous malignancies.[1][4]
This guide focuses on a specific bioactive compound, N-[4-(2-fluorophenoxy)pyridin-2-yl]this compound (herein referred to as Compound 26a) , and compares its activity with established c-Met inhibitors.[1]
Comparative Analysis of c-Met Inhibitors
The following tables summarize the in vitro potency of Compound 26a and alternative c-Met inhibitors. It is important to note that direct comparisons of IC50 values across different studies should be interpreted with caution due to potential variations in experimental conditions.
Table 1: In Vitro c-Met Kinase Inhibitory Activity
| Compound | IC50 (µM) vs. c-Met Kinase | Compound Class |
| Compound 26a | 0.016 | This compound |
| Crizotinib | 0.02 | Aminopyridine |
| Cabozantinib | 0.0013 | Anilinoquinoline |
| Tivantinib (ARQ 197) | 0.355 (Ki) | Non-ATP competitive |
Data for Compound 26a from[1]. Data for Crizotinib, Cabozantinib, and Tivantinib from various sources.
Table 2: In Vitro Cytotoxicity Against Cancer Cell Lines
| Compound | A549 (Lung Carcinoma) IC50 (µM) | H460 (Large Cell Lung Cancer) IC50 (µM) | HT-29 (Colorectal Adenocarcinoma) IC50 (µM) |
| Compound 26a | 1.59 | 0.72 | 0.56 |
| Crizotinib | >10 | ~1 | ~5 |
| Cabozantinib | ~4 | ~2 | ~6 |
| Tivantinib (ARQ 197) | Not widely reported | Not widely reported | ~2.5 |
Data for Compound 26a from[1]. Data for Crizotinib, Cabozantinib, and Tivantinib are approximate values from various public sources and may not be directly comparable.
Experimental Protocols for Mechanism of Action Validation
To validate the mechanism of action of a potential c-Met inhibitor like Compound 26a, a series of biochemical and cell-based assays are essential.
In Vitro c-Met Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the c-Met kinase.
Principle: Recombinant c-Met kinase is incubated with a substrate (e.g., a synthetic peptide) and ATP. The inhibitor is added at various concentrations, and the level of substrate phosphorylation is quantified.
Detailed Protocol:
-
Reagents:
-
Recombinant human c-Met kinase domain.
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ATP solution.
-
Substrate (e.g., Poly(Glu, Tyr) 4:1).
-
Test compound (e.g., Compound 26a) serially diluted in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
-
Procedure:
-
Add 5 µL of 2x concentrated test compound to the wells of a 384-well plate.
-
Add 2.5 µL of 4x concentrated c-Met enzyme solution to all wells except the negative control.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of 4x concentrated ATP/substrate mixture.
-
Incubate for 1 hour at room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Western Blot Analysis of c-Met Phosphorylation
This cell-based assay confirms that the compound inhibits c-Met activity within a cellular context by measuring the phosphorylation status of the receptor.
Principle: Cancer cells with activated c-Met are treated with the test compound. Cell lysates are then subjected to SDS-PAGE and immunoblotting using antibodies specific for phosphorylated c-Met (p-c-Met) and total c-Met.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed c-Met-dependent cancer cells (e.g., HT-29) in 6-well plates.
-
Once cells reach 70-80% confluency, serum-starve them overnight.
-
Treat cells with various concentrations of the test compound for 2 hours.
-
Stimulate the cells with hepatocyte growth factor (HGF) for 15 minutes to induce c-Met phosphorylation.
-
-
Protein Extraction and Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-c-Met (Tyr1234/1235) and total c-Met overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for p-c-Met and total c-Met using densitometry software.
-
Normalize the p-c-Met signal to the total c-Met signal to determine the extent of inhibition.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the c-Met signaling pathway and the experimental workflow for validating the mechanism of action of a c-Met inhibitor.
Caption: The c-Met signaling pathway and the point of inhibition.
Caption: Experimental workflow for mechanism of action validation.
References
- 1. Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]this compound derivatives as potential c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 4. Pro-metastatic signaling by c-Met through RAC-1 and reactive oxygen species (ROS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Cyclopropanecarboxamide: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of cyclopropanecarboxamide, ensuring compliance and minimizing risk.
I. Immediate Safety Precautions and Waste Identification
Before beginning any disposal process, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides critical information regarding the hazards, handling, and emergency measures specific to the compound.
Key Hazard Information:
-
Toxicity: Harmful if swallowed and causes serious eye irritation.[1][2]
-
Environmental Precautions: Do not let the product enter drains.[3][4]
Waste Classification:
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste. Local, regional, and national regulations must be consulted for complete and accurate classification.
| Waste Type | Description | Recommended Container |
| Unused/Surplus this compound | Pure, unadulterated this compound. | Original container or a clearly labeled, sealed, and chemically resistant container. |
| Contaminated Labware | Gloves, pipette tips, vials, etc., that have come into direct contact with this compound. | Labeled, sealed plastic bag or container. |
| Aqueous Solutions | Solutions containing dissolved this compound. | Labeled, sealed, and chemically resistant container. |
II. Step-by-Step Disposal Procedures
The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service.[3] For larger quantities, incineration in a chemical incinerator equipped with an afterburner and scrubber is advised.[3]
Step 1: Segregation and Collection
-
Segregate Waste: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.[5][6] Store acids and bases separately, and do not mix oxidizing agents with organic compounds.[5]
-
Collect in Appropriate Containers:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."[5][6] Note the composition of any chemical mixtures by percentage or volume.[5]
Step 2: Storage
-
Satellite Accumulation Area (SAA): Store hazardous waste in a designated SAA.[5] This area must be inspected weekly for any signs of leakage.[5]
-
Secondary Containment: All liquid hazardous waste must be stored in secondary containment to prevent spills.[6]
-
Storage Limits: Do not accumulate more than 10 gallons of hazardous waste in your lab.[6] Partially filled containers may remain in an SAA for up to one year, while full containers must be removed within three days.[5]
Step 3: Arrange for Disposal
-
Contact a Licensed Professional: Engage a licensed professional waste disposal company for the collection and disposal of this compound waste.[3] Your institution's Environmental Health and Safety (EHS) department can provide guidance and arrange for pickups.[6][7]
-
Prohibited Disposal Methods:
III. Experimental Workflow for Waste Management
The following diagram illustrates the decision-making process for the proper disposal of this compound waste generated in a laboratory setting.
Caption: Decision workflow for this compound disposal.
This procedural guide is intended to provide a framework for the safe and compliant disposal of this compound. Always prioritize safety and consult with your institution's EHS department for specific guidance and protocols.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C4H7NO | CID 80376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. capotchem.com [capotchem.com]
- 4. chemicea.com [chemicea.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. acs.org [acs.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Cyclopropanecarboxamide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Cyclopropanecarboxamide, including detailed personal protective equipment (PPE) protocols, emergency first aid procedures, and operational and disposal plans. Our aim is to be your preferred source for laboratory safety and chemical handling, building deep trust by providing value beyond the product itself.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety glasses with side-shields | Must conform to EN166 (EU) or NIOSH (US) standards.[1] |
| Skin | Chemical-resistant gloves | Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact.[1] |
| Laboratory coat | Standard lab coat to be worn over personal clothing. | |
| Respiratory | Particle respirator | For nuisance exposures, use type P95 (US) or type P1 (EU EN 143). For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1] |
First Aid Measures
Immediate and appropriate first aid is critical in the event of accidental exposure to this compound. The following table outlines the recommended first aid procedures.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Consult a physician.[1][2] |
| Skin Contact | Immediately wash off with soap and plenty of water. Consult a physician.[1][2] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes. Consult a physician.[1][2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][2] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.
Handling and Storage:
-
Handling: Always handle this compound in a well-ventilated area. Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[1][2]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[1]
Disposal:
-
Unused Product: Dispose of surplus and non-recyclable solutions through a licensed disposal company. The material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Contaminated Packaging: Dispose of as unused product.[1]
Logical Workflow for Handling this compound
The following diagram illustrates the step-by-step workflow for safely handling this compound from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
